Azobenzene, 4-(phenylazo)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-phenyldiazenylphenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYZYCHWGGSYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283337, DTXSID401043576 | |
| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-45-1, 36369-22-9 | |
| Record name | Azobenzene, 4-(phenylazo)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E)-1,1'-Benzene-1,4-diylbis(phenyldiazene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enduring Legacy of Azobenzene: A Technical Guide to its History, Discovery, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and smart materials. First described in 1834, the true potential of these compounds was not fully realized until the discovery of their remarkable photoswitching properties. This technical guide provides an in-depth exploration of the history, synthesis, and photophysical characteristics of azobenzene compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a clear visualization of their application in biological systems.
A Journey Through Time: The History and Discovery of Azobenzene
The story of azobenzene begins in 1834 when German chemist Eilhard Mitscherlich first synthesized the compound through the reduction of nitrobenzene.[1] Initially, the vibrant color of azobenzene and its derivatives captured the attention of the burgeoning chemical industry, leading to their widespread use as dyes.[2] For nearly a century, their utility was largely confined to this application.
A paradigm shift occurred in 1937 when G. S. Hartley published his seminal work detailing the photoisomerization of azobenzene.[2] He discovered that the molecule could exist in two distinct isomeric forms, the thermally stable trans isomer and the metastable cis isomer, and that it was possible to switch between these two states using light. Specifically, ultraviolet (UV) light could induce a trans-to-cis isomerization, while the reverse cis-to-trans isomerization could be triggered by visible light or thermal relaxation.[1] This discovery laid the groundwork for the development of azobenzene-based molecular switches and photosensitive materials.
The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in research into the applications of azobenzene's unique photoswitching capabilities. Scientists have harnessed this property to control a vast array of biological processes with unprecedented spatiotemporal precision, leading to the development of photoswitchable drugs, enzymes, and even entire signaling pathways.[3] This has opened up new frontiers in medicine and materials science, with applications ranging from targeted drug delivery to the creation of light-controlled molecular machines.[3]
Photophysical Properties of Azobenzene Derivatives
The photoswitching behavior of azobenzene is governed by its photophysical properties, which can be tuned by modifying its chemical structure. The key parameters that define the performance of an azobenzene-based photoswitch are its absorption maxima (λmax) for both isomers, the quantum yield (Φ) of photoisomerization, and the thermal half-life (t½) of the cis isomer. A selection of these properties for various azobenzene derivatives is summarized in the table below.
| Compound | Solvent | trans λmax (nm) | cis λmax (nm) | Φ (trans→cis) | Φ (cis→trans) | cis t½ |
| Azobenzene | Methanol | 314 | 433 | 0.11 | 0.41 | 55 hours |
| 4-Methoxyazobenzene | DMF | 346 | ~440 | - | - | - |
| 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) | DMF | 358 | ~450 | 1.5 x 10⁻⁴ s⁻¹ (isomerization rate) | - | - |
| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) | DMF | 332 | ~450 | 3.1 x 10⁻³ s⁻¹ (isomerization rate) | - | - |
| 4-(4'-heptyloxyphenyl)azophenol | Polymeric thin film | 347 | 434 | - | - | - |
Key Experimental Protocols
The synthesis and characterization of azobenzene compounds are fundamental to their application in research and development. The following sections provide detailed protocols for two common synthetic methods.
Synthesis of Azobenzene via Azo Coupling
This method involves the reaction of a diazonium salt with an activated aromatic compound.[4]
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Stirring apparatus
Procedure:
-
Diazotization of Aniline:
-
Dissolve a known quantity of aniline in a solution of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure the complete formation of the benzenediazonium chloride salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring. A brightly colored azo dye will precipitate.
-
-
Isolation and Purification:
-
Filter the precipitated product using vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure p-hydroxyazobenzene.
-
Synthesis of Asymmetric Azobenzenes via the Baeyer-Mills Reaction
This reaction is particularly useful for the synthesis of unsymmetrical azobenzenes and involves the condensation of an aromatic nitroso compound with an aniline derivative.[5]
Materials:
-
Nitrosobenzene
-
Aniline derivative (e.g., p-toluidine)
-
Glacial acetic acid
-
Stirring apparatus
-
Heating apparatus (if necessary)
Procedure:
-
Reaction Setup:
-
Dissolve the nitrosobenzene and the aniline derivative in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required for less reactive substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure asymmetric azobenzene.
-
Visualizing the Mechanism of Action
The power of azobenzene photoswitches lies in their ability to precisely control biological processes. The following diagrams, rendered in the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Photocontrol of a Ligand-gated Ion Channel (LiGluR).
Caption: Experimental workflow for in vitro testing of photoswitchable drugs.
Conclusion
From its humble beginnings as a textile dye to its current status as a sophisticated tool in photopharmacology and materials science, azobenzene has proven to be a remarkably versatile molecule. Its unique ability to undergo reversible photoisomerization has empowered researchers to control complex biological systems with light, offering unprecedented precision and paving the way for novel therapeutic strategies and advanced materials. This guide has provided a comprehensive overview of the history, synthesis, and application of azobenzene compounds, with the aim of equipping researchers and drug development professionals with the foundational knowledge necessary to harness the full potential of this extraordinary molecular switch.
References
- 1. Optocontrol of glutamate receptor activity by single side-chain photoisomerization | eLife [elifesciences.org]
- 2. Light-Sensitive Open Channel Block of Ionotropic Glutamate Receptors by Quaternary Ammonium Azobenzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azo coupling - Wikipedia [en.wikipedia.org]
- 5. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Properties of 4-(Phenylazo)azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylazo)azobenzene, also systematically known as 1,4-bis(phenylazo)benzene, is a symmetrical aromatic azo compound featuring two N=N double bonds linking a central benzene ring to two terminal phenyl groups. As a member of the bis-azobenzene family, this molecule possesses an extended π-conjugated system, making it a subject of interest in materials science and chromophore chemistry. Its defining characteristic, shared with other azobenzenes, is its ability to undergo reversible trans-cis photoisomerization, a property that positions it as a molecular switch. This photoswitching capability, combined with the susceptibility of the azo linkage to enzymatic cleavage under hypoxic conditions, makes 4-(phenylazo)azobenzene and its derivatives highly valuable for advanced applications in drug delivery, molecular machines, and smart materials.[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and functional mechanisms.
Core Properties of 4-(Phenylazo)azobenzene
The fundamental physicochemical properties of 4-(phenylazo)azobenzene (CAS No: 1161-45-1) are summarized below. These data are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | phenyl-(4-phenyldiazenylphenyl)diazene | [1] |
| Synonyms | 1,4-Bis(phenylazo)benzene, 4-Azoazobenzene | [1][3] |
| CAS Number | 1161-45-1 | [1][3] |
| Molecular Formula | C₁₈H₁₄N₄ | [1][3] |
| Molecular Weight | 286.33 g/mol | [3] |
| Melting Point | 167 °C | [3][4] |
| Boiling Point | 461.0 ± 28.0 °C (Predicted) | [3][4] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [3][4] |
| InChI | InChI=1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H | [1] |
| SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | [1] |
Spectral Properties
| Property | Expected Characteristics | Reference(s) |
| UV-Vis Absorption | Exhibits a strong π→π* transition band in the UV region (typically 320-360 nm for trans-isomers) and a weaker, often overlapping, n→π* transition band at longer wavelengths in the visible spectrum (~440 nm). The extended conjugation in a bis-azo system may shift these bands. | [5][6] |
| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-8 ppm). Due to the molecule's symmetry, the protons on the central benzene ring would appear as a singlet, while the protons on the two equivalent terminal phenyl rings would show characteristic doublet and triplet patterns. | [7] |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the different carbon environments in the aromatic rings. Carbons directly attached to the azo groups would be shifted downfield. | [7] |
Experimental Protocols
Synthesis of 4-(Phenylazo)azobenzene
The synthesis of 4-(phenylazo)azobenzene can be achieved via a sequential diazotization and azo coupling reaction. A plausible two-step route starting from p-phenylenediamine is outlined below.
Step 1: Mono-diazotization of p-Phenylenediamine and Coupling with Benzene
-
Diazotization: Dissolve p-phenylenediamine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously to form the mono-diazonium salt of p-phenylenediamine.
-
Coupling: In a separate vessel, dissolve an equimolar amount of benzene in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the benzene solution. An electrophilic aromatic substitution reaction occurs, yielding 4-aminoazobenzene.
Step 2: Diazotization of 4-Aminoazobenzene and Coupling with Benzene
-
Diazotization: Dissolve the 4-aminoazobenzene product from Step 1 in an acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to the cooled mixture to form the corresponding diazonium salt.
-
Coupling: Slowly add this second diazonium salt solution to a solution of benzene to perform the final coupling reaction.
-
Purification: The resulting precipitate, 4-(phenylazo)azobenzene, can be isolated by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.
Caption: Synthesis workflow for 4-(phenylazo)azobenzene.
Characterization Workflow
-
Purity and Melting Point: The purity of the synthesized product is initially assessed by measuring its melting point and comparing it to the literature value (167 °C).[3][4] A sharp melting range indicates high purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique is used to confirm the molecular weight of the compound (286.33 g/mol ).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The observed chemical shifts, integration values, and coupling patterns should be consistent with the symmetrical structure of 1,4-bis(phenylazo)benzene.[7]
-
UV-Visible Spectroscopy: The UV-Vis absorption spectrum is measured to identify the characteristic π→π* and n→π* transitions and to study the photoisomerization behavior of the compound.[5][6]
Core Mechanisms and Applications
The utility of 4-(phenylazo)azobenzene in drug development and materials science stems primarily from two key mechanisms: photoisomerization and hypoxia-responsive cleavage.
Photoisomerization (Photoswitching)
Azobenzene compounds can exist in two isomeric forms: the more stable trans isomer and the less stable cis isomer. Irradiation with UV light (typically ~365 nm) can induce a conformational change from the planar trans state to the bent cis state. This process is reversible and can be switched back to the trans state by irradiation with visible light (typically >400 nm) or by thermal relaxation.[2][5] This reversible switching alters the molecule's geometry, dipole moment, and absorption spectrum, allowing it to function as a light-controlled molecular switch.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-azobenzene crosslinkers for photocontrol of peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(phenylazo)benzene | 1161-45-1 [chemicalbook.com]
- 4. 1,4-Bis(phenylazo)benzene | 1161-45-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. rsc.org [rsc.org]
Spectroscopic Characterization of 4-Phenylazo-azobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 4-phenylazo-azobenzene, also known as 1,4-bis(phenylazo)benzene. This compound, belonging to the azobenzene family, is of significant interest due to the photoisomerization properties of the azo group, which allows for light-induced, reversible switching between its trans and cis isomers. This behavior makes it a valuable component in the development of photoswitchable materials, molecular machines, and targeted drug delivery systems.
This guide summarizes the expected spectroscopic data for 4-phenylazo-azobenzene based on available information for the compound and its close analogs. It also provides detailed experimental protocols for the key spectroscopic techniques used in its characterization.
Core Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic characterization of 4-phenylazo-azobenzene. These values are compiled from literature data on closely related azobenzene derivatives and should be considered as reference points for experimental analysis.
Table 1: UV-Visible Spectroscopy Data
| Solvent | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |
| Non-polar (e.g., Hexane) | ~320-350 | ~440-450 |
| Polar Aprotic (e.g., THF, DMF) | ~330-360 | ~440-450 |
| Polar Protic (e.g., Ethanol) | ~330-360 | ~440-450 |
Note: The position and intensity of the absorption bands can be influenced by the solvent polarity. The π → π transition is typically more intense than the n → π* transition.*
Table 2: Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3100 | C-H stretch (aromatic) |
| 1580-1600 | C=C stretch (aromatic ring) |
| ~1485 | N=N stretch |
| 1440-1465 | C=C stretch (aromatic ring) |
| ~1150 | C-N stretch |
| 760-780 | C-H out-of-plane bend (monosubstituted benzene) |
| 680-700 | C-H out-of-plane bend (monosubstituted benzene) |
Note: The N=N stretching vibration in symmetrical azobenzenes is often weak or inactive in the IR spectrum due to the lack of a significant change in dipole moment.
Table 3: ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.90-8.00 | d | Protons ortho to the azo group on the central ring |
| 7.80-7.90 | d | Protons ortho to the azo group on the terminal rings |
| 7.40-7.60 | m | Protons meta and para to the azo group on the terminal rings |
| 7.30-7.40 | s | Protons on the central benzene ring |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The exact appearance of the spectrum will depend on the coupling constants between adjacent protons.
Table 4: ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | Carbon attached to the azo group (ipso-carbon) |
| ~148 | Carbon on the central ring attached to the azo groups |
| ~131 | Para-carbon of the terminal phenyl rings |
| ~129 | Ortho- and meta-carbons of the terminal phenyl rings |
| ~123 | Carbons on the central benzene ring |
Note: The signals for the aromatic carbons can be complex and may overlap. Definitive assignment often requires 2D NMR techniques.
Table 5: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 286 | [M]⁺ (Molecular Ion) |
| 181 | [C₆H₅N=NC₆H₄]⁺ |
| 105 | [C₆H₅N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The fragmentation pattern of azobenzenes under EI conditions often involves cleavage of the C-N and N=N bonds. The molecular ion is typically observed.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of 4-phenylazo-azobenzene in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or hexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally between 0.1 and 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the baseline with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample beam with the sample solution and record the absorption spectrum over a wavelength range of 200-600 nm.
-
Identify the wavelengths of maximum absorbance (λmax) for the characteristic π → π* and n → π* transitions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid 4-phenylazo-azobenzene sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 4-phenylazo-azobenzene in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign the chemical shifts (δ) of the signals to the different protons and carbons in the molecule.
-
Mass Spectrometry
-
Sample Preparation:
-
For Electron Ionization (EI), a small amount of the solid sample is introduced directly into the ion source via a direct insertion probe, or a dilute solution in a volatile solvent can be injected if coupled with a gas chromatograph.
-
-
Instrumentation: Use a mass spectrometer equipped with an EI source.
-
Measurement:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting the relative abundance of ions against their m/z values.
-
Identify the molecular ion peak ([M]⁺) and the major fragment ions to elucidate the structure and confirm the molecular weight of the compound.
-
Visualizations
Synthesis Workflow of 4-Phenylazo-azobenzene
The synthesis of 1,4-bis(phenylazo)benzene typically involves a two-step diazotization and azo coupling reaction. The following diagram illustrates a general workflow for its preparation.
An In-depth Technical Guide to the Photoisomerization of Azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and smart materials due to their remarkable ability to undergo reversible photoisomerization. This light-induced transformation between two geometric isomers, the thermally stable trans (E) form and the metastable cis (Z) form, allows for precise spatiotemporal control over molecular geometry, polarity, and, consequently, biological activity. This unique characteristic has positioned azobenzene as a powerful molecular switch in various applications, from targeted drug delivery to the development of light-responsive materials. Understanding the fundamental principles of azobenzene photoisomerization is therefore critical for harnessing its full potential in therapeutic and materials science innovations.
Core Concepts of Azobenzene Photoisomerization
The photoisomerization of azobenzene is a photophysical process initiated by the absorption of light, leading to a reversible change in its molecular structure around the central N=N double bond. The trans isomer is generally planar and thermodynamically more stable, while the cis isomer is non-planar and possesses a higher energy state.
Spectroscopic Properties
The trans and cis isomers of azobenzene have distinct absorption spectra, a property that is fundamental to their photoswitching capability. The trans isomer typically exhibits a strong π-π* transition in the ultraviolet (UV) region (around 320-350 nm) and a weaker, symmetry-forbidden n-π* transition in the visible region (around 440 nm). In contrast, the cis isomer displays a prominent n-π* transition in the visible region and its π-π* transition is shifted to shorter wavelengths and is less intense compared to the trans isomer. This spectral separation allows for the selective photo-conversion between the two isomers using different wavelengths of light. Irradiation with UV light typically favors the trans-to-cis isomerization, while visible light promotes the reverse cis-to--trans process. The cis isomer can also revert to the more stable trans form thermally in the dark.
Isomerization Mechanisms
The precise mechanism of azobenzene photoisomerization has been a subject of extensive research and debate, with two primary pathways proposed:
-
Rotation: This mechanism involves the rotation around the N=N double bond in the excited state, passing through a twisted transition state.
-
Inversion: This pathway proceeds through a planar or near-planar transition state where one of the nitrogen atoms undergoes a change in hybridization, leading to an in-plane "inversion" of one of the phenyl rings.
Current understanding suggests that the operative mechanism can depend on the specific azobenzene derivative, the solvent environment, and the electronic state accessed upon photoexcitation. Both pathways can contribute to the isomerization process, and the relaxation from the excited state is an ultrafast process, often occurring on the picosecond timescale.
Quantitative Data on Azobenzene Photoisomerization
The efficiency and characteristics of azobenzene photoswitching are described by several key quantitative parameters. The following tables summarize representative data for unsubstituted azobenzene and some of its derivatives. It is important to note that these values can be influenced by the solvent, temperature, and local molecular environment.
| Compound | Solvent | λmax (E) (π-π) [nm] | λmax (E) (n-π) [nm] | λmax (Z) (n-π*) [nm] |
| Azobenzene | Methanol | ~320 | ~440 | ~430 |
| 4-Aminoazobenzene | Ethanol | ~390 | - | - |
| 4-Nitroazobenzene | Dioxane | ~330 | ~430 | - |
| 4,4'-Dimethylazobenzene | Cyclohexane | ~330 | ~450 | - |
| 4-Methoxyazobenzene | Ethanol | ~350 | - | - |
Table 1: UV-Vis Absorption Maxima of Selected Azobenzene Derivatives.
| Compound | Solvent | Excitation λ [nm] | Φ (E→Z) | Φ (Z→E) |
| Azobenzene | Methanol | 313 | 0.11 | 0.41 |
| Azobenzene | Methanol | 365 | 0.24 | 0.53 |
| Azobenzene | Methanol | 436 | 0.11 | 0.47 |
| Azobenzene in ssDNA | Buffer | 365 | 0.036 | - |
| Azobenzene in dsDNA | Buffer | 365 | 0.0056 | - |
Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene.[1][2] The quantum yield is dependent on the excitation wavelength, a phenomenon that violates Kasha's rule.[3]
| Compound | Solvent | Half-life (τ1/2) |
| Azobenzene | Acetonitrile | ~4.7 hours |
| 2,2',6,6'-Tetrafluoroazobenzene | Acetonitrile | ~36.9 hours |
| 4-Aminoazobenzene | Ethanol | minutes |
| 4-Nitro-4'-dimethylaminoazobenzene | Toluene | seconds |
Table 3: Thermal Half-lives of the Z-isomer of Selected Azobenzene Derivatives at Room Temperature.[4]
Experimental Protocols
Investigating the photoisomerization of azobenzene requires a suite of spectroscopic techniques to monitor the changes in molecular structure and concentration of the isomers.
UV-Vis Spectroscopy for Monitoring Isomerization
UV-Vis spectroscopy is the primary tool for observing the photoisomerization of azobenzene due to the distinct absorption spectra of the E and Z isomers.
Objective: To monitor the trans-to-cis and cis-to-trans isomerization of azobenzene upon irradiation with specific wavelengths of light.
Materials:
-
Azobenzene derivative
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, cyclohexane)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp with filters, LED, or laser)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5-1.5 at the λmax of the E isomer's π-π* transition.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample in the cuvette with UV light (e.g., 365 nm) directly in the spectrophotometer's sample holder if possible, or externally and then quickly transfer it for measurement. Record spectra at regular time intervals until no further changes are observed, indicating that the photostationary state (PSS) has been reached. The decrease in the π-π* band and the increase in the n-π* band are indicative of the formation of the cis isomer.
-
cis-to-trans Isomerization (Photochemical): After reaching the trans-to-cis PSS, irradiate the sample with visible light (e.g., >420 nm). Record spectra at regular intervals to monitor the reappearance of the trans isomer's characteristic absorption bands.
-
cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, place the cuvette in the dark at a controlled temperature. Record spectra at regular time intervals to monitor the thermal relaxation back to the trans isomer. The rate of this process can be used to determine the thermal half-life of the cis isomer.
NMR Spectroscopy for Isomer Quantification
¹H NMR spectroscopy provides a powerful method to quantify the ratio of trans and cis isomers in a solution, as the protons of the two isomers experience different chemical environments and thus have distinct chemical shifts.
Objective: To determine the isomeric ratio of an azobenzene derivative at the photostationary state.
Materials:
-
Azobenzene derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
-
Fiber-optic cable coupled to a light source for in-situ irradiation (optional, but recommended for fast-relaxing isomers).
Procedure:
-
Sample Preparation: Dissolve the azobenzene derivative in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.
-
Irradiation: Irradiate the NMR tube with the desired wavelength of light to induce isomerization. For in-situ monitoring, the fiber-optic cable is inserted into the NMR tube.
-
PSS Spectrum: After a sufficient irradiation time to reach the PSS, record the ¹H NMR spectrum.
-
Data Analysis: Identify the distinct signals corresponding to the aromatic protons of the trans and cis isomers. Integrate the respective signals to determine the relative concentrations of the two isomers at the PSS.
Femtosecond Transient Absorption Spectroscopy
This advanced technique allows for the direct observation of the short-lived excited states and the dynamics of the isomerization process on the femtosecond to picosecond timescale.
Objective: To investigate the ultrafast excited-state dynamics of azobenzene photoisomerization.
Experimental Setup: A typical pump-probe setup is used. An ultrashort laser pulse (the "pump") excites the sample, and a second, time-delayed pulse (the "probe") measures the change in absorption of the sample. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be mapped.
General Procedure:
-
Laser System: A femtosecond laser system, typically a Ti:sapphire laser, is used to generate ultrashort pulses. The output is split into two beams for the pump and probe.
-
Wavelength Tuning: The pump beam is tuned to a wavelength that excites the azobenzene sample (e.g., in the UV for the π-π* transition or in the visible for the n-π* transition). The probe is often a broadband white-light continuum to monitor absorption changes over a wide spectral range.
-
Sample: The azobenzene solution is continuously flowed through a sample cell to ensure that each laser pulse interacts with a fresh portion of the sample, preventing photodegradation.
-
Data Acquisition: The change in absorbance of the probe beam is measured as a function of both wavelength and the delay time between the pump and probe pulses. This generates a two-dimensional data map of transient absorption.
-
Data Analysis: The transient spectra reveal the formation and decay of excited states. The decay kinetics at specific wavelengths are analyzed to determine the lifetimes of these states and the timescales of the isomerization process.
Signaling Pathways and Logical Relationships
The photoisomerization of azobenzene can be harnessed to control biological systems. For instance, an azobenzene-containing drug can be designed to be inactive in its trans form and active in its cis form. Upon irradiation of a specific tissue, the drug is switched to its active state, allowing for targeted therapy.
References
- 1. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 2. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fiber-optic spectroscopic setup for isomerization quantum yield determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
An In-Depth Technical Guide to the Electronic Transitions in 4-(Phenylazo)azobenzene
For Researchers, Scientists, and Drug Development Professionals
4-(Phenylazo)azobenzene, commonly known as azobenzene, is a prototypical photochromic molecule that undergoes reversible isomerization between its trans (E) and cis (Z) forms upon light irradiation. This property makes it a fundamental building block for molecular switches, photosensitive materials, and photopharmacology. A thorough understanding of its electronic transitions is critical for designing and optimizing these applications. This guide provides a detailed overview of the electronic transitions, photoisomerization dynamics, and the experimental and computational methods used in their characterization.
Core Electronic Transitions in Azobenzene
The photochromic behavior of azobenzene is governed by two primary electronic transitions observable in its UV-Vis absorption spectrum. These transitions originate from the promotion of electrons from occupied to unoccupied molecular orbitals centered on the diazo (–N=N–) group.
-
π → π* Transition: This is a high-energy, high-intensity transition corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In the thermodynamically stable trans-isomer, this transition is symmetry-allowed, resulting in a strong absorption band in the near-UV region.[1] For the cis-isomer, the intensity of this band decreases significantly, and it experiences a slight blue shift (hypsochromic shift).[2]
-
n → π* Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, localized on the nitrogen atoms, to a π* anti-bonding orbital.[2] In the planar trans-isomer, this transition is symmetry-forbidden, leading to a very weak absorption band in the visible region.[1][2] Upon isomerization to the non-planar cis form, the symmetry constraint is relaxed, and the intensity of the n → π* band increases.[2]
The distinct spectral separation and differing intensities of these bands for the two isomers are fundamental to the selective photochemical control of the isomerization process.
Quantitative Spectroscopic Data
The absorption characteristics of azobenzene's isomers are summarized below. The exact λmax and molar extinction coefficients (ε) can vary with solvent polarity and substitution on the phenyl rings.
| Isomer | Transition | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Characteristics |
| trans-Azobenzene | π → π | ~320-325 nm[1][3] | High (~20,000–30,000 M-1cm-1)[2] | Strong, symmetry-allowed |
| n → π | ~440-450 nm[3][4] | Low (~400 M-1cm-1)[2] | Weak, symmetry-forbidden | |
| cis-Azobenzene | π → π | ~250 nm[4] | Moderate (~7,000–10,000 M-1cm-1)[2] | Weaker intensity, blue-shifted |
| n → π | ~430-450 nm[3][4] | Moderate (~1,500 M-1cm-1)[2] | Stronger intensity, allowed |
Photoisomerization Pathways and Mechanisms
Absorption of a photon promotes the azobenzene molecule to an excited electronic state (S1 or S2), from which it can relax back to the ground state (S0) as either the trans or cis isomer. The trans → cis isomerization is typically induced by UV light (~320–380 nm), while the reverse cis → trans process can be triggered by visible light (~400–450 nm) or thermal relaxation.[2]
Two primary mechanisms have been proposed for the isomerization process in the excited state:
-
Rotation: Isomerization occurs via twisting around the N=N double bond. This pathway is believed to dominate following excitation to the S2 (π,π*) state.[1]
-
Inversion: Isomerization proceeds through an in-plane, linear transition state involving one of the nitrogen atoms. This pathway is generally associated with excitation to the S1 (n,π*) state.[1]
The operative mechanism influences the quantum yield of isomerization, which is often wavelength-dependent.
Caption: Energy level diagram illustrating the electronic states and photoisomerization pathways of azobenzene.
Experimental Protocols
A. UV-Vis Spectroscopic Analysis of Photoisomerization
UV-Vis spectroscopy is the primary tool for monitoring azobenzene isomerization.[5][6]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene compound in a suitable solvent (e.g., DMSO, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 1.0 and 1.5 in the π→π* band.
-
Initial Spectrum: Record the absorption spectrum of the sample. This spectrum represents the thermally equilibrated state, which is predominantly the trans-isomer.
-
trans → cis Isomerization: Irradiate the sample with UV light at a wavelength corresponding to the π→π* transition (e.g., 365 nm).[5] Record spectra at set time intervals until no further spectral changes are observed, indicating that the photostationary state (PSS) has been reached.
-
cis → trans Isomerization: To observe the reverse isomerization, irradiate the PSS sample with visible light (e.g., >420 nm) or allow it to relax in the dark at a controlled temperature.[2] Monitor the recovery of the initial trans-isomer spectrum over time.
-
Data Analysis: The fraction of each isomer at the PSS can be quantified using the changes in absorbance at the λmax of the π→π* band. Kinetic analysis of the thermal relaxation data can provide the rate constant and half-life of the cis-isomer.
Caption: A standard workflow for characterizing azobenzene photoisomerization using UV-Vis spectroscopy.
Computational Methodologies
Computational chemistry provides invaluable insights into the electronic structure and potential energy surfaces of azobenzene isomers, complementing experimental findings.
Typical Workflow:
-
Ground-State Geometry Optimization: The molecular structures of the trans and cis isomers are optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional.[7] This step determines the lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).
-
Vertical Excitation Calculations: Using the optimized ground-state geometries, the vertical excitation energies and oscillator strengths are calculated. Time-Dependent DFT (TD-DFT) is a widely used method for this purpose.[7][8] This step predicts the λmax of the absorption bands.
-
Potential Energy Surface (PES) Scanning: To investigate the isomerization mechanism, a relaxed PES scan can be performed by systematically changing key coordinates (like the CNNC dihedral angle for rotation) and calculating the energy of the ground and excited states at each point.[9][10] This helps identify transition states and conical intersections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. lle.rochester.edu [lle.rochester.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. re.public.polimi.it [re.public.polimi.it]
The Dawn of a Molecular Switch: An In-depth Technical Guide to the Early Studies of Azobenzene Photoswitching
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible isomerization of azobenzene upon exposure to light, a cornerstone of modern photopharmacology and materials science, has a rich history rooted in early spectroscopic and photochemical investigations. This technical guide delves into the seminal studies that first uncovered the remarkable photoswitching properties of azobenzene, providing a detailed look at the foundational experiments, the initial mechanistic debates, and the early quantitative understanding of this pivotal molecule.
The journey into the photochromism of azobenzene began in the 1930s, a period of burgeoning interest in the interaction of light with molecules. It was during this time that the groundwork was laid for what would become a vast field of research, with azobenzene and its derivatives now integral to the development of light-controllable systems for applications ranging from targeted drug delivery to molecular machinery. This guide aims to provide contemporary researchers with a thorough understanding of the pioneering work that started it all.
The Landmark Discovery of cis-Azobenzene
The story of azobenzene's photoswitching capabilities is inextricably linked to the work of G. S. Hartley. In a seminal 1937 publication in Nature, Hartley reported the existence of a second, less stable isomer of azobenzene, which he identified as the cis-form.[1][2] Prior to this, the common, thermodynamically stable form was known, which was later designated as trans-azobenzene.
Hartley's discovery was not serendipitous but rather the result of careful observation of anomalies in the solubility and light absorption of azobenzene solutions upon exposure to sunlight.[1][2] He noticed that solutions of azobenzene in various solvents, when exposed to light, exhibited a change in their absorption spectra and an increase in solubility, suggesting the formation of a new species.[2] This new isomer could be reverted to the original form by heating, indicating a reversible transformation.[3]
A more detailed account of his findings was published in the Journal of the Chemical Society in 1938, where he described the preparation, isolation, and initial characterization of this new isomer.[3] This work laid the experimental foundation for the entire field of azobenzene photoswitching.
Early Experimental Protocols
The initial methods for producing and isolating cis-azobenzene, as developed by Hartley, were elegant in their simplicity and relied on fundamental chemical principles. These early protocols are a testament to the ingenuity of chemists of that era.
Preparation of cis-Azobenzene
The conversion of the stable trans-azobenzene to the cis-isomer was achieved by irradiating a solution of the compound with a suitable light source.
Detailed Methodology:
-
Solution Preparation: A solution of trans-azobenzene was prepared in a solvent such as acetone or hexane. The concentration was typically low to ensure efficient light penetration.
-
Irradiation: The solution was exposed to a bright light source. In his initial experiments, Hartley used sunlight.[2] Later studies would employ more controlled light sources, such as mercury arc lamps, to achieve more efficient and reproducible isomerization.
-
Monitoring the Conversion: The progress of the photoisomerization was monitored by observing the changes in the solution's color and, more quantitatively, by measuring the changes in its absorption spectrum using a spectrophotometer. The formation of the cis-isomer is accompanied by a decrease in the intensity of the strong π-π* transition of the trans-isomer and the appearance of the n-π* band of the cis-isomer.
Separation of cis and trans Isomers
Hartley devised a clever separation method based on the differing physical properties of the two isomers, namely their solubility and partitioning behavior between immiscible solvents.
Detailed Methodology:
-
Solvent System Selection: A two-phase solvent system was chosen where the two isomers exhibit different distribution coefficients. Hartley utilized a mixture of aqueous acetone and petroleum ether.
-
Extraction: The irradiated solution containing a mixture of cis- and trans-azobenzene was subjected to a liquid-liquid extraction. The more polar cis-isomer preferentially partitioned into the more polar aqueous acetone phase, while the less polar trans-isomer favored the nonpolar petroleum ether phase.
-
Isolation: The separated phases were then carefully collected. The cis-azobenzene could be isolated from the aqueous acetone phase by subsequent purification steps, such as evaporation of the solvent under reduced pressure, performed in the dark to prevent back-isomerization.
Early Quantitative Data
While the primary focus of the initial studies was the discovery and characterization of the new isomer, some early quantitative data on the photophysical and thermal properties of azobenzene were reported. It is important to note that the precision of these early measurements may not match modern standards, but they provided the first crucial insights into the behavior of this photoswitch.
Spectroscopic Properties
The distinct absorption spectra of the trans and cis isomers were fundamental to their discovery and characterization.
| Isomer | λmax (π-π) | λmax (n-π) | Molar Extinction Coefficient (ε) at λmax (π-π*) |
| trans-Azobenzene | ~320 nm | ~440 nm (weak) | High (~20,000 - 30,000 M⁻¹cm⁻¹) |
| cis-Azobenzene | ~280 nm | ~430 nm (stronger) | Lower (~5,000 - 10,000 M⁻¹cm⁻¹) |
Physicochemical Properties
The difference in polarity between the two isomers was a key observation in their initial separation and characterization. This was later quantified by dipole moment measurements.
| Isomer | Dipole Moment (in Benzene) |
| trans-Azobenzene | 0 D |
| cis-Azobenzene | 3.0 D[4] |
Isomerization Parameters
Early investigations also began to quantify the efficiency of the photoisomerization and the stability of the cis-isomer.
| Parameter | Early Reported Value |
| Quantum Yield (Φ) | |
| Φ (trans → cis) | Values in the range of 0.1-0.3 were reported in later, but still early, studies.[1][5] |
| Φ (cis → trans) | Values in the range of 0.4-0.5 were reported in later, but still early, studies.[5] |
| Thermal Half-life (t½) of cis-Azobenzene | Several hours to days at room temperature, depending on the solvent. Hartley noted the slow thermal reversion at ordinary temperatures.[2] Later studies provided more precise values.[6] |
The Early Mechanistic Debate: Rotation vs. Inversion
The discovery of the reversible photoisomerization of azobenzene immediately sparked a debate about the underlying molecular mechanism. Two primary pathways were proposed in the early years: rotation around the N=N double bond and inversion at one of the nitrogen atoms.
-
Rotation Mechanism: This pathway involves a twisting motion around the central N=N bond in the excited state, leading to a perpendicular arrangement of the phenyl rings, from which the molecule can relax to either the cis or trans ground state.
-
Inversion Mechanism: This pathway proposes that one of the nitrogen atoms moves in-plane, passing through a linear transition state, to achieve the isomeric conversion.
This fundamental debate about the operative mechanism for both the photochemical and thermal isomerization processes would continue for decades, driving numerous experimental and theoretical studies.
Visualizing the Core Concepts
To better illustrate the foundational concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: The fundamental photoswitching cycle of azobenzene.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 113. The cis-form of azobenzene and the velocity of the thermal cis→trans-conversion of azobenzene and some derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dance of Light and Molecules: A Technical Guide to the Theoretical Models of Azobenzene Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives have emerged as indispensable tools in a myriad of scientific disciplines, from materials science to pharmacology. Their remarkable ability to undergo reversible isomerization between two distinct geometric forms, the trans (E) and cis (Z) isomers, upon exposure to light, forms the basis of their utility as molecular switches. This photochromic behavior allows for precise spatiotemporal control over molecular systems, enabling applications in targeted drug delivery, photopharmacology, and the development of light-responsive materials. A profound understanding of the theoretical models governing this isomerization is paramount for the rational design and optimization of novel azobenzene-based technologies. This technical guide provides an in-depth exploration of the core theoretical models of azobenzene isomerization, supported by quantitative data, detailed experimental and computational protocols, and visual representations of the key pathways.
Core Theoretical Models of Isomerization
The isomerization of azobenzene can be triggered either thermally or photochemically. While the thermal process exclusively leads to the more stable trans isomer from the cis form, photochemical isomerization allows for interconversion in both directions. The underlying mechanisms for these transformations have been the subject of extensive theoretical and experimental investigation, leading to the establishment of two primary pathways: rotation and inversion .
Photochemical Isomerization
Photoisomerization is initiated by the absorption of a photon, which excites the azobenzene molecule from its ground electronic state (S₀) to an excited state, typically the first (S₁) or second (S₂) singlet excited state. The subsequent relaxation and isomerization pathways are dictated by the nature of the excited state and the topology of the potential energy surfaces.
-
Rotation Mechanism: This pathway involves the twisting of the molecule around the central N=N double bond. Upon excitation, the π-bond of the azo group is weakened, facilitating rotation around the CNNC dihedral angle. The molecule then relaxes to a "twisted" conical intersection with the ground state, from which it can decay to either the trans or cis isomer. Nonadiabatic dynamics simulations suggest that upon S₁ (n→π*) excitation, the isomerization predominantly occurs through a rotational motion of the central CNNC moiety.[1]
-
Inversion Mechanism: This mechanism proposes an in-plane "bending" motion of one of the phenyl rings relative to the N=N bond. The NNC bond angle changes significantly, leading to a transition state where one of the nitrogen atoms approaches a linear geometry. Theoretical studies have indicated that in the ground state (S₀), the inversion pathway is energetically preferred over rotation.[2]
-
Concerted Inversion: A variation of the inversion mechanism, termed concerted inversion, has also been proposed, particularly for isomerization occurring after excitation to the S₂ state. This pathway involves the simultaneous in-plane movement of both phenyl rings.
The prevailing view is that the operative mechanism is dependent on the initial excited state. Excitation to the S₁ (n→π) state is widely believed to favor the rotation mechanism.[2] In contrast, upon excitation to the more intense S₂ (π→π) state, a rapid internal conversion to the S₁ state occurs, followed by isomerization.[2] However, some theories propose that an additional relaxation channel, potentially involving a concerted inversion pathway, may open up after S₂ excitation, which could explain the observed differences in quantum yields between S₁ and S₂ excitation.[2]
Thermal Isomerization
The cis isomer of azobenzene is thermodynamically less stable than the trans isomer. Consequently, it can thermally relax back to the trans form in the dark. This process, known as thermal back-isomerization or cis-to-trans thermal isomerization, is a crucial consideration for applications where the stability of the cis state is important. Theoretical and experimental studies have shown that the thermal isomerization from cis to trans in the ground state predominantly follows the inversion pathway.[2] More recent research also suggests the involvement of intersystem crossing to the triplet state (T₁) as a competing or even dominant mechanism for thermal isomerization in some substituted azobenzenes.
Quantitative Data Summary
The efficiency and kinetics of azobenzene isomerization are described by several key quantitative parameters. The following tables summarize representative experimental and computational values for unsubstituted azobenzene. It is important to note that these values can be significantly influenced by factors such as solvent polarity, viscosity, and substitution on the phenyl rings.
Table 1: Photoisomerization Quantum Yields (Φ)
| Isomerization | Excitation | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| trans → cis | S₁ (n→π) | ~430 | Hexane | 0.20 - 0.27 | [3][4] |
| trans → cis | S₂ (π→π) | ~320 | Hexane | 0.09 - 0.12 | [3][4] |
| cis → trans | S₁ (n→π) | ~430 | Hexane | ~0.53 | [5] |
| cis → trans | S₂ (π→π) | ~280 | Hexane | ~0.25 | [5] |
Table 2: Excited-State Lifetimes (τ)
| Isomer | Excited State | Solvent | Lifetime (τ) | Reference |
| trans | S₂ (ππ) | Hexane | 0.9 ± 0.2 ps | [6] |
| trans | S₂ (ππ) | Acetonitrile | 1.2 ± 0.2 ps | [6] |
| trans | S₁ (nπ) | Hexane | 13 ± 1 ps | [6] |
| trans | S₁ (nπ) | Acetonitrile | 16 ± 1 ps | [6] |
| cis | S₁ (nπ*) | Hexane | 0.1 and 1 ps | [7][8] |
Table 3: Thermal Isomerization Activation Energies (Ea)
| Isomerization | Method | Solvent/Environment | Activation Energy (Ea) | Reference |
| cis → trans | Experimental (IR) | MOF | 1.09 ± 0.09 eV | [9] |
| cis → trans | Experimental | Ethanol | 1.34 eV | [10] |
| cis → trans | Experimental | DMSO | 1.17 eV | [10] |
| cis → trans | Computational (DFT) | Gas Phase | ~26 kcal/mol | [1] |
Experimental and Computational Protocols
The elucidation of azobenzene isomerization mechanisms relies on a synergistic combination of advanced experimental techniques and high-level computational methods.
Key Experimental Techniques
1. Femtosecond Transient Absorption Spectroscopy
This technique is a cornerstone for studying the ultrafast dynamics of photoinduced processes.
-
Principle: A short "pump" laser pulse excites the sample, and a delayed "probe" pulse monitors the changes in absorption as a function of time. By varying the delay between the pump and probe pulses, the evolution of the excited states and the formation of intermediates can be tracked on a femtosecond to picosecond timescale.
-
Typical Protocol:
-
A solution of azobenzene in a suitable solvent (e.g., hexane, acetonitrile) is prepared at a concentration that provides an optimal optical density at the excitation wavelength.
-
The output of a femtosecond laser system (e.g., a Ti:sapphire laser) is split into two beams: the pump and the probe.
-
The pump beam is directed through an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., ~320 nm for S₂ excitation or ~430 nm for S₁ excitation).
-
The probe beam is focused into a nonlinear crystal (e.g., CaF₂) to generate a white-light continuum, which serves as the broadband probe.
-
The pump and probe beams are focused and overlapped on the sample cell.
-
The transmitted probe light is collected by a spectrometer with a CCD detector.
-
Transient absorption spectra are recorded at various time delays between the pump and probe pulses, controlled by a motorized delay stage.
-
The data is analyzed to extract kinetic information, such as excited-state lifetimes and the rates of formation of different species.[6][11][12]
-
Core Computational Methods
1. Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules.
-
Principle: It extends the ground-state DFT formalism to describe electronic excitations. By solving the time-dependent Kohn-Sham equations, one can obtain vertical excitation energies, oscillator strengths, and excited-state potential energy surfaces.
-
Typical Protocol:
-
The ground-state geometry of the trans or cis isomer is optimized using a suitable DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and basis set (e.g., 6-311+G(d,p)).[13][14]
-
Vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground-state geometry.
-
To explore the isomerization pathways, potential energy surface scans are performed by systematically varying key coordinates, such as the CNNC dihedral angle (for rotation) or the NNC bond angle (for inversion), while optimizing the remaining degrees of freedom.
-
The energies of the ground and excited states are calculated at each point along the scan to map out the potential energy surfaces.
-
Transition state searches can be performed to locate the energy barriers for isomerization in both the ground and excited states.
-
2. Complete Active Space Self-Consistent Field (CASSCF) and Multireference Methods (e.g., CASPT2)
For systems where electron correlation is crucial and multiple electronic states are close in energy, such as near conical intersections, single-reference methods like TD-DFT may be inadequate. Multireference methods like CASSCF and its second-order perturbation theory correction (CASPT2) provide a more accurate description.
-
Principle: CASSCF optimizes both the molecular orbitals and the configuration interaction coefficients within a predefined "active space" of orbitals and electrons that are most important for the process being studied. CASPT2 then adds dynamic electron correlation on top of the CASSCF wavefunction.
-
Typical Protocol:
-
Selection of an appropriate active space is critical. For azobenzene isomerization, the active space typically includes the π and π* orbitals of the N=N bond and the non-bonding orbitals of the nitrogen atoms.[15][16]
-
State-averaged CASSCF calculations are often performed to obtain a balanced description of the ground and multiple excited states simultaneously.
-
Geometry optimizations of minima, transition states, and conical intersections are carried out at the CASSCF level.
-
Single-point energy calculations using a more accurate method like CASPT2 are performed at the CASSCF-optimized geometries to obtain more reliable energy differences and barrier heights.[3]
-
Conclusion
The theoretical models of azobenzene isomerization provide a robust framework for understanding and predicting the photochromic behavior of this versatile class of molecular switches. The interplay between rotational and inversional pathways, governed by the nature of the excited states, offers a nuanced picture of the isomerization dynamics. Continued advancements in both ultrafast spectroscopy and computational chemistry will undoubtedly further refine these models, paving the way for the development of next-generation photoresponsive systems with enhanced efficiency, selectivity, and functionality for applications in research, medicine, and materials science.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Revealing the activation barrier for the on-surface thermal-induced cis → trans isomerization of azobenzene derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. On the Computational Design of Azobenzene-Based Multi-State Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Aryl Azo Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction: Aryl azo compounds, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings, represent a significant and versatile class of organic molecules. Their discovery dates back to the 19th century, initially revolutionizing the dye and pigment industry with their vibrant and tunable colors.[1] Beyond their traditional use as colorants, the unique physicochemical properties of aryl azo compounds, such as their stability, photochromism, and biological activity, have propelled them into the forefront of modern research and development, particularly in the pharmaceutical and material sciences. This guide provides a comprehensive overview of the core aspects of aryl azo compounds, including their synthesis, key properties, and burgeoning applications in drug development, supplemented with detailed experimental protocols and data for practical reference.
Core Properties and Characteristics
Aryl azo compounds are typically crystalline solids with distinct colors, a consequence of the extended π-conjugation across the aromatic rings and the azo bridge.[1] This delocalized electron system is responsible for their strong absorption in the visible region of the electromagnetic spectrum. A key feature of many aryl azo compounds is their ability to undergo reversible cis-trans photoisomerization upon irradiation with light of a specific wavelength, a property that is being harnessed for the development of molecular switches and photosensitive materials. From a biological perspective, certain aryl azo compounds have demonstrated a range of activities, including antibacterial, antiviral, and cytotoxic effects, making them promising candidates for therapeutic development.[2]
Data Presentation: A Comparative Overview of Aryl Azo Compound Properties
To facilitate a comparative analysis of key characteristics, the following tables summarize essential quantitative data for a selection of aryl azo compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | λmax (nm) | Solvent | Reference |
| Azobenzene | C₁₂H₁₀N₂ | 182.22 | 68 | 320 (π-π), 440 (n-π) | Ethanol | [3] |
| Methyl Orange | C₁₄H₁₄N₃NaO₃S | 327.33 | >300 | 507 (acidic), 464 (basic) | Water | - |
| 4-Hydroxyazobenzene | C₁₂H₁₀N₂O | 198.22 | 152-155 | 348 | Ethanol | - |
| 4-Aminoazobenzene | C₁₂H₁₁N₃ | 197.24 | 123-126 | 385 | Ethanol | - |
| 4-Nitroazobenzene | C₁₂H₉N₃O₂ | 227.22 | 134-136 | 325 | Ethanol | - |
Table 1: Physicochemical Properties of Selected Aryl Azo Compounds. This table provides a summary of the fundamental physical and spectroscopic properties of several common aryl azo compounds.
| Starting Aniline | Coupling Agent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Phenol | Mildly acidic/neutral pH, 0-5 °C | Moderate (e.g., 58%) | [4] |
| Aniline | 1-Naphthol | Mildly acidic/neutral pH, 0-5 °C | 96 | [4] |
| Aniline | 2-Naphthol | Mildly acidic/neutral pH, 0-5 °C | 81 | [4] |
| Aniline | Benzene | Lewis acid catalyst may be needed | 4 | [4] |
| Aniline | Toluene | Lewis acid catalyst may be needed | 11 | [4] |
| 2-Chloroaniline | Acetoacetanilide | Room temperature, DES-Ethanol | 86 | [5] |
Table 2: Representative Yields of Azo Coupling Reactions. This table illustrates the variability in reaction yields depending on the coupling partners and reaction conditions. Electron-donating groups on the coupling agent generally lead to higher yields.[4]
| Compound | Solvent | Solubility | Reference |
| Azobenzene | Water | 6.4 mg/L at 25 °C | [3] |
| Azobenzene | Ethanol | 4.2 g/100 mL at 20 °C | [3] |
| Azobenzene | Diethyl ether | Soluble | [3] |
| Azobenzene | Glacial Acetic Acid | Soluble | [3] |
| C.I. Disperse Red 1 | Supercritical CO₂ (353.15 K) | Varies with pressure | [6] |
| C.I. Disperse Red 13 | Supercritical CO₂ (353.15 K) | Varies with pressure | [6] |
| C.I. Disperse Red 82 | Supercritical CO₂ (353.15 K) | Varies with pressure | [6] |
Table 3: Solubility Data for Selected Aryl Azo Compounds. This table highlights the general solubility characteristics of azobenzene in common solvents and the pressure-dependent solubility of some disperse azo dyes in supercritical carbon dioxide.
Experimental Protocols
Detailed methodologies for the synthesis of aryl azo compounds are crucial for reproducible research. Below are protocols for two common synthetic routes.
Experimental Protocol 1: Synthesis of Methyl Orange via Diazotization-Coupling Reaction
Objective: To synthesize the azo dye Methyl Orange from sulfanilic acid and N,N-dimethylaniline.
Materials:
-
Sulfanilic acid monohydrate
-
Anhydrous sodium carbonate
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 250 mL Erlenmeyer flask, dissolve 5.25 g of sulfanilic acid monohydrate and 1.33 g of anhydrous sodium carbonate in 50 mL of deionized water, warming gently to facilitate dissolution.
-
Cool the resulting solution to 15 °C in an ice bath.
-
Add a solution of 1.85 g of sodium nitrite in 5 mL of deionized water to the cooled sulfanilic acid solution.
-
In a separate 400 mL beaker, prepare a mixture of 5.25 mL of concentrated hydrochloric acid and approximately 30 g of crushed ice.
-
Slowly and with constant stirring, add the sulfanilic acid/sodium nitrite solution to the ice-cold hydrochloric acid. A fine precipitate of the diazonium salt will form. The temperature should be maintained between 0-5 °C throughout the addition.
-
After 15 minutes, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
Part B: Azo Coupling
-
In a small beaker, prepare the coupling agent solution by dissolving 3.03 g of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.
-
Add the N,N-dimethylaniline solution to the cold diazonium salt suspension with vigorous stirring. A reddish-purple solid should begin to form.
-
Allow the mixture to stand for 10 minutes in the ice bath.
-
Slowly add 35 mL of 10% sodium hydroxide solution while stirring. The color of the mixture will change to a bright orange as the sodium salt of Methyl Orange precipitates.
-
Heat the mixture to boiling to dissolve the precipitate, then add 5 g of sodium chloride to salt out the product.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
Collect the Methyl Orange crystals by vacuum filtration, wash with a small amount of cold saturated sodium chloride solution, and then with a small amount of cold water.
-
Recrystallize the crude product from a minimum amount of hot water to obtain purified Methyl Orange. Dry the crystals in an oven at 100 °C.
Experimental Protocol 2: Synthesis of Azoxybenzene via Reductive Coupling of Nitrobenzene
Objective: To synthesize azoxybenzene from nitrobenzene using a reducing agent.
Materials:
-
Nitrobenzene
-
Diisopropylethylamine (DIPEA)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
To a solution of nitrosobenzene (0.2 mmol, 21 mg) and DIPEA (0.05 mmol, 7 mg) in 2 mL of H₂O, stir the mixture at room temperature for 16 hours.[7]
-
Dilute the reaction mixture with 5 mL of H₂O and extract with ethyl acetate (3 x 10 mL).[7]
-
Combine the organic layers and dry over anhydrous MgSO₄.[7]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired azoxybenzene.[7]
Visualization of Aryl Azo Compounds in Biological Pathways
The expanding role of aryl azo compounds in drug development necessitates an understanding of their interactions with biological systems at a molecular level. Certain aryl azo compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the STAT3 pathway.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[1] The dimerization of STAT3, mediated by its SH2 domain, is a critical step for its activation and subsequent translocation to the nucleus.[8] Some novel aryl azo compounds have been designed to target and inhibit this dimerization process.
Below is a DOT language script and the corresponding diagram illustrating the inhibitory action of a hypothetical aryl azo compound on the STAT3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Photochromism in Azobenzenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azobenzene and its derivatives represent a cornerstone class of photochromic molecules, capable of reversible isomerization between two distinct geometric forms upon light irradiation. This unique property has positioned them as critical components in a vast array of applications, from molecular switches and data storage to the sophisticated realm of photopharmacology and drug delivery.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the fundamental principles governing the photochromism of azobenzenes. It delves into the mechanisms of photoisomerization and thermal relaxation, presents key quantitative data, outlines detailed experimental protocols for characterization, and illustrates the core concepts with signaling pathway and workflow diagrams. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development seeking to leverage the power of azobenzene photoswitches in their work.
Introduction to Azobenzene Photochromism
Azobenzene exists as two isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form.[3] The photochromism of azobenzene is rooted in the reversible transformation between these two isomers, triggered by light of specific wavelengths.[1] Typically, irradiation with ultraviolet (UV) light induces a trans-to-cis isomerization, while the reverse cis-to-trans isomerization can be initiated by visible light or occur thermally in the dark.[1][6]
The structural change between the trans and cis isomers is significant. The trans isomer is nearly planar, with a distance of approximately 9.0 Å between the 4 and 4' carbon atoms of the phenyl rings. In contrast, the cis isomer adopts a non-planar, bent conformation, reducing this distance to about 5.5 Å.[7][8] This substantial geometric change, coupled with a shift in the molecule's dipole moment (the trans isomer has no dipole moment, while the cis isomer has a significant one of 3.0 Debye), forms the basis for its wide-ranging applications.[8]
The Photochemical Machinery: Isomerization and Relaxation
Electronic Transitions and Isomerization Pathways
The photoisomerization of azobenzene is initiated by the absorption of a photon, leading to the excitation of the molecule from its ground electronic state (S₀) to an excited state (S₁ or S₂). The trans-azobenzene typically exhibits two main absorption bands: a strong π→π* transition in the UV region (around 320 nm) and a weaker, symmetry-forbidden n→π* transition in the visible region (around 440 nm).[9] The cis-azobenzene also displays these transitions, but with different absorption characteristics.
Upon excitation, the molecule undergoes a conformational change to reach the more stable isomeric form. Two primary mechanisms have been proposed for the isomerization process in the excited state:
-
Rotation: This pathway involves a rotation around the N=N double bond.
-
Inversion: This mechanism proceeds through an inversion of one of the nitrogen atoms.[9]
For unsubstituted azobenzene, inversion is generally considered the favored pathway for thermal isomerization, while rotation is more dominant in push-pull substituted azobenzenes.[10] Computational studies have been instrumental in elucidating these complex potential energy surfaces.[11][12][13]
Thermal Relaxation
The cis isomer of azobenzene is thermally unstable and will relax back to the more stable trans form in the absence of light. The rate of this thermal cis-to-trans isomerization is a critical parameter for many applications and is highly dependent on the molecular structure and the local environment. The half-life of the cis isomer can range from milliseconds for push-pull azobenzenes to several months for ortho-substituted derivatives.[10] This thermal relaxation process typically follows first-order kinetics.
Quantitative Analysis of Photochromic Properties
The efficiency and dynamics of azobenzene photochromism are quantified by several key parameters. The following tables summarize representative data for unsubstituted azobenzene and select derivatives.
| Compound | Solvent | λmax (trans) (nm) | ε (trans) (M⁻¹cm⁻¹) | λmax (cis) (nm) | ε (cis) (M⁻¹cm⁻¹) | Reference |
| Azobenzene | Methanol | ~318 (π→π) | ~22,000 | ~313 (π→π) | ~5,100 | [14] |
| ~440 (n→π) | ~400 | ~433 (n→π) | ~1,500 | [14] | ||
| Azobenzene-modified ssDNA | - | - | - | - | - | [15][16] |
| Azobenzene-modified dsDNA | - | - | - | - | - | [15][16] |
| Methoxy-azo-TATA | Toluene | 333, 368 (π→π) | - | 451 (n→π) | - | [17] |
| 2PAP | Thin Film | 352 (π→π) | - | 450 (n→π) | - | [10] |
Table 1: Spectral Properties of Azobenzene and Derivatives. Molar absorption coefficients (ε) and absorption maxima (λmax) for the π→π* and n→π* transitions of the trans and cis isomers.
| Compound | Solvent/Environment | Excitation λ (nm) | Φ (trans→cis) | Φ (cis→trans) | Reference |
| Azobenzene | Methanol | 313 | 0.11 | 0.52 | [14] |
| 365 | 0.10 | 0.41 | [14] | ||
| 436 | 0.25 | 0.47 | [14] | ||
| Free Azobenzene | - | - | 0.094 ± 0.004 | - | [15][16] |
| Azobenzene in ssDNA | - | - | 0.036 ± 0.002 | - | [15][16] |
| Azobenzene in dsDNA | - | - | 0.0056 ± 0.0008 | - | [15][16] |
Table 2: Photoisomerization Quantum Yields (Φ). The quantum yield represents the efficiency of the photochemical reaction, defined as the number of molecules isomerized per photon absorbed.
| Compound | Solvent/Environment | Temperature (°C) | Half-life (t₁/₂) of cis-isomer | Reference |
| Azobenzene | - | Room Temperature | Hours to days | [18] |
| Azobenzene in DNA | - | 25 | - | [19] |
| o-fluoroazobenzene derivative | - | - | 76.2 min | [20] |
Table 3: Thermal Relaxation Half-Lives. The half-life is the time required for half of the cis isomers to revert to the trans form.
Experimental Protocols for Characterization
UV-Vis Spectroscopy for Monitoring Isomerization
Objective: To monitor the photoisomerization and thermal relaxation of azobenzene derivatives by observing changes in their electronic absorption spectra.[21][22]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., methanol, toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in its thermally equilibrated state (predominantly trans isomer). This spectrum will show the characteristic π→π* and n→π* absorption bands.
-
Trans-to-Cis Isomerization: Irradiate the sample with a UV light source (e.g., a 365 nm LED or lamp) directly in the spectrophotometer's sample holder. Record spectra at regular intervals during irradiation until a photostationary state is reached (i.e., no further spectral changes are observed). The decrease in the π→π* band and the increase in the n→π* band are indicative of trans-to-cis isomerization.[17][23]
-
Cis-to-Trans Photoisomerization: After reaching the photostationary state rich in the cis isomer, irradiate the sample with visible light (e.g., a 450 nm LED or lamp) to induce the back-isomerization to the trans form. Again, record spectra at regular intervals.
-
Thermal Relaxation: After enriching the cis isomer population with UV irradiation, turn off the light source and monitor the spectral changes over time in the dark at a constant temperature. The recovery of the initial trans spectrum indicates thermal relaxation. The rate constant for this process can be determined by fitting the absorbance change at a specific wavelength to a first-order kinetic model.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Objective: To structurally characterize the trans and cis isomers of azobenzene and to quantify their relative populations in a mixture.[24][25]
Methodology:
-
Sample Preparation: Prepare an NMR sample of the azobenzene derivative in a suitable deuterated solvent (e.g., benzene-d₆, DMSO-d₆).
-
Initial Spectrum (trans isomer): Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer. The aromatic protons will show distinct chemical shifts.
-
In-situ Irradiation: For monitoring the photoisomerization, the NMR tube can be irradiated with a light source (e.g., a fiber-optic coupled laser or LED) directly inside the NMR spectrometer.[26]
-
Spectrum of the Photostationary State: Irradiate the sample with UV light until the photostationary state is reached. Record the ¹H NMR spectrum. New signals corresponding to the cis isomer will appear. The protons of the cis isomer are typically more shielded (appear at a lower chemical shift) than those of the trans isomer.[25][27]
-
Quantification: The relative amounts of the trans and cis isomers can be determined by integrating the signals corresponding to each isomer.[27]
-
Thermal Relaxation Monitoring: After UV irradiation, the sample can be kept in the dark, and NMR spectra can be recorded at different time points to monitor the thermal cis-to-trans relaxation.
Visualizing the Principles of Azobenzene Photochromism
The following diagrams, generated using the DOT language, illustrate the key processes and workflows discussed in this guide.
References
- 1. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards Photochromic Azobenzene‐Based Inhibitors for Tryptophan Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Photochromic Azobenzene-Based Inhibitors for Tryptophan Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Structural Analysis of 4-(phenylazo)azobenzene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the cis and trans isomers of 4-(phenylazo)azobenzene, a molecule of significant interest in the development of photoswitchable materials and therapeutics. This document summarizes key structural data, details relevant experimental protocols, and visualizes the fundamental processes governing its function.
Core Structural Data
The defining characteristic of 4-(phenylazo)azobenzene and its parent compound, azobenzene, is its ability to undergo reversible photoisomerization between a thermally stable trans (E) configuration and a metastable cis (Z) configuration. This isomerization results in significant changes in molecular geometry, which are foundational to its application as a molecular switch.
Table 1: Comparison of Key Bond Lengths in trans- and cis-Azobenzene Isomers
| Bond | trans-Azobenzene Bond Length (Å) | cis-Azobenzene Bond Length (Å)[1] |
| N=N | 1.243 | 1.253 |
| C-N | 1.427 | 1.449 |
| Average C-C (phenyl) | 1.395 | 1.387 |
Data for trans-azobenzene is derived from classic crystallographic studies, and cis-azobenzene data is from a refined crystal structure analysis.[1]
Table 2: Comparison of Key Bond Angles in trans- and cis-Azobenzene Isomers
| Angle | trans-Azobenzene Bond Angle (°) | cis-Azobenzene Bond Angle (°)[1] |
| C-N=N | 114.5 | 121.9 |
| C-N=N-C Dihedral | ~180 (planar) | 8.0 (non-planar) |
| Phenyl Ring Rotation (relative to C-N=N plane) | ~0 | 53.3 |
The trans isomer is characterized by a nearly planar structure, which is thermodynamically more stable. In contrast, the cis isomer adopts a non-planar, bent conformation due to steric hindrance between the phenyl rings, leading to a higher energy state.[1]
Experimental Protocols
The synthesis and characterization of 4-(phenylazo)azobenzene and its isomers rely on established organic chemistry techniques. Below are detailed methodologies for its synthesis and structural analysis.
Synthesis of trans-4-(phenylazo)azobenzene
The synthesis of the trans isomer, which is the more stable form, is typically achieved through a diazotization and coupling reaction.
Materials:
-
4-Aminoazobenzene
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of 4-Aminoazobenzene:
-
Dissolve a specific molar equivalent of 4-aminoazobenzene in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture. The temperature should be maintained below 5 °C to ensure the stability of the diazonium salt.
-
Stir the reaction mixture for 30 minutes at this temperature. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the aniline solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours.
-
Slowly add a solution of sodium hydroxide to neutralize the excess acid and facilitate the coupling, bringing the pH to a slightly alkaline range. A colored precipitate of 4-(phenylazo)azobenzene will form.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified trans-4-(phenylazo)azobenzene.
-
Isomerization and Separation of cis-4-(phenylazo)azobenzene
The cis isomer is generated by irradiating a solution of the trans isomer with UV light.
Procedure:
-
Photoisomerization:
-
Dissolve the purified trans-4-(phenylazo)azobenzene in a suitable solvent (e.g., hexane or benzene).
-
Irradiate the solution with a UV lamp (typically around 365 nm) for a period of time, monitoring the process by UV-Vis spectroscopy. The characteristic π-π* absorption band of the trans isomer will decrease, while the n-π* band of the cis isomer will increase.
-
-
Separation:
-
The cis and trans isomers can be separated by column chromatography in the dark, using an adsorbent like alumina or silica gel. The separation is based on the different polarities of the two isomers.
-
Structural Characterization
X-ray Crystallography:
-
Single crystals of the trans and cis isomers are grown from a suitable solvent.
-
The crystals are mounted on a goniometer and subjected to X-ray diffraction analysis.
-
The resulting diffraction pattern is used to solve the crystal structure and determine the precise bond lengths, bond angles, and dihedral angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded for both isomers in a suitable deuterated solvent.
-
The chemical shifts and coupling constants of the aromatic protons and carbons are analyzed to confirm the structure and differentiate between the cis and trans isomers. Due to the different spatial arrangement of the phenyl rings, the chemical shifts of the protons in the cis isomer are typically shifted upfield compared to the trans isomer.
Visualization of Isomerization Workflow
The photoisomerization of 4-(phenylazo)azobenzene is a key process that can be visualized as a workflow. The following diagram illustrates the transitions between the trans and cis states and the triggering stimuli.
Caption: Photoisomerization workflow of 4-(phenylazo)azobenzene.
The diagram above illustrates that the stable trans isomer can be converted to the metastable cis isomer upon irradiation with UV light. The reverse process, from cis to trans, can be induced by either visible light or through thermal relaxation. This reversible switching forms the basis of its applications in various fields.
Conclusion
The structural analysis of 4-(phenylazo)azobenzene isomers reveals a fascinating interplay between molecular geometry and external stimuli. The distinct, well-defined structures of the trans and cis isomers, coupled with the ability to reversibly interconvert them, make this class of molecules a powerful tool for researchers in materials science and drug development. The experimental protocols and structural data presented in this guide provide a solid foundation for further research and application of these versatile molecular switches.
References
An In-depth Technical Guide to the Spectral Properties of Substituted Azobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and material science due to their remarkable ability to undergo reversible photoisomerization. This process, triggered by light, allows for precise spatiotemporal control over molecular geometry and, consequently, biological activity or material properties. The core of this functionality lies in the spectral properties of these molecules, which dictate the wavelengths of light required to induce isomerization and the efficiency of this transformation. This technical guide provides a comprehensive overview of the key spectral characteristics of substituted azobenzenes, detailed experimental protocols for their characterization, and visual representations of relevant biological pathways and experimental workflows.
The photoisomerization of azobenzene involves two distinct isomers: the thermodynamically stable trans (E) form and the metastable cis (Z) form. The trans isomer is nearly planar, while the cis isomer has a bent configuration. This seemingly simple structural change has profound implications for their interaction with biological targets or their organization in materials. The transition between these states is governed by the molecule's electronic structure, which can be finely tuned by the introduction of various substituents on the phenyl rings.
Core Spectral Properties of Azobenzenes
The photochemical behavior of azobenzenes is characterized by their ultraviolet-visible (UV-Vis) absorption spectra. Two primary electronic transitions are of importance: the high-intensity π-π* transition and the lower-intensity, symmetry-forbidden n-π* transition.
-
π-π Transition:* This transition, typically observed in the ultraviolet region (around 320-360 nm for the trans isomer), is responsible for the primary absorption of light that often triggers the trans-to-cis isomerization.
-
n-π Transition:* This transition, occurring at longer wavelengths in the visible region (around 440 nm for the trans isomer), is associated with the lone pair of electrons on the nitrogen atoms. The n-π* band of the cis isomer is generally more intense and can be used to induce the cis-to-trans back-isomerization with visible light.[1][2]
The efficiency of photoisomerization is quantified by the photoisomerization quantum yield (Φ) , which represents the number of molecules that isomerize per photon absorbed. The quantum yields for the trans-to-cis (Φt→c) and cis-to-trans (Φc→t) conversions are crucial parameters for designing efficient photoswitches.
Influence of Substituents on Spectral Properties
The strategic placement of chemical groups on the azobenzene scaffold allows for the fine-tuning of its spectral properties, a critical aspect in the development of photoswitchable drugs and materials. Substituents can alter the absorption maxima (λmax), molar extinction coefficients (ε), and photoisomerization quantum yields.
Positional Effects: Ortho, Meta, and Para Substitution
The position of the substituent on the phenyl ring significantly impacts the electronic structure and, therefore, the spectral properties.
-
para-Substitution: Placing substituents at the 4 and 4' positions can lead to significant shifts in the absorption spectra. Electron-donating groups (EDGs) like -NH2, -OH, and -OCH3 generally cause a bathochromic (red) shift of the π-π* band, moving the absorption to longer wavelengths.[3] Conversely, electron-withdrawing groups (EWGs) such as -NO2 and -CN can also lead to red shifts, particularly in "push-pull" systems where an EDG is on one ring and an EWG is on the other.[3] These push-pull systems often exhibit strongly red-shifted π-π* bands, enabling the use of visible light for isomerization.[3]
-
ortho-Substitution: Introducing substituents at the 2 and 2' positions can have a profound effect on the thermal stability of the cis isomer and can also red-shift the n-π* transition. Tetra-ortho-substitution with groups like fluorine or methoxy has been shown to significantly slow down the thermal relaxation from the cis to the trans form, leading to bistable photoswitches.[4] Furthermore, ortho-thiol substitution has been demonstrated to enhance absorption in the visible region and allow for switching with red light.[5][6][7][8]
-
meta-Substitution: The effects of meta-substitution are generally more subtle compared to ortho and para substitution.[1][2][9] However, electron-withdrawing groups at the meta position can still influence the absorption spectra and thermal relaxation rates.[1][2][9]
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of the substituent plays a pivotal role in modulating the spectral properties.
-
Electron-Donating Groups (EDGs): Groups like -OCH3, -OH, and -NH2 increase the electron density of the π-system, which generally leads to a bathochromic shift of the π-π* band. This red-shifting is advantageous for biological applications as it allows for the use of longer, less phototoxic wavelengths of light.[10]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO2, -CN, and halogens decrease the electron density of the π-system. In push-pull azobenzenes, where an EWG is paired with an EDG at opposite ends of the molecule, a significant red shift in the π-π* absorption band is often observed.[3] This creates a scenario where the π-π* and n-π* bands of the trans and cis isomers overlap, sometimes allowing for a single wavelength of visible light to induce both forward and reverse isomerization.[3]
Quantitative Spectral Data of Substituted Azobenzenes
The following tables summarize key spectral data for a range of substituted azobenzenes, providing a valuable resource for comparison and selection of photoswitches for specific applications.
Table 1: Spectral Properties of para-Substituted Azobenzenes
| Substituent (R) | Isomer | λmax π-π* (nm) | ε (M-1cm-1) | λmax n-π* (nm) | ε (M-1cm-1) | Solvent | Reference |
| H | trans | ~320 | ~21,000 | ~440 | ~400 | Various | [3] |
| 4-NH2 | trans | ~385 | - | ~470 | - | Ethanol | [3] |
| 4-NO2 | trans | ~330 | - | ~450 | - | Ethanol | [11] |
| 4,4'-di-Cl | trans | - | - | - | - | Ethanol | [12] |
| 4,4'-di-NO2 | trans | - | - | - | - | Ethanol | [12] |
| 4,4'-di-NMe2 | trans | - | - | - | - | Ethanol | [12] |
Table 2: Spectral Properties of ortho-Substituted Azobenzenes
| Substituent (R) | Isomer | λmax (nm) | ε (M-1cm-1) | Solvent | Reference |
| 2,2',6,6'-tetra-F | trans | 490 | - | DMSO | [13] |
| 2,2',6,6'-tetra-Cl | trans | 570 | - | DMSO | [13] |
| 2,2',6,6'-tetra-Br | trans | 600 | - | DMSO | [13] |
| 2,2',6,6'-tetra-S-ethyl | trans | 425 & 505 | ~10,000 & 7100 | DMSO | [5][8] |
Table 3: Photoisomerization Quantum Yields (Φ) of Selected Azobenzenes
| Compound | Solvent | Φt→c (at λirr, nm) | Φc→t (at λirr, nm) | Reference |
| Azobenzene | Methanol | 0.11 (313) | 0.48 (436) | [14] |
| Azobenzene | n-Hexane | 0.25 (313) | 0.50 (436) | [10] |
| 4-Aminoazobenzene | Various | - | - | [10] |
| 4-Nitroazobenzene | Various | - | - | [10] |
Experimental Protocols
Accurate characterization of the spectral properties of substituted azobenzenes is paramount for their effective application. The following sections provide detailed methodologies for key experiments.
UV-Vis Spectroscopy for Characterization of Azobenzene Isomers
Objective: To determine the absorption spectra of the trans and cis isomers of a substituted azobenzene and to monitor the photoisomerization process.
Materials:
-
Substituted azobenzene sample
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp, LED) with appropriate filters
Procedure:
-
Sample Preparation: Prepare a stock solution of the azobenzene derivative in the chosen solvent at a known concentration (typically in the range of 10-50 µM). Ensure the solution is kept in the dark to maintain the thermodynamically stable trans form.
-
Recording the trans Isomer Spectrum:
-
Fill a quartz cuvette with the prepared solution.
-
Place the cuvette in the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm). This spectrum represents the predominantly trans isomer.
-
-
trans-to-cis Photoisomerization:
-
Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., 365 nm).
-
Monitor the changes in the absorption spectrum at regular intervals until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed. The resulting spectrum is a mixture of the trans and cis isomers at the PSS.
-
-
cis-to-trans Photoisomerization:
-
To observe the back-isomerization, irradiate the PSS sample with light at a wavelength corresponding to the n-π* transition of the cis isomer (e.g., >420 nm).
-
Alternatively, the thermal back-isomerization can be monitored by keeping the PSS sample in the dark and recording spectra at different time points.
-
-
Data Analysis:
-
Identify the λmax for the π-π* and n-π* transitions for both isomers (the pure cis spectrum can often be calculated from the spectra of the pure trans form and the PSS).
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
-
Determination of Photoisomerization Quantum Yield
Objective: To quantify the efficiency of the trans-to-cis and cis-to-trans photoisomerization.
Method: Relative Method using a Chemical Actinometer
A common method for determining the quantum yield of a photochemical reaction is to compare it to a reaction with a well-established quantum yield, known as a chemical actinometer. Potassium ferrioxalate is a widely used actinometer for the UV and visible regions.[12][15][16]
Materials:
-
Substituted azobenzene solution of known concentration.
-
Actinometer solution (e.g., potassium ferrioxalate).
-
Monochromatic light source.
-
UV-Vis spectrophotometer.
-
Identical reaction cells for the sample and actinometer.
Procedure:
-
Actinometer Irradiation:
-
Fill a reaction cell with the actinometer solution.
-
Irradiate the solution with the monochromatic light source for a specific period, ensuring that the conversion is kept low (typically <10%).
-
Determine the number of moles of the photoproduct formed using a suitable analytical technique (for ferrioxalate, this involves complexation with 1,10-phenanthroline and spectrophotometric determination of the Fe(II)-phenanthroline complex).
-
Calculate the photon flux (number of photons per unit time) absorbed by the actinometer using its known quantum yield.
-
-
Sample Irradiation:
-
Fill an identical reaction cell with the azobenzene solution.
-
Irradiate the sample under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
-
Monitor the change in concentration of the trans or cis isomer using UV-Vis spectroscopy by observing the change in absorbance at a specific wavelength.
-
-
Quantum Yield Calculation:
-
The quantum yield of the azobenzene photoisomerization (Φsample) can be calculated using the following equation: Φsample = Φactinometer * (moles of sample isomerized / moles of actinometer product formed) * (fraction of light absorbed by actinometer / fraction of light absorbed by sample)
-
A more direct method involves measuring the photon flux of the light source using a calibrated photodiode or a fiber-optic spectroscopic setup and then numerically solving the rate equations of the isomerization.[17]
Visualizing Signaling Pathways and Workflows
Graphviz (DOT language) is a powerful tool for creating clear and concise diagrams of complex relationships. Below are examples of its application in visualizing a signaling pathway relevant to photopharmacology and a typical experimental workflow.
Photocontrol of an Ion Channel with a Substituted Azobenzene
Azobenzene derivatives can be designed as photoswitchable ligands to control the activity of ion channels.[1][3][18][19][20] The following diagram illustrates the general principle of using a photoswitchable pore blocker to control an ion channel.
Caption: Photocontrol of an ion channel using a photoswitchable azobenzene-based pore blocker.
High-Throughput Screening Workflow for Azobenzene Photoswitches
The discovery of novel azobenzene derivatives with optimized spectral properties often involves screening large libraries of compounds. The following workflow outlines a typical high-throughput screening process.[5][6][17][21][22]
Caption: A high-throughput screening workflow for the discovery of novel azobenzene photoswitches.
Conclusion
The spectral properties of substituted azobenzenes are fundamental to their function as molecular photoswitches. By understanding and manipulating these properties through chemical synthesis, researchers can design molecules with tailored responses to light for a wide array of applications in photopharmacology, drug delivery, and smart materials. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals working in these exciting and rapidly advancing fields. The ability to precisely control biological processes and material properties with light opens up new frontiers in research and technology, with substituted azobenzenes playing a central role in these innovations.
References
- 1. Optical control of an ion channel gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optical control of neuronal ion channels and receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Robust visible light photoswitching with ortho-thiol substituted azobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Understanding and improving photo-control of ion channels in nociceptors with azobenzene photo-switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light-controlled ion channels formed by amphiphilic small molecules regulate ion conduction via cis–trans photoisomerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Subunit-Specific Photocontrol of Glycine Receptors by Azobenzene-Nitrazepam Photoswitcher - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Dawn of Photopharmacology: A Technical Guide to the Discovery of Light-Induced Isomerization in Azobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to control biological processes with spatial and temporal precision is a cornerstone of modern pharmacology and materials science. At the heart of many photoswitchable technologies lies a deceptively simple molecule: azobenzene. First synthesized in 1834, its remarkable ability to change its molecular shape in response to light was not fully appreciated until a seminal discovery in 1937 by G.S. Hartley.[1] This guide delves into the core scientific principles of this discovery, providing a technical overview of the light-induced isomerization of azobenzene, its mechanistic underpinnings, and the experimental protocols used to characterize this pivotal molecular transformation.
The Foundational Discovery by G.S. Hartley
In 1937, while investigating the properties of azobenzene solutions, G.S. Hartley observed a reversible change in their color and other physical properties upon exposure to sunlight.[1][2] He correctly attributed this phenomenon to a reversible transformation between two distinct isomers of the azobenzene molecule.[1] His work, initially published in Nature and followed by a more detailed account in the Journal of the Chemical Society, laid the groundwork for the field of photochromism and the development of photoswitchable molecules. Hartley identified the thermodynamically stable trans-isomer, which could be converted to a higher-energy cis-isomer upon irradiation with ultraviolet light. The cis-isomer could then revert to the more stable trans-form either thermally in the dark or by irradiation with visible light.[1] This fundamental discovery opened the door to harnessing light to control molecular structure and, consequently, function.
The Photochemical Transformation: trans-cis Isomerization
The light-induced transformation of azobenzene is a reversible isomerization between its two geometric isomers, trans-azobenzene and cis-azobenzene. The trans isomer is thermodynamically more stable by approximately 12 kcal/mol.[1] The defining feature of this process is the change in geometry around the central nitrogen-nitrogen double bond (N=N).
-
trans-azobenzene: In its ground state, the trans isomer is nearly planar, with the two phenyl rings positioned on opposite sides of the N=N bond. This configuration results in a greater distance between the para-carbon atoms of the phenyl rings (approximately 9.0 Å).[1]
-
cis-azobenzene: The cis isomer has a non-planar, bent structure, with the phenyl rings on the same side of the N=N bond. This steric arrangement leads to a significantly shorter distance between the para-carbon atoms (approximately 5.5 Å).[1]
This substantial change in molecular shape upon isomerization is the basis for its use as a molecular switch in various applications.
Quantitative Data on Azobenzene Isomerization
The efficiency and characteristics of azobenzene photoisomerization are highly dependent on the wavelength of light used for irradiation and the surrounding solvent environment. The following tables summarize key quantitative data for unsubstituted azobenzene.
Table 1: Absorption Maxima (λmax) of trans- and cis-Azobenzene in Different Solvents
| Solvent | trans-Azobenzene λmax (π→π) (nm) | trans-Azobenzene λmax (n→π) (nm) | cis-Azobenzene λmax (π→π) (nm) | cis-Azobenzene λmax (n→π) (nm) |
| n-Hexane | ~317 | ~440 | ~280 | ~430 |
| Methanol | ~320 | ~440 | ~280 | ~430 |
| Acetonitrile | ~317 | ~444 | - | - |
| Dimethyl Sulfoxide (DMSO) | - | - | - | - |
Note: The π→π* transition is a high-energy, high-intensity absorption, while the n→π* transition is a lower-energy, lower-intensity absorption.[3][4]
Table 2: Quantum Yields (Φ) for the Photoisomerization of Azobenzene
| Isomerization | Excitation Wavelength (nm) | Solvent | Quantum Yield (Φ) |
| trans → cis | ~313 (π→π) | Methanol | ~0.11 |
| trans → cis | ~365 (π→π) | Methanol | ~0.10 |
| trans → cis | ~436 (n→π) | Methanol | ~0.25 |
| cis → trans | ~436 (n→π) | Methanol | ~0.48 |
| cis → trans | ~313 (π→π*) | Methanol | ~0.42 |
The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (isomerization) for each photon absorbed.[5] The wavelength-dependent quantum yield is a notable feature of azobenzene, violating Kasha's rule.[6]
Table 3: Thermal Half-Life (t1/2) of cis-Azobenzene in Various Solvents
| Solvent | Temperature (°C) | Half-Life (t1/2) |
| n-Hexane | 25 | ~9.6 hours |
| Ethanol | 25 | ~4.7 hours |
| Acetonitrile | 25 | ~3.5 hours |
| Dimethyl Sulfoxide (DMSO) | 25 | ~2.3 hours |
The thermal relaxation from the metastable cis-isomer back to the trans-isomer is a spontaneous process, and its rate is influenced by the polarity of the solvent.[7][8]
Mechanistic Pathways of Isomerization
The precise mechanism of azobenzene photoisomerization has been a subject of extensive research and debate. Two primary pathways have been proposed: rotation and inversion.
-
Rotation: This mechanism involves the twisting of the N=N double bond. Upon photoexcitation, the π-bond is weakened, allowing for rotation around the N-N axis to interconvert between the trans and cis isomers.
-
Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings relative to the N=N bond, passing through a linear transition state.
Current understanding, supported by computational studies, suggests that the operative mechanism depends on the electronic state that is excited.[9][10] Excitation into the S2 (π→π) state is thought to favor a rotational pathway, while excitation into the S1 (n→π) state may proceed via an inversion or a mixed rotation-inversion mechanism.[11][12]
Experimental Protocols
The study of azobenzene isomerization relies on various spectroscopic and chromatographic techniques. Below are detailed methodologies for key experiments.
Synthesis of Azobenzene
A common laboratory-scale synthesis of azobenzene involves the reduction of nitrobenzene.
Materials:
-
Nitrobenzene
-
Methanol
-
Sodium hydroxide (NaOH)
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Ethanol (95%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nitrobenzene, methanol, and a solution of sodium hydroxide in water.[13]
-
With vigorous stirring, gradually add zinc dust to the mixture.
-
Heat the reaction mixture to reflux for approximately 10 hours. The reaction progress can be monitored by the disappearance of the characteristic odor of nitrobenzene.[13]
-
Filter the hot reaction mixture to remove the sodium zincate precipitate. Wash the precipitate with warm methanol.
-
Distill the methanol from the filtrate.
-
Cool the residue to induce crystallization of crude azobenzene.
-
To purify, wash the crude product with a dilute solution of hydrochloric acid to remove any remaining zinc salts, followed by a water wash.
-
Recrystallize the azobenzene from a mixture of ethanol and water to obtain the final product.[13]
Monitoring Isomerization by UV-Vis Spectroscopy
UV-Vis spectroscopy is a primary tool for observing the kinetics of azobenzene isomerization due to the distinct absorption spectra of the trans and cis isomers.
Materials:
-
Synthesized or commercially available azobenzene
-
Spectroscopic grade solvent (e.g., methanol, hexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
UV light source (e.g., 365 nm LED)
-
Visible light source (e.g., >400 nm LED or filtered white light)
Procedure:
-
Prepare a dilute solution of azobenzene in the chosen solvent (concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer, typically < 1.5).
-
Record the initial UV-Vis absorption spectrum of the solution. This spectrum will be predominantly that of the trans-isomer.
-
Irradiate the solution in the cuvette with UV light (e.g., 365 nm) for a set period (e.g., 30 seconds).
-
Immediately after irradiation, record the UV-Vis spectrum again. Observe the decrease in the π→π* absorption band of the trans-isomer and the increase in the n→π* band of the cis-isomer.[14]
-
Repeat steps 3 and 4 until a photostationary state is reached (i.e., no further significant changes in the spectrum are observed).
-
To observe the reverse cis→trans isomerization, irradiate the solution at the photostationary state with visible light (e.g., >400 nm).
-
Record the UV-Vis spectra at intervals to monitor the reappearance of the trans-isomer's characteristic absorption.
-
To measure the thermal back-relaxation, keep the UV-irradiated solution in the dark at a constant temperature and record the spectrum at regular time intervals.
Conclusion
The discovery of light-induced isomerization in azobenzene by G.S. Hartley was a watershed moment in chemistry, paving the way for the development of a vast array of photoswitchable materials and smart drugs. The ability to precisely control the structure of a molecule with an external light stimulus has profound implications for fields ranging from data storage and molecular machines to targeted drug delivery and optogenetics. A thorough understanding of the fundamental principles of azobenzene's photochemistry, including its quantitative characteristics and the experimental methods used for its study, is essential for researchers and scientists seeking to harness the power of this remarkable molecular switch. The continued exploration of azobenzene and its derivatives promises to unlock even more sophisticated applications, further solidifying its legacy as a cornerstone of photopharmacology and materials science.
References
- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. scispace.com [scispace.com]
- 11. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
The Ultimate Guide to Photoswitchable Azobenzenes: From Core Principles to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Photoswitchable azobenzenes represent a cornerstone of photopharmacology and smart materials, offering precise spatiotemporal control over biological processes and material properties. Their ability to undergo reversible isomerization between two distinct geometric forms—trans and cis—upon irradiation with light has opened up unprecedented opportunities in drug delivery, neuroscience, and materials science. This in-depth technical guide provides a comprehensive overview of the key characteristics of photoswitchable azobenzenes, from their fundamental photochemical properties to detailed experimental protocols for their characterization and application.
Core Principles of Azobenzene Photoswitching
The defining characteristic of azobenzenes is their ability to isomerize around the central nitrogen-nitrogen double bond (N=N) when exposed to specific wavelengths of light. The two isomers, trans and cis, possess distinct physical and chemical properties.
-
The trans Isomer: Generally, the trans form is thermodynamically more stable and has a nearly planar structure. It typically absorbs strongly in the ultraviolet (UV) region.[1]
-
The cis Isomer: The cis form is less stable, adopting a non-planar, bent conformation. This isomer absorbs light at longer wavelengths, often in the visible spectrum.[1]
This reversible isomerization can be triggered by light, and the cis isomer can also revert to the more stable trans form thermally in the dark. The rates of these processes are key parameters that determine the suitability of an azobenzene for a particular application.
Key Photochemical and Photophysical Properties
The utility of a photoswitchable azobenzene is defined by a set of quantifiable parameters that describe its behavior upon irradiation and in the dark. These properties can be tuned by modifying the chemical structure of the azobenzene core.
Data Presentation: Photochemical Properties of Selected Azobenzene Derivatives
The following table summarizes key photochemical data for a selection of azobenzene derivatives, providing a comparative overview for researchers.
| Azobenzene Derivative | Solvent | λmax (trans) (nm) | λmax (cis) (nm) | Quantum Yield (trans→cis) | Quantum Yield (cis→trans) | Thermal Half-life (τ1/2) |
| Unsubstituted Azobenzene | Methanol | ~314 | ~433 | 0.11 (at 313 nm) | 0.24 (at 436 nm) | ~3.2 days |
| 4-Aminoazobenzene | Various | ~380-400 | ~450 | Varies | Varies | Minutes to Hours |
| Tetra-ortho-fluoroazobenzene | Various | ~320 | ~440 | High | High | Days |
| Azo-Combretastatin A4 | Various | ~380-410 | - | - | - | - |
| Azobenzene-400 core | DMSO | ~400 | - | - | - | - |
Note: The values presented are approximate and can vary significantly depending on the solvent, temperature, and substitution pattern. Researchers should consult the primary literature for specific experimental conditions.
Experimental Protocols for Characterization
Accurate characterization of photoswitchable azobenzenes is crucial for their effective application. The following sections provide detailed methodologies for key experimental techniques.
UV-Vis Spectroscopy for Monitoring Photoisomerization
UV-Vis spectroscopy is the primary technique for observing and quantifying the photoisomerization of azobenzenes. The distinct absorption spectra of the trans and cis isomers allow for real-time monitoring of the switching process.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., methanol, DMSO, or a buffer for biological applications) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in the dark. This spectrum will predominantly represent the trans isomer.
-
trans to cis Isomerization: Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (typically in the UV-A range, e.g., 365 nm).[2] Monitor the spectral changes over time until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
cis to trans Isomerization: Following the generation of the cis-rich PSS, irradiate the sample with a light source at a wavelength corresponding to the n-π* transition of the cis isomer (typically in the visible range, e.g., 450 nm).[2] Monitor the return to the initial trans-rich state.
-
Thermal Relaxation: After reaching the cis-rich PSS, place the sample in the dark at a controlled temperature and record spectra at regular intervals to monitor the thermal back-isomerization to the trans form. The rate of this process can be used to calculate the thermal half-life.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the structure of the cis and trans isomers and for quantifying the isomeric ratio in a sample.
Methodology:
-
Sample Preparation: Prepare a solution of the azobenzene derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in the dark to characterize the trans isomer.
-
In-situ Irradiation: If available, use a fiber-optic setup to irradiate the sample directly within the NMR spectrometer. Irradiate with the appropriate wavelength to induce trans to cis isomerization.
-
Post-Irradiation Spectrum: Acquire ¹H NMR spectra at various time points during and after irradiation to observe the appearance of new signals corresponding to the cis isomer and the disappearance of the trans isomer signals.[2]
-
Quantification: Integrate the signals corresponding to distinct protons of the cis and trans isomers to determine the isomeric ratio at the photostationary state.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification
HPLC is an effective method for separating the cis and trans isomers and for accurately quantifying their relative amounts.
Methodology:
-
Column and Mobile Phase Selection: A reverse-phase C18 column is commonly used.[4] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[4] The specific gradient or isocratic conditions will need to be optimized for the specific azobenzene derivative.
-
Sample Preparation: Dissolve the azobenzene sample in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject the sample onto the HPLC system. The trans isomer, being less polar, will typically elute later than the more polar cis isomer in a reverse-phase system.
-
Detection: Use a UV-Vis detector set to a wavelength where both isomers have significant absorbance to monitor the elution profile.
-
Quantification: Integrate the peak areas of the cis and trans isomers to determine their relative concentrations. This is particularly useful for determining the composition of the photostationary state.
Applications in Drug Development and Biological Systems
The ability to control the structure and therefore the biological activity of a molecule with light has profound implications for drug development.
Photopharmacology: Light-Controlled Drugs
By incorporating an azobenzene moiety into a pharmacologically active molecule, its interaction with its biological target can be modulated with light. For example, one isomer may bind to a receptor while the other does not, effectively turning the drug "on" or "off" with a specific wavelength of light.[5]
Caption: General signaling pathway for a photoswitchable drug.
Controlled Drug Release from Nanocarriers
Azobenzene derivatives can be incorporated into nanocarriers like liposomes or polymeric nanoparticles. The photoisomerization of the azobenzene units can induce a change in the nanocarrier's structure, leading to the release of an encapsulated drug at a specific time and location upon light irradiation.[6][7]
Caption: Workflow for light-triggered drug release from nanocarriers.
Synthesis of Photoswitchable Azobenzenes
The synthesis of azobenzenes typically involves a diazotization reaction followed by a coupling reaction.
General Synthetic Workflow:
Caption: General workflow for the synthesis of azobenzene derivatives.
Conclusion and Future Outlook
Photoswitchable azobenzenes are a mature yet continuously evolving class of molecules with immense potential. Ongoing research focuses on developing azobenzenes that can be switched with lower energy, tissue-penetrating near-infrared (NIR) light, and on designing more complex systems for multi-modal therapies and advanced materials.[6][8] The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the power of these remarkable molecular switches.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Separation of Azobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Photopharmacology of Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Responsive Smart Nanoliposomes: Harnessing the Azobenzene Moiety for Controlled Drug Release under Near-Infrared Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near-Infrared-Triggered Azobenzene-Liposome/Upconversion Nanoparticle Hybrid Vesicles for Remotely Controlled Drug Delivery to Overcome Cancer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for 4-(Phenylazo)azobenzene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-(phenylazo)azobenzene derivatives. These compounds are of significant interest in various fields, including materials science and drug development, due to their unique photochromic properties and biological activities. The protocols outlined below are based on established synthetic methodologies, offering reproducible procedures for the preparation of these versatile molecules.
Data Presentation
The following tables summarize quantitative data for a selection of 4-(phenylazo)azobenzene derivatives, providing a comparative overview of their physical and spectroscopic properties.
Table 1: Synthesis Yields and Physical Properties of Selected 4-(Phenylazo)azobenzene Derivatives
| Compound | Substituent (X) | Yield (%) | Melting Point (°C) | Citation |
| 1 | H | - | - | - |
| 2 | 4-OH | - | 155-157 | [1] |
| 3 | 4-Cl | 94 | - | [2] |
| 4 | 4-Br | 95 | - | [2] |
| 5 | 4-I | 96 | - | [2] |
| 6 | 4-NO₂ | - | - | - |
| 7 | 4-CO₂H | - | 247-250 | [3] |
| 8 | 4,4'-di-OH | - | - | - |
Note: Yields and melting points can vary based on the specific reaction conditions and purity of the final product.
Table 2: Spectroscopic Data for Selected 4-(Phenylazo)azobenzene Derivatives
| Compound | Substituent (X) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) | Citation |
| 1 | H | 7.31-7.88 (m, Ar-H) | - | 350 | [4] |
| 2 | 4-OH | 5.27 (s, 1H, OH), 6.94-7.88 (m, Ar-H) | 116-158 | 350 | [4] |
| 3 | 4-Cl | 6.98-7.88 (m, Ar-H) | 115-129 | - | [4] |
| 4 | 4-Br | - | - | - | - |
| 5 | 4-I | - | - | - | - |
| 6 | 4-NO₂ | 6.97-8.36 (m, Ar-H) | 116-158 | - | [4] |
| 7 | 4-CO₂H | 7.5-8.3 (m, Ar-H), 13.0 (br s, 1H, COOH) | - | 325 | [3] |
| 8 | 4,4'-di-OH | 9.55 (s, 2H, OH), 6.86-7.55 (m, Ar-H) | - | 350 | [5] |
Note: NMR spectra are typically recorded in CDCl₃ or DMSO-d₆. UV-Vis spectra are solvent-dependent.
Experimental Protocols
Protocol 1: General Synthesis of 4-(Phenylazo)azobenzene Derivatives via Diazotization and Azo Coupling
This protocol describes a classic and widely used method for the synthesis of azobenzene derivatives.
Materials:
-
Substituted aniline (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Hydrochloric acid (HCl, concentrated)
-
Phenol or other coupling agent (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol or other suitable solvent for recrystallization
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue-black).
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent (e.g., phenol) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-(phenylazo)azobenzene derivative.
-
Dry the purified product in a desiccator.
-
Protocol 2: Solvent-Free Synthesis of Azo Dyes by Grinding
This environmentally friendly protocol avoids the use of organic solvents in the reaction step.
Materials:
-
Aniline derivative (1.0 eq)
-
Coupling agent (e.g., barbituric acid) (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.0 eq)
-
p-Toluenesulfonic acid (p-TsA) (1.0 eq)
-
Agate mortar and pestle
Procedure:
-
Reaction Setup:
-
Cool the agate mortar and pestle to 0 °C.
-
Add the aniline derivative, coupling agent, sodium nitrite, and p-toluenesulfonic acid to the pre-cooled mortar.
-
-
Grinding:
-
Grind the mixture vigorously with the pestle.
-
The reaction mixture will typically change color as the azo dye is formed. The release of water may be observed, making the mixture moist.
-
Continue grinding for a few minutes until the reaction is complete (as indicated by the color change).
-
-
Work-up and Purification:
-
The resulting solid product can be purified by washing with water and then recrystallizing from an appropriate solvent if necessary.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4-(phenylazo)azobenzene derivatives via the diazotization and azo coupling reaction.
Caption: General workflow for the synthesis of 4-(phenylazo)azobenzene derivatives.
Signaling Pathway: Photopharmacological Control of a G-Protein Coupled Receptor (GPCR)
Azobenzene derivatives can be designed as photoswitchable ligands to control the activity of GPCRs, such as metabotropic glutamate receptors (mGluRs), with light. The trans and cis isomers of the azobenzene moiety exhibit different binding affinities for the receptor, allowing for optical control of downstream signaling.
Caption: Photoswitchable control of GPCR signaling by an azobenzene-based ligand.
Signaling Pathway: Photopharmacological Control of an Ion Channel
Azobenzene-containing molecules can act as photoswitchable pore blockers for ion channels, such as voltage-gated potassium (Kv) channels. Light-induced isomerization alters the conformation of the molecule, thereby modulating its ability to block the ion channel pore.
Caption: Optical modulation of a potassium channel by a photoswitchable azobenzene blocker.
Mechanism of Action: Antimicrobial Activity of Cationic Azobenzene Derivatives
Cationic azobenzene derivatives have shown promising antimicrobial activity. Their proposed mechanism involves the disruption of the bacterial cell membrane and potential inhibition of essential enzymes like DNA gyrase.
Caption: Proposed antimicrobial mechanism of cationic azobenzene derivatives.
References
Application Notes and Protocols: Incorporation of 4-(Phenylazo)azobenzene into Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polymers incorporating 4-(phenylazo)azobenzene and its derivatives, commonly known as azopolymers, are a significant class of stimuli-responsive materials. The defining feature of these polymers is the presence of the azobenzene chromophore, which can undergo a reversible trans-cis photoisomerization process.[1] The trans isomer is the more stable form, but upon irradiation with UV light, it converts to the metastable cis isomer. This process can be reversed by exposure to visible light or through thermal relaxation.[2] This molecular switching capability induces changes in the polymer's physical and chemical properties, such as conformation, polarity, and geometry. These photo-responsive changes make azopolymers highly valuable for a range of applications including targeted drug delivery, photo-patterning, photoactuation, and optical data storage.[1][3][4][5] This document provides an overview of synthesis strategies, characterization techniques, and key applications, along with detailed experimental protocols.
Synthesis Strategies for Azobenzene-Containing Polymers
The incorporation of 4-(phenylazo)azobenzene moieties into polymers can be achieved by several methods, primarily by polymerizing monomers that contain the azobenzene group or by using an azobenzene-functionalized initiator. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are widely used as they allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[3][6]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for synthesizing well-defined polymers. An azobenzene group can be introduced at the chain end by using an initiator containing the chromophore. For instance, 4-(4-phenylazo-phenylazo)-phenyl 2-bromopropionate (PPBP) has been successfully used as an initiator for the ATRP of monomers like methyl methacrylate (MMA) and styrene (St).[6] This method yields end-capped polymers with predetermined molecular weights and low polydispersity indices (PDI < 1.3).[6]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique. In this approach, an azobenzene-containing monomer is typically polymerized. For example, 2-(4-Phenylazophenoxy) ethyl acrylate (PAPEA) can be polymerized using a RAFT agent like 2-cyanoprop-2-yl dithiobenzoate (CPDB).[7] This method produces polymers with the azobenzene moiety in the side chains and offers excellent control over the polymerization process, resulting in narrow molecular weight distributions (PDI < 1.3).[7]
Conventional Free Radical Polymerization
While providing less control over the polymer architecture compared to ATRP and RAFT, conventional free radical polymerization is a straightforward method. For example, poly[4-[2-(methacryloyloxy)ethyl]azobenzene] (pMEA) can be synthesized in toluene with benzoyl peroxide as the initiator.[5]
Data Presentation: Polymerization Conditions and Results
The following tables summarize quantitative data from representative polymerization experiments.
Table 1: ATRP of MMA and Styrene using PPBP Azobenzene Initiator [6]
| Monomer | Solvent | [Monomer]:[Initiator]:[CuCl]:[PMDETA] | Temp. (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI |
|---|---|---|---|---|---|---|---|
| MMA | Toluene | 200:1:1:1 | 90 | 5 | 92.5 | 19,800 | 1.15 |
| MMA | Anisole | 200:1:1:1 | 90 | 4 | 95.1 | 20,500 | 1.13 |
| Styrene | Toluene | 200:1:1:1 | 90 | 24 | 45.2 | 11,200 | 1.28 |
Monomer concentration was kept at 50% (v/v). Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: RAFT Polymerization of PAPEA Monomer [7]
| [PAPEA]:[CPDB]:[AIBN] | Temp. (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI |
|---|---|---|---|---|---|
| 100:1:0.2 | 70 | 12 | 85.0 | 26,500 | 1.21 |
| 200:1:0.2 | 70 | 24 | 78.0 | 48,900 | 1.28 |
Polymerization was conducted in THF. PAPEA = 2-(4-Phenylazophenoxy) ethyl acrylate; CPDB = 2-cyanoprop-2-yl dithiobenzoate; AIBN = 2,2'-azobisisobutyronitrile.
Experimental Protocols
Protocol 1: Synthesis of an Azobenzene-Containing Monomer (PAPEA)[7]
This protocol describes the synthesis of 2-(4-Phenylazophenoxy) ethyl acrylate (PAPEA).
Materials:
-
4-hydroxyazobenzene
-
2-chloroethanol
-
Acryloyl chloride
-
Potassium carbonate
-
Acetone
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium sulfate
Procedure:
-
Synthesis of 2-(4-(phenylazo)phenoxy)ethan-1-ol:
-
Dissolve 4-hydroxyazobenzene (10 mmol) and potassium carbonate (15 mmol) in 50 mL of acetone in a round-bottom flask.
-
Add 2-chloroethanol (12 mmol) to the mixture.
-
Reflux the mixture for 24 hours with stirring.
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the intermediate product.
-
-
Synthesis of PAPEA:
-
Dissolve the intermediate product (8 mmol) and triethylamine (10 mmol) in 50 mL of anhydrous DCM in a flask placed in an ice bath.
-
Add acryloyl chloride (9 mmol) dropwise to the solution with vigorous stirring.
-
Continue stirring at 0°C for 2 hours, then at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the final monomer, PAPEA.
-
Protocol 2: Polymerization of PAPEA via RAFT[7]
This protocol details the synthesis of Poly[2-(4-Phenylazophenoxy) ethyl acrylate] (PPAPEA).
Materials:
-
PAPEA monomer
-
2-cyanoprop-2-yl dithiobenzoate (CPDB) (RAFT agent)
-
2,2'-azobisisobutyronitrile (AIBN) (Initiator)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Place PAPEA (e.g., 200 molar eq.), CPDB (1 molar eq.), and AIBN (0.2 molar eq.) into a Schlenk tube.
-
Add anhydrous THF to dissolve the components.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with argon or nitrogen and seal it.
-
Place the tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 24 hours).
-
Stop the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the solution into a large volume of cold methanol.
-
Filter and collect the polymer. Redissolve in a small amount of THF and re-precipitate into methanol to purify.
-
Dry the final polymer (PPAPEA) under vacuum at 40°C overnight.
Protocol 3: Polymerization of MMA via ATRP with an Azobenzene Initiator[6]
This protocol describes the synthesis of PMMA with an azobenzene end-cap.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
4-(4-phenylazo-phenylazo)-phenyl 2-bromopropionate (PPBP) (Initiator)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Toluene, anhydrous
Procedure:
-
Add CuCl (0.1 mmol) and the PPBP initiator (0.1 mmol) to a dry Schlenk tube.
-
Add MMA (20 mmol) and toluene (2 mL).
-
Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles.
-
While under a positive pressure of argon, add the PMDETA ligand (0.1 mmol) via a degassed syringe.
-
Place the tube in a preheated oil bath at 90°C and stir.
-
After the desired time (e.g., 5 hours), cool the tube to terminate the polymerization.
-
Dilute the reaction mixture with THF, and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer solution into cold methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum.
Protocol 4: Characterization of Azobenzene Polymers
This section outlines the standard characterization workflow.
1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the monomer and the resulting polymer.
-
Procedure: Dissolve a small sample (5-10 mg) of the polymer or monomer in a suitable deuterated solvent (e.g., CDCl₃). Record the spectrum. Successful polymerization can be confirmed by the appearance of broad polymer backbone signals and the preservation of the characteristic aromatic peaks of the azobenzene moiety.[6][7]
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF) and inject it into the GPC system. Use polystyrene standards for calibration. A narrow PDI (typically < 1.3) indicates a controlled polymerization process.[6][7]
3. UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To characterize the photoresponsive behavior of the azobenzene groups.
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., THF or DMF) to prepare a dilute solution.
-
Record the UV-Vis absorption spectrum. The trans isomer typically shows a strong π-π* absorption band (e.g., ~360 nm) and a weaker n-π* band.[8]
-
Irradiate the solution with UV light (e.g., 365 nm) and record spectra at intervals to observe the decrease in the π-π* band and the increase in the n-π* band, indicating trans-to-cis isomerization.
-
Subsequently, irradiate with visible light (e.g., >420 nm) or keep the solution in the dark to monitor the reverse cis-to-trans isomerization.[3]
-
Visualization of Workflows and Mechanisms
The following diagrams illustrate key processes involved in the synthesis and application of azobenzene polymers.
Caption: General workflow for synthesis and characterization of azopolymers.
Caption: Reversible photoisomerization of the azobenzene moiety.
Caption: Light-triggered drug release from an azopolymer micelle.
Applications in Research and Drug Development
Controlled Drug Delivery
The ability to trigger a structural change with light makes azopolymers excellent candidates for drug delivery systems.[9] Amphiphilic block copolymers containing azobenzene can self-assemble into micelles or vesicles in aqueous solutions, encapsulating hydrophobic drugs within their core.[3][10] Upon exposure to UV light at a target site, the isomerization of the azobenzene units from the nonpolar trans form to the more polar cis form can disrupt the micellar structure, leading to the controlled release of the encapsulated drug.[3] This spatio-temporal control minimizes off-target effects and enhances therapeutic efficacy.
Biologically Activatable Systems
Beyond light, azobenzene moieties can be designed to be cleaved by specific enzymes. For example, systems responsive to azoreductases, which are found in hypoxic environments like solid tumors or the colon, are being developed.[9][11] In these systems, enzymatic reduction of the azo bond leads to cleavage and subsequent self-immolation of the polymer, triggering drug release or activating an imaging agent specifically in the diseased tissue.[9]
Photo-Patterning and Cell Culture
Azopolymers can undergo significant light-induced changes in their physical shape, including the formation of surface relief gratings.[5] This property is harnessed for high-density optical data storage and for creating topographically patterned surfaces. In biomedical research, these patterned surfaces are used as dynamic cell culture platforms. By controlling the surface topography with light, researchers can guide cell adhesion, migration, and alignment, providing powerful tools for tissue engineering and fundamental cell biology studies.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Concise synthesis of a light/temperature/pH/CO2-quadruple responsive azobenzene functionalized homopolymer for reversible photopatterning - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photoresponsive polymers with multi-azobenzene groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Biologically activatable azobenzene polymers targeted at drug delivery and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Azobenzene-based polymers: emerging applications as cell culture platforms - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Application Notes: 4-(Phenylazo)azobenzene and its Analogs as Molecular Switches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a preeminent class of molecular photoswitches, capable of undergoing reversible isomerization between two distinct geometric forms—trans (E) and cis (Z)—upon irradiation with light.[1][2] This transformation is accompanied by significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzenes ideal candidates for remotely controlling biological processes and material properties with high spatiotemporal precision.[3][4] The thermodynamically more stable trans isomer is nearly planar, while the metastable cis isomer adopts a bent, non-planar conformation.[2][5] This application note provides a comprehensive overview of the principles, quantitative data, and experimental protocols for utilizing azobenzene-based compounds, the class to which 4-(phenylazo)azobenzene belongs, in research and development.
The core photochromic behavior stems from the N=N double bond. Typically, irradiating the stable trans isomer with UV light (around 320-380 nm) excites the π→π* transition, inducing isomerization to the cis state.[1][6] The reverse process, from cis back to trans, can be triggered by irradiation with visible light (e.g., >420 nm), which excites the n→π* transition, or it can occur spontaneously through thermal relaxation in the dark.[6][7] The rate of this thermal relaxation can be tuned by chemical modification, with half-lives ranging from milliseconds to days.[7]
This ability to externally control molecular shape has been harnessed in diverse fields, most notably in photopharmacology .[1] By incorporating an azobenzene moiety into a bioactive molecule, its interaction with a biological target (e.g., an enzyme or receptor) can be turned "on" or "off" with light, offering precise control over drug activity while minimizing systemic side effects.[1][8]
Key Photophysical & Isomerization Properties
The efficiency and utility of an azobenzene-based switch are defined by several key quantitative parameters. These properties can be chemically tuned by adding substituents to the phenyl rings, which alters the electronic structure and steric environment of the molecule. For instance, push-pull systems with electron-donating and electron-withdrawing groups can shift absorption wavelengths into the visible or even near-infrared (NIR) range, which is crucial for applications in biological systems where UV light is damaging and has poor tissue penetration.[7][9]
| Compound/Derivative Class | Isomerization Wavelength (trans→cis) | Isomerization Wavelength (cis→trans) | Quantum Yield (Φ trans→cis) | Quantum Yield (Φ cis→trans) | Thermal Half-life (t½) of cis-isomer |
| Unsubstituted Azobenzene | ~320-380 nm (UV) | >420 nm (Visible) or Thermal | 0.11 - 0.14 | 0.4 - 0.5 | ~48-72 hours (in hexane) |
| Aminoazobenzenes | ~365 nm (UV-A) | >450 nm (Visible) or Thermal | ~0.25 | ~0.5 | Minutes to hours |
| Push-Pull Azobenzenes | 400-500 nm (Visible) | >500 nm (Visible) or Thermal | Varies widely | Varies widely | Seconds to minutes |
| Tetra-ortho-substituted | 520-560 nm (Green) | ~460 nm (Blue) | Varies | Varies | Days (e.g., ~2.4 days in aqueous solution)[7] |
Note: Values are approximate and can vary significantly based on the specific substitution pattern, solvent, and temperature. Data compiled from multiple sources.[1][7][10][11]
Visualizing Azobenzene Photoswitching
Isomerization Mechanism
The fundamental principle of azobenzene as a molecular switch is its reversible isomerization between the trans and cis states, driven by light and heat.
Caption: Reversible photoisomerization of azobenzene.
Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol describes a general method for observing the photoisomerization of an azobenzene derivative in solution by monitoring changes in its absorption spectrum.
Materials:
-
Azobenzene derivative
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, methanol)
-
Quartz cuvette with a stopper
-
UV-Vis Spectrophotometer
-
Light source for trans→cis isomerization (e.g., 365 nm LED or filtered mercury lamp)[12]
-
Light source for cis→trans isomerization (e.g., >420 nm LED or filtered white light source)[12]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. A typical concentration is 10-50 µM, aiming for a maximum absorbance between 0.5 and 1.0 in the region of interest.[13]
-
Baseline Spectrum (trans-isomer): Fill the quartz cuvette with the solution. As azobenzene is typically >99% in the trans form in thermal equilibrium, record the initial absorption spectrum. This spectrum represents the pure trans isomer. Identify the characteristic π→π* peak (typically 320-380 nm).[6]
-
Trans→Cis Isomerization:** Irradiate the cuvette directly in the spectrophotometer (if equipped with an external port) or externally for a defined period (e.g., 15-30 seconds) with the UV light source.
-
Record Spectra: Immediately after irradiation, record the UV-Vis spectrum. Repeat steps 3 and 4 at intervals until no further spectral changes are observed. This indicates that the photostationary state (PSS) has been reached.[14]
-
Data Analysis (trans→cis): Observe the decrease in the intensity of the π→π* band and the corresponding increase of the n→π* band (typically >400 nm).[14] The presence of isosbestic points, where the absorbance does not change, indicates a clean conversion between two species.[15]
-
Cis→Trans Isomerization:** Using the solution at the cis-rich PSS, irradiate the cuvette with the visible light source for a defined period (e.g., 30-60 seconds).
-
Record Spectra: Record the spectrum after each irradiation interval until the original trans spectrum is restored.
-
(Optional) Thermal Relaxation: To measure the thermal half-life, bring the solution to the cis-rich PSS, then store the cuvette in the dark at a constant temperature. Record the spectrum at regular time intervals (e.g., every 5-10 minutes for fast-relaxing switches, or hours for stable ones). Plot the absorbance at the π→π* maximum versus time and fit to a first-order kinetic model to determine the half-life.[3]
Experimental Workflow Visualization
The process of using an azobenzene-modified drug to control a biological target follows a logical workflow, from initial characterization to functional modulation.
Caption: Workflow for a typical photopharmacology experiment.
Protocol 2: General Procedure for Photocontrol of a Purified Enzyme
This protocol outlines how to use an azobenzene-derivatized inhibitor to control the activity of a purified enzyme in vitro.
Materials:
-
Purified enzyme of interest
-
Photoswitchable inhibitor (azobenzene-conjugated)
-
Enzyme substrate and assay buffer
-
Microplate reader or spectrophotometer for activity assay
-
UV and visible light sources with controlled intensity
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and the photoswitchable inhibitor in a suitable buffer. Keep the inhibitor solution in the dark to ensure it is in the trans (inactive) state.
-
Determine Optimal Concentrations: Perform initial enzyme kinetics assays to determine a suitable concentration of the inhibitor that provides minimal inhibition in its trans form but is expected to be effective in its cis form.
-
Baseline Activity (Inhibitor in trans state): In a microplate or cuvette, combine the enzyme and the trans-inhibitor in the assay buffer. Incubate for a short period. Initiate the reaction by adding the substrate and immediately measure the reaction rate (baseline activity).
-
Activation of Inhibitor (trans→cis): In a separate set of wells/cuvettes, prepare the same mixture of enzyme and inhibitor. Before adding the substrate, irradiate the mixture with UV light for a time determined to be sufficient to reach the cis-rich PSS.
-
Measure Inhibited Activity: Immediately after irradiation, add the substrate and measure the reaction rate. A significant decrease in the rate compared to the baseline indicates successful photocontrol.
-
Deactivation and Recovery (cis→trans): Take the inhibited samples from step 5 and irradiate them with visible light to switch the inhibitor back to the trans form.
-
Measure Recovered Activity: Following visible light irradiation, measure the enzyme activity again. The rate should return to a level near the initial baseline, demonstrating the reversibility of the control.
Example Signaling Pathway: Photocontrol of a Receptor
Azobenzene photoswitches can be integrated into ligands to control receptor signaling pathways with high precision. An azobenzene-modified antagonist can be designed to be inactive in its trans form and active in its cis form, allowing light to gate the downstream cellular response.
Caption: Photocontrol of a generic cell surface receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. An automated photo-isomerisation and kinetics characterisation system for molecular photoswitches - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00031A [pubs.rsc.org]
- 14. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Azobenzene Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. This unique photoswitching capability has led to their widespread application in diverse fields, including drug delivery, molecular machines, and photopharmacology. The ability to precisely control biological activity or material properties with light hinges on a thorough understanding of the isomerization process. This document provides detailed application notes and protocols for key analytical techniques used to study azobenzene isomerization, enabling researchers to characterize and optimize their photoswitchable systems.
The trans isomer is generally more thermodynamically stable and planar, while the cis isomer is non-planar.[1] The isomerization from trans to cis is typically induced by UV light (around 320-350 nm), while the reverse cis to trans isomerization can be triggered by visible light (around 400-450 nm) or occurs thermally.[2] The isomerization process involves significant changes in molecular geometry, with the distance between the 4 and 4' carbons of the phenyl rings decreasing from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[2]
Key Analytical Techniques
A multi-faceted approach employing various spectroscopic and analytical techniques is often necessary to fully characterize the photoisomerization of azobenzenes. The most common and powerful techniques include:
-
UV-Visible (UV-Vis) Spectroscopy: For monitoring changes in the electronic absorption spectra of the trans and cis isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and quantification of the isomeric ratio in the photostationary state.
-
Transient Absorption Spectroscopy: For investigating the ultrafast dynamics of the isomerization process on pico- to femtosecond timescales.
-
High-Performance Liquid Chromatography (HPLC): For separating and quantifying the trans and cis isomers.
UV-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is the most fundamental and widely used technique for studying azobenzene isomerization. It allows for the real-time monitoring of the interconversion between the trans and cis isomers by observing changes in their distinct absorption spectra. The trans isomer typically exhibits a strong π-π* transition in the UV region (around 320-350 nm) and a weaker n-π* transition in the visible region, while the cis isomer shows a red-shifted n-π* band with increased intensity.[3][4]
Quantitative Data Summary:
| Azobenzene Derivative | Isomer | λmax (π-π) (nm) | λmax (n-π) (nm) | Solvent | Reference |
| Unsubstituted Azobenzene | trans | ~320 | ~440 | Methanol | [5] |
| Unsubstituted Azobenzene | cis | - | ~434 | Methanol | [5] |
| Methoxy-azo-TATA | trans | 333, 368 | 451 | Toluene | [3][4] |
| Methoxy-azo-TATA | cis | - | increased intensity | Toluene | [3][4] |
| p-Methoxyazobenzene (protonated) | E-azonium | - | ~459 | Acetonitrile | [6] |
| p-Methoxyazobenzene (protonated) | Z-azonium | - | - | Acetonitrile | [6] |
| Cationic Azobenzene A | trans | ~360 | ~440 | - | [7] |
| Cationic Azobenzene B | trans | ~360 | ~440 | - | [7] |
| Cationic Azobenzene C | trans | ~385-390 | ~440 | - | [7] |
Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy
-
Sample Preparation:
-
Dissolve the azobenzene compound in a suitable solvent (e.g., methanol, acetonitrile, toluene) to a concentration that gives a maximum absorbance between 0.5 and 1.5 in a 1 cm path length cuvette.
-
Use spectroscopic grade solvents to minimize interference.
-
-
Acquisition of the trans Isomer Spectrum:
-
Prepare the sample in the dark to ensure it is predominantly in the thermodynamically stable trans form.
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 250-600 nm). This spectrum represents the initial state, which is typically >95% trans.
-
-
trans to cis Isomerization:
-
Irradiate the sample in the cuvette with a UV light source (e.g., a 365 nm LED or a mercury lamp with appropriate filters) directly in the spectrophotometer's sample holder if possible, or externally and then quickly transfer to the spectrophotometer.
-
Record UV-Vis spectra at regular time intervals during irradiation until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. The PSS is a mixture of trans and cis isomers.
-
-
cis to trans Isomerization:
-
Photochemical: Irradiate the sample at the PSS with visible light (e.g., a 450 nm LED) and record spectra at time intervals until the original trans spectrum is restored.
-
Thermal: Place the cuvette in a thermostated holder in the dark and record spectra at regular intervals to monitor the thermal back-isomerization to the trans form.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans and cis isomers as a function of time to determine the kinetics of isomerization.
-
The isosbestic point, where the absorbance does not change during isomerization, indicates a clean conversion between two species.
-
Workflow Diagram:
Caption: Workflow for UV-Vis analysis of azobenzene isomerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy is a powerful tool for the unambiguous structural identification of the trans and cis isomers of azobenzene.[8][9] The chemical shifts of the aromatic protons are particularly sensitive to the geometry of the molecule. ¹H NMR can also be used to determine the composition of the isomeric mixture at the photostationary state.[5][10]
Quantitative Data Summary:
| Azobenzene Derivative | Isomer | Key ¹H NMR Signal (Solvent) | Observation | Reference |
| Methoxy-azo-TATA | trans | Aromatic region (Toluene-d8) | Single set of signals | [3][4] |
| Methoxy-azo-TATA | cis | Aromatic region (Toluene-d8) | Appearance of a new set of signals | [3][4] |
| Protonated p-Methoxyazobenzene | E & Z | - | Both isomers observed | [6] |
| Large Azobenzene Macrocycles | Z to E | ¹H NMR | Monitored photo-switching | [8][10] |
Experimental Protocol: In Situ NMR Monitoring of Photoisomerization
-
Sample Preparation:
-
Dissolve the azobenzene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) in an NMR tube. The concentration should be sufficient for good signal-to-noise in a reasonable number of scans.
-
Wrap the NMR tube in aluminum foil to prevent premature isomerization.
-
-
Acquisition of the trans Isomer Spectrum:
-
Record a ¹H NMR spectrum of the dark-adapted sample. This will serve as the reference for the trans isomer.
-
-
in situ Irradiation:
-
If available, use a fiber-optic setup to irradiate the sample directly inside the NMR spectrometer.
-
Alternatively, irradiate the sample outside the spectrometer for a defined period and then quickly insert it into the magnet to acquire the spectrum.
-
Irradiate with UV light (e.g., 365 nm) to induce trans to cis isomerization.
-
-
Acquisition of the Photostationary State (PSS) Spectrum:
-
Acquire ¹H NMR spectra at different irradiation times until no further changes are observed, indicating that the PSS has been reached.
-
-
Back-Isomerization:
-
To observe the cis to trans back-isomerization, irradiate the PSS sample with visible light (e.g., 450 nm) or monitor the sample over time in the dark at a controlled temperature.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the trans and cis isomers.
-
Calculate the isomer ratio at the PSS by integrating the well-resolved signals of both isomers.
-
Logical Relationship Diagram:
Caption: Logical flow for NMR analysis of azobenzene isomerization.
Transient Absorption Spectroscopy
Application: Transient absorption spectroscopy is an ultrafast technique used to study the excited-state dynamics of azobenzene isomerization on the femtosecond to picosecond timescale.[11] It provides insights into the isomerization mechanism, identifying transient intermediates and determining the rates of excited-state relaxation and isomerization.[12][13]
Quantitative Data Summary:
| Azobenzene Derivative | Excitation | Observed Timescales (ps) | Proposed Mechanism/Observation | Reference |
| Unsubstituted Azobenzene | nπ | 0.3, 3, 16 | Relaxation to S1 minimum, transition to dark intermediate, and S1 to S0 relaxation. | [12][13] |
| Unsubstituted Azobenzene | ππ | - | 50% population relaxes to a different S1 region. | [12][13] |
| cis-Azobenzene | nπ* | 0.1, 1 | Strongly non-exponential decay, much faster than trans isomer. | [12][13] |
| Push-pull nitroazobenzene | 440 nm & 520 nm | - | Torsional isomerization mechanism for both E and Z isomers. | [14] |
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
-
Experimental Setup:
-
A typical pump-probe setup is used. An ultrafast laser system (e.g., Ti:sapphire) generates femtosecond pulses.
-
The laser output is split into a pump beam and a probe beam.
-
The pump beam is used to excite the sample (e.g., at a wavelength corresponding to the π-π* or n-π* transition).
-
The probe beam is a white-light continuum generated by focusing a portion of the laser output into a nonlinear crystal.
-
The probe beam passes through the sample, and its spectrum is recorded by a detector.
-
-
Sample Preparation:
-
The azobenzene sample is dissolved in a suitable solvent and placed in a cuvette or flow cell to prevent photodegradation.
-
The concentration is adjusted to have an absorbance of ~0.3-0.5 at the pump wavelength.
-
-
Data Acquisition:
-
The pump beam excites the sample, and the probe beam, delayed by a variable time delay stage, measures the change in absorbance (ΔA) of the sample.
-
The time delay between the pump and probe pulses is scanned to map the temporal evolution of the transient species.
-
A 2D map of ΔA as a function of wavelength and time delay is generated.
-
-
Data Analysis:
-
The data is analyzed to identify transient spectral features, such as ground-state bleaching, stimulated emission, and excited-state absorption.
-
Kinetic traces at specific wavelengths are fitted to exponential decay models to extract the time constants of the various dynamic processes.
-
Global analysis of the entire dataset can be performed to obtain a more robust kinetic model.
-
Signaling Pathway Diagram:
Caption: Simplified Jablonski diagram for azobenzene photoisomerization.
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is a powerful technique for the separation and quantification of trans and cis isomers of azobenzene, especially for complex mixtures or when isomers are difficult to resolve by spectroscopy.[15] It is particularly useful for determining the precise isomeric ratio at the photostationary state and for preparative separation of the isomers.
Quantitative Data Summary:
| Azobenzene Derivative | Light Source | trans,trans : cis,trans : cis,cis ratio | Reference |
| Foldable Container 10 | 365 nm | 4 : 26 : 70 | [15] |
| Foldable Container 10 | 405 nm | 80 : 19 : 1 | [15] |
| Foldable Container 10 | 530 nm | 8 : 60 : 32 | [15] |
Experimental Protocol: HPLC Analysis of Azobenzene Isomers
-
Method Development:
-
Column Selection: A reverse-phase column (e.g., C18 or Phenyl) is typically suitable.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and water or buffer. The gradient or isocratic conditions need to be optimized for baseline separation of the isomers.
-
Detector: A UV-Vis detector set to a wavelength where both isomers have significant absorbance.
-
-
Sample Preparation:
-
Prepare a solution of the azobenzene derivative in the mobile phase.
-
To obtain a sample enriched in the cis isomer, irradiate the solution with UV light before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The trans isomer, being less polar, typically has a longer retention time than the cis isomer on a reverse-phase column.
-
-
Quantification:
-
Create a calibration curve for each isomer if pure standards are available.
-
If pure standards are not available, the relative percentage of each isomer can be determined from the peak areas, assuming the molar absorptivities of the two isomers are similar at the detection wavelength. For more accurate quantification, the molar absorptivities determined by UV-Vis spectroscopy should be used to correct the peak areas.
-
Experimental Workflow Diagram:
Caption: Workflow for HPLC analysis of azobenzene isomers.
Conclusion
The analytical techniques described in these application notes provide a comprehensive toolkit for researchers working with azobenzene-based photoswitches. By combining these methods, it is possible to gain a deep understanding of the photoisomerization process, from the ultrafast dynamics of the excited state to the macroscopic composition of the isomeric mixture. This knowledge is crucial for the rational design and application of novel photoresponsive materials and drugs.
References
- 1. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 2. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 5. The absorption spectrum of cis-azobenzene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. An azobenzene container showing a definite folding – synthesis and structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-(Phenylazo)benzoic Acid: Application Notes and Protocols
Abstract
This document provides a detailed protocol for the synthesis of 4-(phenylazo)benzoic acid, also known as azobenzene-4-carboxylic acid.[1][2] This compound and its derivatives are of significant interest in materials science for their photo-isomerizable properties.[3] The synthesis is a two-step process beginning with the formation of 4-methylazobenzene from nitrosobenzene and p-toluidine, followed by the oxidation of the methyl group to a carboxylic acid using potassium permanganate. This protocol is intended for researchers in organic chemistry and materials science.
Introduction
4-(Phenylazo)benzoic acid is an azobenzene derivative characterized by a carboxylic acid functional group.[4] Azobenzenes are known for their ability to undergo reversible trans-cis isomerization upon irradiation with light, making them valuable components in photoswitchable materials, liquid crystals, and molecular devices. The synthesis outlined here follows a reliable two-step pathway suitable for a standard organic chemistry laboratory.
Overall Reaction Scheme:
-
Step 1: Nitrosobenzene + p-Toluidine → 4-Methylazobenzene
-
Step 2: 4-Methylazobenzene + KMnO₄ → 4-(Phenylazo)benzoic Acid
Experimental Protocols
2.1. General Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5][6]
-
Nitrosobenzene is toxic and should be handled with extreme care.[7][8]
-
p-Toluidine is toxic, a suspected carcinogen, and an irritant.[9][10][11] Avoid inhalation and skin contact.[5]
-
Potassium permanganate is a strong oxidizer and can cause severe skin and eye burns.[12][13][14] It should not be mixed with combustible materials.[14][15]
-
Wash hands thoroughly after handling all chemicals.[10]
2.2. Step 1: Synthesis of 4-Methylazobenzene
This procedure is based on the Mills reaction, a condensation of an aromatic nitroso compound with an aniline.
Materials and Reagents:
-
Nitrosobenzene (C₆H₅NO)
-
p-Toluidine (C₇H₉N)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol (C₂H₅OH)
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Set up the 250 mL three-neck flask with a reflux condenser and magnetic stirrer in a fume hood.
-
Add p-toluidine (5.36 g, 50 mmol) and glacial acetic acid (50 mL) to the flask. Stir the mixture until the p-toluidine is fully dissolved.
-
In a separate beaker, dissolve nitrosobenzene (5.35 g, 50 mmol) in glacial acetic acid (30 mL).
-
Transfer the nitrosobenzene solution to an addition funnel and add it dropwise to the stirring p-toluidine solution over 30 minutes. An exothermic reaction will occur, and the solution will turn a deep red/orange color.
-
After the addition is complete, gently heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours.
-
Allow the mixture to cool to room temperature, then cool it further in an ice bath for 30 minutes to precipitate the product.
-
Collect the orange-red crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove impurities.
-
Dry the product, 4-methylazobenzene, in a desiccator. Record the final mass and calculate the yield.
2.3. Step 2: Oxidation of 4-Methylazobenzene to 4-(Phenylazo)benzoic Acid
This step involves the oxidation of the benzylic methyl group of the intermediate to a carboxylic acid using a strong oxidizing agent.[16][17]
Materials and Reagents:
-
4-Methylazobenzene (from Step 1)
-
Potassium Permanganate (KMnO₄)
-
Pyridine (C₅H₅N)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Hydrochloric Acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Deionized water
-
Round-bottom flask (500 mL)
-
Reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In the 500 mL round-bottom flask, dissolve 4-methylazobenzene (3.92 g, 20 mmol) in 100 mL of pyridine.
-
In a separate flask, prepare a solution of potassium permanganate (7.90 g, 50 mmol) in 100 mL of deionized water. Gently warm the solution to aid dissolution.
-
Slowly add the potassium permanganate solution to the stirring solution of 4-methylazobenzene.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench any excess permanganate by carefully adding a saturated solution of sodium bisulfite dropwise until the purple color disappears completely.
-
Filter the mixture to remove the brown MnO₂ precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Combine the filtrate and washings. Add 10% NaOH solution until the mixture is basic (pH ~10-11) to ensure the carboxylic acid is in its soluble salt form (sodium 4-(phenylazo)benzoate).
-
Reduce the volume of the solution by about half using a rotary evaporator to remove most of the pyridine.
-
Cool the remaining aqueous solution in an ice bath and acidify it by slowly adding concentrated HCl until the pH is approximately 2-3.
-
A bright orange precipitate of 4-(phenylazo)benzoic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
The crude product can be recrystallized from an ethanol/water mixture for further purification.
Data Presentation
Table 1: Reagent Summary for Synthesis
| Reagent | Step | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) |
|---|---|---|---|---|
| Nitrosobenzene | 1 | 107.11 | 5.35 g | 50 |
| p-Toluidine | 1 | 107.15 | 5.36 g | 50 |
| 4-Methylazobenzene | 2 | 196.26 | 3.92 g | 20 |
| Potassium Permanganate | 2 | 158.03 | 7.90 g | 50 |
Table 2: Product Characterization
| Compound | Formula | Molar Mass ( g/mol ) | Theoretical Yield | Actual Yield | Melting Point (°C) |
|---|---|---|---|---|---|
| 4-Methylazobenzene | C₁₃H₁₂N₂ | 196.26 | ~9.8 g | User data | 68-71 |
| 4-(Phenylazo)benzoic acid | C₁₃H₁₀N₂O₂ | 226.23[1][2] | ~4.5 g | User data | 247-250[3][4] |
Visualization
Diagrams created using Graphviz DOT language to illustrate workflows and relationships.
Caption: Experimental workflow for the synthesis of 4-(phenylazo)benzoic acid.
Caption: Chemical reaction pathway for the synthesis of 4-(phenylazo)benzoic acid.
References
- 1. 4-Phenylazobenzoic acid | C13H10N2O2 | CID 15276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]
- 3. 4-(PHENYLAZO)BENZOIC ACID | 1562-93-2 [chemicalbook.com]
- 4. 4-(Phenylazo)benzoic acid 98 1562-93-2 [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. nj.gov [nj.gov]
- 11. godeepak.com [godeepak.com]
- 12. valudor.com [valudor.com]
- 13. nj.gov [nj.gov]
- 14. ICSC 0672 - POTASSIUM PERMANGANATE [chemicalsafety.ilo.org]
- 15. chemos.de [chemos.de]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Functionalization of Polymers with Azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene-containing polymers are a class of photoresponsive materials that have garnered significant interest across various scientific disciplines, including drug delivery, tissue engineering, and materials science. The defining feature of these polymers is the presence of the azobenzene moiety, a molecular switch that undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths. This photoisomerization induces changes in the polymer's structure and properties, such as polarity, conformation, and aggregation behavior, enabling precise spatiotemporal control over its function.
The method used to incorporate azobenzene into a polymer architecture is critical as it dictates the final properties and potential applications of the material. The primary strategies for functionalization can be broadly categorized into three main approaches:
-
Post-Polymerization Modification ("Grafting To"): Azobenzene units are covalently attached to a pre-existing polymer backbone.
-
Direct Polymerization of Azobenzene Monomers ("Grafting From"): Monomers containing the azobenzene moiety are synthesized and then polymerized.
-
Main-Chain Incorporation: Azobenzene units are integrated directly into the polymer backbone.
This document provides detailed application notes and experimental protocols for these key functionalization methods, along with data presentation and visualizations to guide researchers in the synthesis and characterization of azobenzene-functionalized polymers.
Strategy 1: Post-Polymerization Modification ("Grafting To")
This approach offers a versatile and modular route for synthesizing a library of functional polymers from a common precursor. By first synthesizing a polymer with reactive handles, various azobenzene derivatives can be subsequently attached. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and widely used method for this purpose due to its high yield, specificity, and tolerance to a wide range of functional groups.[1][2][3]
Application Note: Advantages of the "Grafting To" Approach
The "grafting to" strategy, especially when employing click chemistry, is advantageous as it allows for the independent synthesis and characterization of both the polymer backbone and the azobenzene chromophore before they are combined.[4] This modularity simplifies the synthesis of well-defined materials. For instance, a well-characterized polymer with a specific molecular weight and narrow polydispersity can be prepared using controlled polymerization techniques, and then functionalized with a desired azobenzene derivative without altering the polymer's primary structure.[5] This method is particularly useful for attaching complex or sensitive azobenzene molecules that may not be compatible with polymerization conditions.
Experimental Protocol: Azobenzene Functionalization via CuAAC "Click" Chemistry
This protocol describes the functionalization of an alkyne-terminated poly(ε-caprolactone) (PCL) with an azide-functionalized azobenzene dye, based on methodologies reported in the literature.[1]
Materials:
-
Alkyne-terminated Poly(ε-caprolactone) (PCL-Alkyne)
-
4-azido-4'-hydroxyazobenzene
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolution: In a Schlenk flask under an inert atmosphere (Argon), dissolve alkyne-terminated PCL (1 equivalent) and 4-azido-4'-hydroxyazobenzene (1.5 equivalents) in anhydrous DMF.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (0.1 equivalents) and PMDETA (0.1 equivalents) in a small amount of anhydrous DMF. The solution should turn green/brown, indicating complex formation.
-
Reaction Initiation: Using a syringe, add the catalyst solution to the Schlenk flask containing the polymer and azobenzene derivative.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 24 hours.
-
Purification:
-
Dilute the reaction mixture with DCM.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold methanol.[1]
-
Repeat the precipitation step two more times to ensure complete removal of unreacted azobenzene azide.[1]
-
-
Drying: Filter the purified polymer and dry it under vacuum for 48 hours to yield the azobenzene-functionalized PCL.
Quantitative Data for "Grafting To" Methods
| Polymer Precursor | Azobenzene Derivative | Coupling Method | Yield (%) | Degree of Functionalization (%) | Reference |
| Alkyne-telechelic poly(ε-caprolactone) | Azido functionalized azobenzene dye | CuAAC | 71-75 | >95 | [1] |
| Poly(pentafluorophenyl methacrylate) | Amino-functionalized azobenzene | Amidation | Near-quantitative | >95 | [6] |
| Poly(diphenylacetylene) with activated ester | Amine-functionalized azobenzene | Amidation | ~85 | ~90 | [7] |
Strategy 2: Polymerization of Azobenzene-Containing Monomers ("Grafting From")
This strategy involves the synthesis of a monomer that already contains the azobenzene unit, followed by its polymerization. This "grafting from" approach is particularly powerful when combined with controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT).[8][9] These methods allow for precise control over the polymer's molecular weight, architecture (e.g., block copolymers), and polydispersity.[10]
Application Note: Advantages of the "Grafting From" Approach
The "grafting from" method provides excellent control over the final polymer structure. By using CRP techniques, polymers with predetermined molecular weights and very low polydispersity indices (PDI < 1.3) can be synthesized.[8] This level of control is crucial for applications where polymer chain length and uniformity are critical, such as in self-assembling systems or for creating well-defined drug delivery nanocarriers. Furthermore, this method allows for the creation of block copolymers where one block is photoresponsive and the other possesses different properties (e.g., hydrophilicity), leading to smart materials that can form stimuli-responsive micelles or vesicles.[11]
Experimental Protocol: ATRP of an Azobenzene-Containing Acrylate Monomer
This protocol provides a general procedure for the controlled radical polymerization of an azobenzene-containing acrylate monomer using ATRP.
Materials:
-
Azobenzene-acrylate monomer (e.g., 10-[4-(4-hexylphenylazo)phenoxy]decyl acrylate)[8]
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
2,2'-Bipyridine (bpy) (Ligand)
-
Anisole (Solvent)
-
Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a Schlenk flask, add the azobenzene-acrylate monomer (e.g., 50 equivalents), bpy (2 equivalents), and anisole.
-
Inert Atmosphere: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst and Initiator Addition: Under a positive pressure of argon, add CuBr (1 equivalent) and EBiB (1 equivalent) to the flask.
-
Polymerization: Place the flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 6-24 hours, depending on desired conversion and molecular weight).
-
Termination: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification:
-
Dilute the reaction mixture with THF.
-
Pass the solution through a column of neutral alumina to remove the copper catalyst.
-
Concentrate the solution and precipitate the polymer into cold methanol.
-
-
Drying: Filter the polymer and dry under vacuum at 40 °C to a constant weight.
Quantitative Data for "Grafting From" Methods
| Polymerization Method | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ATRP | 10-[4-(4-hexylphenylazo)phenoxy]decyl acrylate | 5,000 - 30,000 | 1.15 - 1.25 | [8] |
| RAFT Polymerization | Azobenzene-containing methacrylate | 10,000 - 50,000 | < 1.3 | [12] |
| SET-LRP | Acrylate bearing azo group | Not specified | Narrow | [13] |
Strategy 3: Main-Chain Azobenzene Polymers
Incorporating azobenzene units directly into the polymer backbone creates main-chain azobenzene polymers. These materials often exhibit unique properties, such as photo-induced changes in liquid crystallinity and significant alterations in mechanical properties.[14] Synthesis methods like acyclic diene metathesis (ADMET) polymerization of azobenzene-containing α,ω-dienes are employed to create these architectures.[13][14]
Application Note: Unique Properties of Main-Chain Systems
When the photoresponsive azobenzene units are part of the main chain, their isomerization can lead to dramatic changes in the overall polymer conformation and chain rigidity. This can result in macroscopic effects such as photo-induced contraction or expansion, making these materials excellent candidates for actuators, artificial muscles, and reprocessable materials.[14] The liquid crystalline behavior of the polymer can often be switched on and off with light, providing a mechanism to control material phase and morphology.
Experimental Protocol: High-Level Overview of ADMET Polymerization
This protocol provides a conceptual overview for synthesizing a main-chain azobenzene polymer via ADMET.
Materials:
-
α,ω-diene monomer containing a central azobenzene unit
-
Grubbs' catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Monomer Synthesis: Synthesize a high-purity α,ω-diene monomer where the azobenzene moiety is part of the core structure.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, dissolve the monomer in the anhydrous solvent.
-
Catalyst Addition: Add the Grubbs' catalyst to the monomer solution.
-
Polymerization: Heat the reaction mixture under a continuous vacuum or argon flow to drive the reaction forward by removing the ethylene byproduct. The reaction can take several hours to days.
-
Termination: Terminate the reaction by adding an agent like ethyl vinyl ether.
-
Purification: Precipitate the polymer in a non-solvent like methanol and purify by reprecipitation to remove residual monomer and catalyst.
Characterization of Azobenzene-Functionalized Polymers
Successful functionalization and the photoresponsive behavior of the polymers must be confirmed through various analytical techniques.
Application Note: Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential to confirm the covalent attachment of the azobenzene moiety to the polymer. The appearance of characteristic aromatic proton signals from the azobenzene unit in the polymer's spectrum is a key indicator of successful functionalization.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. A monomodal peak shift after functionalization (in the "grafting to" method) indicates successful conjugation without significant side reactions like chain coupling.
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary technique to study the photoisomerization behavior. The trans isomer typically has a strong π-π* absorption band in the UV region (~320-360 nm) and a weaker n-π* band in the visible region (~440 nm).[15] Upon UV irradiation, the intensity of the π-π* band decreases while the n-π* band increases, indicating conversion to the cis isomer. This process can be reversed by irradiation with visible light or by thermal relaxation.[15]
Typical UV-Vis Absorption Data for Azobenzene Isomers
| Azobenzene Type | Isomer | Transition | Typical λmax (nm) | Reference |
| Standard Azobenzene | trans | π-π | ~360 | [15] |
| cis | n-π | ~450 | [15] | |
| "Push-pull" Azobenzene | trans | π-π | ~425 | [15] |
| cis | n-π | ~520 | [15] |
References
- 1. Synthesis and characterization of new photoswitchable azobenzene-containing poly(ε-caprolactones) - RSC Advances (RSC Publishing) DOI:10.1039/C5RA25216D [pubs.rsc.org]
- 2. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.mpg.de [pure.mpg.de]
- 13. researchgate.net [researchgate.net]
- 14. Reprocessable Photodeformable Azobenzene Polymers [mdpi.com]
- 15. Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photoisomerization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental investigation of photoisomerization. Photoisomerization, the light-induced reversible transformation of a molecule between two isomeric forms, is a fundamental process in photochemistry with wide-ranging applications in materials science, data storage, and importantly, in the development of photopharmacology and light-activated drugs.
This document outlines the key experimental techniques employed to characterize the photophysical properties and switching behavior of photoisomerizable molecules. Detailed protocols for UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and transient absorption spectroscopy are provided, along with methods for determining the critical parameter of photoisomerization quantum yield.
Core Concepts in Photoisomerization
Photoisomerizable molecules, often referred to as photoswitches, can be reversibly converted between two states, typically a thermodynamically stable trans (or E) isomer and a metastable cis (or Z) isomer, by irradiation with light of specific wavelengths.[1] Each isomer possesses distinct physical and chemical properties, including absorption spectra, polarity, and biological activity. The efficiency of this photochemical reaction is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.[2][3]
Key Spectroscopic Techniques
Several spectroscopic techniques are instrumental in studying photoisomerization:
-
UV-Vis Spectroscopy: This is the most common method for monitoring the progress of photoisomerization.[4][5] The two isomers of a photoswitch typically have distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength, the kinetics of the isomerization process can be determined.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the unambiguous identification and quantification of each isomer in a mixture.[8][9][10] Changes in the NMR spectrum upon irradiation can be used to follow the isomerization process.[8]
-
Transient Absorption Spectroscopy: This powerful technique is used to study very fast photo-induced processes, on the femtosecond to nanosecond timescale.[11][12][13] It allows for the observation of short-lived excited states and intermediates that are formed during the isomerization reaction.[11][14]
Quantitative Data Summary
The following tables summarize key quantitative data for a well-studied photoswitch, azobenzene, which serves as a representative example.
| Parameter | trans-Azobenzene | cis-Azobenzene | Reference(s) |
| λmax (π→π) | ~320 nm | ~313 nm | [7][15] |
| λmax (n→π) | ~440 nm (weak) | ~437 nm | [7][15] |
| Molar Absorptivity at λmax (π→π) | High | Lower than trans | [15] |
| Molar Absorptivity at λmax (n→π) | Low | Higher than trans | [15] |
Table 1: Spectroscopic Properties of Azobenzene Isomers. This table summarizes the characteristic absorption maxima for the π→π* and n→π* electronic transitions of the trans and cis isomers of azobenzene.
| Isomerization Direction | Wavelength | Solvent | Quantum Yield (Φ) | Reference(s) |
| trans → cis | 313 nm | Hexane | 0.24 | [15] |
| trans → cis | 365 nm | Ethanol | 0.11 | [15] |
| cis → trans | 436 nm | Hexane | 0.52 | [15] |
| cis → trans | 405 nm | Ethanol | 0.41 | [15] |
Table 2: Photoisomerization Quantum Yields of Azobenzene. This table presents the quantum yields for the forward and reverse photoisomerization of azobenzene under different irradiation conditions and in different solvents.
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol describes the use of a UV-Vis spectrophotometer to monitor the photoisomerization of a photoswitchable compound and to determine the photostationary state (PSS).
Materials:
-
UV-Vis spectrophotometer[4]
-
Quartz cuvette
-
Light source with specific wavelength output (e.g., LED or laser)[15]
-
Solution of the photoswitchable compound in a suitable solvent
-
Blank solvent
Procedure:
-
Prepare the Sample: Prepare a dilute solution of the photoswitchable compound in a transparent solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 in the spectral region of interest.
-
Record the Initial Spectrum: Fill a quartz cuvette with the sample solution and record the UV-Vis absorption spectrum. This spectrum represents the initial state of the compound (usually the thermodynamically stable isomer).
-
Irradiate the Sample: Place the cuvette in a holder and irradiate it with a light source of a wavelength that induces isomerization (e.g., 365 nm for trans-to-cis azobenzene).[4]
-
Monitor Spectral Changes: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. Continue this process until no further changes in the spectrum are observed. This indicates that the photostationary state (PSS) has been reached.[6] The PSS is a dynamic equilibrium where the rates of the forward and reverse photoisomerization reactions are equal.[1]
-
Reverse Isomerization: To observe the reverse isomerization, irradiate the sample at the PSS with a different wavelength of light that favors the back reaction (e.g., 440 nm for cis-to-trans azobenzene).[4] Monitor the spectral changes until the original spectrum is restored or a new PSS is reached.
Protocol 2: Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a critical parameter that quantifies the efficiency of the photoreaction.[2][16] This protocol outlines a method for its determination using UV-Vis spectroscopy and a chemical actinometer.[17]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvette
-
Light source with a stable and known photon flux (can be determined using a chemical actinometer like potassium ferrioxalate)[15][17]
-
Solution of the photoswitchable compound
-
Solution of a chemical actinometer
Procedure:
-
Determine the Photon Flux:
-
Irradiate a solution of the chemical actinometer with the same light source and geometry as will be used for the sample.
-
Measure the change in absorbance of the actinometer solution at a specific wavelength as a function of irradiation time.
-
Using the known quantum yield of the actinometer, calculate the photon flux (photons per unit time) of the light source.[15]
-
-
Irradiate the Sample:
-
Irradiate the solution of the photoswitchable compound for a short period, ensuring that the conversion is low (typically <10%) to simplify kinetic analysis.[17]
-
Record the UV-Vis spectrum before and after irradiation.
-
-
Calculate the Number of Absorbed Photons:
-
Determine the number of photons absorbed by the sample during the irradiation time from the photon flux and the absorbance of the sample at the irradiation wavelength.
-
-
Determine the Number of Isomerized Molecules:
-
From the change in the absorption spectrum, and using the Beer-Lambert law, calculate the change in concentration of the initial isomer. This gives the number of molecules that have isomerized.
-
-
Calculate the Quantum Yield:
-
The photoisomerization quantum yield (Φ) is the ratio of the number of molecules isomerized to the number of photons absorbed.
-
Protocol 3: Analysis of Photoisomerization by ¹H NMR Spectroscopy
This protocol describes how to use ¹H NMR spectroscopy to identify and quantify the isomers of a photoswitchable compound.
Materials:
-
NMR spectrometer[18]
-
NMR tubes
-
Deuterated solvent
-
Solution of the photoswitchable compound
-
Light source for irradiation (can be an external lamp or a fiber-optic cable inserted into the NMR tube)
Procedure:
-
Prepare the NMR Sample: Dissolve the photoswitchable compound in a suitable deuterated solvent and place it in an NMR tube.
-
Acquire the Initial Spectrum: Record the ¹H NMR spectrum of the sample. This will show the characteristic signals for the initial isomer.
-
Irradiate the Sample: Irradiate the NMR tube with light of the appropriate wavelength to induce isomerization. This can be done outside the spectrometer or in situ if the setup allows.
-
Acquire the Spectrum after Irradiation: After irradiation, quickly re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum. New peaks corresponding to the other isomer should be visible.[8]
-
Quantify the Isomers: Integrate the signals corresponding to each isomer. The ratio of the integrals will give the relative concentrations of the two isomers in the mixture.[10] This can be done at the photostationary state to determine the isomer ratio at equilibrium.
Protocol 4: Investigating Ultrafast Dynamics with Transient Absorption Spectroscopy
This protocol provides a general overview of a pump-probe transient absorption experiment to study the excited-state dynamics of a photoswitch.
Materials:
-
Ultrafast laser system (e.g., amplified Ti:sapphire laser)[11]
-
Optical parametric amplifier (OPA) to generate tunable pump pulses[19]
-
White-light generation setup for the probe pulse[19]
-
Optical delay line[19]
-
Spectrometer and detector[19]
-
Sample solution in a flow cell or cuvette
Procedure:
-
Setup the Pump-Probe Experiment:
-
The laser output is split into two beams: a high-intensity "pump" beam and a lower-intensity "probe" beam.[14]
-
The pump beam is directed through an OPA to generate the desired excitation wavelength.
-
The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a broadband white-light continuum.
-
The pump and probe beams are spatially overlapped at the sample position.
-
An optical delay line is used to control the time delay between the arrival of the pump and probe pulses at the sample.[14]
-
-
Data Acquisition:
-
The pump pulse excites the sample, and the probe pulse, arriving at a specific time delay, measures the change in absorbance of the excited sample.[11]
-
A difference absorption spectrum (ΔA) is calculated by subtracting the absorbance of the unexcited sample from that of the excited sample.[11]
-
By varying the time delay between the pump and probe pulses, a two-dimensional map of ΔA as a function of wavelength and time is generated.
-
-
Data Analysis:
-
The transient absorption data reveals the lifetimes of excited states, the formation and decay of intermediates, and the timescale of the isomerization process.[11]
-
Diagrams
Caption: Workflow for monitoring photoisomerization using UV-Vis spectroscopy.
Caption: Workflow for determining photoisomerization quantum yield.
Caption: Schematic of a transient absorption spectroscopy setup.
References
- 1. A fiber-optic spectroscopic setup for isomerization quantum yield determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3.6. Photoisomerization Studies [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transient Absorption Spectroscopy | Edinburgh Instruments [edinst.com]
- 14. What is Transient Absorption? Pump Probe Spectroscopy [edinst.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetics of reversible photoisomerization: determination of the primary quantum yields for the E–Z photoisomerization of silylenephenylenevinylene derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Transient Absorption Spectroscopy | University of Tübingen [uni-tuebingen.de]
Application Notes and Protocols for Monitoring Trans-Cis Photoisomerization using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Photoswitchable Molecules and Photopharmacology
Photopharmacology is a burgeoning field that utilizes light to control the activity of drugs with high spatiotemporal precision.[1] This is achieved by incorporating photoswitchable molecules, such as azobenzenes, into the structure of a pharmacologically active compound.[1] These photoswitches can reversibly isomerize between two distinct forms, typically a trans and a cis isomer, upon irradiation with specific wavelengths of light.[2] The two isomers often possess different three-dimensional structures and electronic properties, leading to differential binding affinities for their biological targets and, consequently, a light-dependent modulation of their therapeutic effect.[3]
The trans isomer is generally the more thermodynamically stable form, while the cis isomer is the metastable state.[4] The transition from the trans to the cis form is typically induced by UV or visible light, and the reverse process can be triggered by a different wavelength of light or by thermal relaxation.[5] This ability to remotely and reversibly control drug activity opens up new avenues for targeted therapies with reduced off-target effects.[6]
Principle of UV-Vis Spectroscopy for Monitoring Photoisomerization
UV-Vis spectroscopy is a powerful and widely used technique to monitor the trans-cis isomerization process in real-time. The distinct electronic configurations of the trans and cis isomers result in different absorption spectra.[7]
Typically, the trans isomer of an azobenzene derivative exhibits a strong π-π* transition in the UV region (around 320-380 nm) and a weaker n-π* transition in the visible region (around 440-450 nm).[8] Upon photoisomerization to the cis form, the intensity of the π-π* band decreases significantly, while the intensity of the n-π* band increases.[6] By monitoring these changes in the absorption spectrum, the kinetics and efficiency of the photoisomerization process can be quantified. The presence of isosbestic points, where the molar absorptivity of the two isomers is equal, is a characteristic feature of a clean photoisomerization reaction between two species.[9]
Applications in Drug Development
The ability to monitor trans-cis switching is crucial in the development of photoswitchable drugs for various therapeutic areas, including oncology, neuroscience, and infectious diseases. By employing UV-Vis spectroscopy, researchers can:
-
Characterize the photophysical properties of novel photoswitchable compounds, including their absorption maxima and photoisomerization quantum yields.
-
Optimize the switching wavelengths to ensure efficient isomerization with minimal photodamage to biological tissues.
-
Study the stability of the cis isomer , which is critical for determining the duration of the drug's "on" or "off" state.
-
Screen for compounds with desirable photoswitching characteristics for specific therapeutic applications.
-
Investigate the influence of the local environment (e.g., solvent polarity, binding to a biological target) on the photoisomerization process.[10]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Trans-Cis Photoisomerization
This protocol outlines the general steps for monitoring the trans-cis photoisomerization of a photoswitchable compound in solution using a UV-Vis spectrophotometer.
Materials and Equipment:
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Light source for irradiation (e.g., LED, laser, or lamp with appropriate filters)
-
Photoswitchable compound of interest
-
Spectroscopic grade solvent
-
Magnetic stirrer and stir bar (optional, for solution mixing during irradiation)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the photoswitchable compound in a suitable spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 in the trans state.
-
Transfer an appropriate volume of the stock solution into a quartz cuvette.
-
-
Initial Spectrum (Trans Isomer):
-
Place the cuvette in the spectrophotometer and record the initial UV-Vis absorption spectrum. This spectrum represents the predominantly trans isomer.
-
-
Trans-to-Cis Photoisomerization:
-
Irradiate the sample in the cuvette with a light source at the wavelength corresponding to the π-π* transition of the trans isomer (typically in the UV-A or near-visible range).
-
Record UV-Vis spectra at regular time intervals during irradiation until a photostationary state (PSS) is reached, where no further significant spectral changes are observed. This indicates the maximum conversion to the cis isomer under these conditions.
-
-
Cis-to-Trans Photoisomerization (Light-induced):
-
Following the attainment of the PSS, irradiate the sample with a light source at a wavelength corresponding to the n-π* transition of the cis isomer (typically in the visible range).
-
Record UV-Vis spectra at regular intervals until the original spectrum of the trans isomer is restored.
-
-
Cis-to-Trans Photoisomerization (Thermal Relaxation):
-
After reaching the PSS, place the cuvette in the dark at a constant temperature.
-
Record UV-Vis spectra at regular time intervals to monitor the thermal back-isomerization to the trans form.
-
Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)
The photoisomerization quantum yield is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules isomerized per photon absorbed. A simplified method for its determination is described below.[11][12]
Procedure:
-
Actinometry (Photon Flux Determination):
-
Determine the photon flux of the irradiation source using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode. This step is crucial for accurate quantum yield calculation.
-
-
UV-Vis Monitoring of Isomerization:
-
Follow Protocol 1 to induce and monitor the trans-to-cis photoisomerization. It is important to record the absorbance change at a specific wavelength as a function of irradiation time.
-
-
Calculation:
-
The quantum yield (Φ) can be calculated using the initial rate of isomerization and the determined photon flux. The following equation can be used for the initial phase of the reaction where the back reaction is negligible:
Φ = (dC/dt) / (I₀ * (1 - 10⁻ᴬ) * (V/S))
where:
-
dC/dt is the initial rate of change of the isomer concentration.
-
I₀ is the incident photon flux (mol·s⁻¹·cm⁻²).
-
A is the absorbance of the sample at the irradiation wavelength.
-
V is the volume of the sample.
-
S is the irradiated surface area.
The change in concentration can be related to the change in absorbance using the Beer-Lambert law (ΔA = ε * l * ΔC).
-
Data Presentation
Table 1: Photophysical Properties of Selected Azobenzene Derivatives
| Compound | Solvent | trans λmax (nm) (π-π) | cis λmax (nm) (n-π) | Φ (trans→cis) | Reference |
| Azobenzene | Methanol | ~320 | ~430 | ~0.11 (at 313 nm) | [13] |
| 4-Aminoazobenzene | Dichloromethane | ~385 | ~450 | ~0.15 (at 365 nm) | [8] |
| 4-Hydroxyazobenzene | Dichloromethane | ~348 | ~440 | ~0.12 (at 365 nm) | [8] |
| 4-Methoxyazobenzene | Dichloromethane | ~345 | ~440 | ~0.14 (at 365 nm) | [8] |
| Disperse Red 1 | Dichloromethane | ~488 | ~480 | ~0.03 (at 488 nm) | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for monitoring trans-cis photoisomerization.
Signaling Pathway: Photopharmacological Control of the Wnt Pathway
Caption: Photoswitchable agonist activation of the Wnt signaling pathway.[6][15][16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cis → trans photoisomerisation of azobenzene: a fresh theoretical look - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. arxiv.org [arxiv.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoswitchable agonists for visible-light activation of the Wnt signaling pathway - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01827C [pubs.rsc.org]
- 7. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 8. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schematic diagrams depicting the Wnt signaling pathways [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 12. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Characterization of Azobenzene Isomers using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azobenzene and its derivatives are prominent molecular switches that undergo reversible photoisomerization between their thermally stable E (trans) isomer and a metastable Z (cis) isomer. This transformation, triggered by light, induces significant changes in molecular geometry, dipole moment, and electronic properties. These characteristics make azobenzenes key components in various applications, including targeted drug delivery, molecular machines, and photoswitchable materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization and quantification of azobenzene isomers. It provides detailed structural information at the atomic level, allowing for the clear differentiation between the E and Z forms and the kinetic analysis of their interconversion. This document provides detailed application notes and experimental protocols for the characterization of azobenzene isomers using NMR.
Principles of NMR-Based Isomer Differentiation
The structural differences between E- and Z-azobenzene give rise to distinct and predictable signatures in their NMR spectra. The primary methods for differentiation are based on chemical shifts in ¹H and ¹³C NMR, and through-space correlations in Nuclear Overhauser Effect Spectroscopy (NOESY).
-
¹H NMR: The most straightforward method for distinguishing between the isomers is by analyzing their ¹H NMR spectra. In the planar E-isomer, the phenyl rings are spatially distant. In contrast, the non-planar structure of the Z-isomer forces the two phenyl rings into close proximity. This proximity causes the protons of one ring to be located in the shielding cone of the other ring's π-electron system. Consequently, the aromatic protons of the Z-isomer experience a significant upfield shift (are more shielded) compared to the corresponding protons in the E-isomer.[1][2] Protons positioned ortho to the azo group exhibit the most substantial chemical shift difference, often greater than 1.0 ppm.[2]
-
¹³C NMR: Similar to the protons, the carbon atoms of the phenyl rings also exhibit changes in their chemical shifts upon isomerization, although these are generally less dramatic than in the ¹H spectrum. The altered electronic environment and geometry of the Z-isomer lead to discernible shifts that can be used for characterization.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D NMR technique that detects protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity.[3][4] This makes it ideal for azobenzene characterization. In the Z-isomer, the protons on the two different phenyl rings are spatially close and will therefore show cross-peaks in a NOESY spectrum. The E-isomer, with its large separation between the rings, will not exhibit such cross-peaks.[5] This provides definitive proof of the Z configuration.[4]
Quantitative Data Summary
The following tables summarize typical NMR data for unsubstituted azobenzene. Note that chemical shifts are highly dependent on the solvent, concentration, and substituents on the azobenzene core.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for E- and Z-Azobenzene.
| Proton Position | E-Isomer (Typical δ) | Z-Isomer (Typical δ) | Δδ (δ_Z_ - δ_E_) |
| ortho (to -N=N-) | ~7.90 | ~6.85 | ~ -1.05 |
| meta (to -N=N-) | ~7.50 | ~7.20 | ~ -0.30 |
| para (to -N=N-) | ~7.40 | ~7.10 | ~ -0.30 |
Data compiled from representative values found in the literature.[1][2][6]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for E- and Z-Azobenzene.
| Carbon Position | E-Isomer (Typical δ) | Z-Isomer (Typical δ) |
| C_ipso_ (attached to N) | ~152 | ~151 |
| C_ortho_ | ~123 | ~129 |
| C_meta_ | ~129 | ~125 |
| C_para_ | ~131 | ~129 |
Note: Assignments can vary. These are approximate values for unsubstituted azobenzene.
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the azobenzene derivative is soluble (e.g., CDCl₃, DMSO-d₆, Benzene-d₆, Toluene-d₈, CD₃CN).[7][8] Be aware that the solvent can influence the kinetics of thermal relaxation.
-
Concentration: Prepare a solution with a concentration typically ranging from 1-10 mM (e.g., 0.15 M in CD₃CN).[7]
-
Internal Standard: Add a suitable internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.
-
Degassing (Optional): For studies involving long-lived spin states or precise kinetic measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times. This is typically done through several freeze-pump-thaw cycles.[7]
-
Transfer: Transfer the solution to a clean, dry NMR tube (typically 5 mm diameter).
Protocol for In-Situ Photoisomerization and ¹H NMR Monitoring
This protocol describes the conversion of the E-isomer to a photostationary state enriched in the Z-isomer by irradiating the sample directly in the NMR spectrometer.
-
Initial Spectrum: Record a standard ¹H NMR spectrum of the sample in the dark to obtain a clean spectrum of the pure E-isomer. The molecule should exist predominantly in its thermodynamically stable trans form.[2]
-
Setup for Irradiation: If available, use a laser-coupled NMR setup or a fiber-optic cable inserted into the NMR tube to deliver light. A common light source is a UV lamp or LED with a wavelength around 365 nm to induce E → Z isomerization.[8]
-
Irradiation: Irradiate the sample inside the NMR probe for a set period (e.g., 1-5 minutes). The time required to reach the photostationary state depends on the light source intensity and the quantum yield of the azobenzene derivative.
-
Post-Irradiation Spectrum: Immediately after irradiation, acquire another ¹H NMR spectrum.
-
Analysis: Compare the pre- and post-irradiation spectra. The appearance of a new set of signals at higher fields (lower ppm values) indicates the formation of the Z-isomer.[9] The integration of the signals for both isomers can be used to determine the composition of the photostationary state.
-
Reversion (Optional): To observe the Z → E back-isomerization, irradiate the sample with visible light (e.g., >450 nm) or monitor the sample in the dark at a controlled temperature to follow the thermal relaxation.[10]
Protocol for 2D NOESY
-
Sample Preparation: Prepare a sample containing a significant population of the Z-isomer, typically by irradiating a solution of the E-isomer as described above until the photostationary state is reached.
-
Acquisition Parameters:
-
Use a standard NOESY pulse sequence (noesygpph or similar).
-
Mixing Time (d8): This is a critical parameter. The mixing time should be set to a value that allows for the development of the Nuclear Overhauser Effect. A typical starting range for small molecules is 300-800 ms. Run a series of 1D experiments with varying mixing times to find an optimal value.
-
Number of Scans (ns) and Increments (t1): Set an appropriate number of scans (e.g., 4-16) and increments in the indirect dimension (e.g., 256-512) to achieve adequate signal-to-noise and resolution.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.
-
Interpretation:
-
The diagonal of the NOESY spectrum will show the peaks from the 1D ¹H spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak between two signals indicates that the corresponding protons are close in space.
-
For the Z-isomer, expect to see cross-peaks connecting the aromatic proton signals of one phenyl ring to the aromatic proton signals of the other phenyl ring. The absence of these specific inter-ring cross-peaks is characteristic of the E-isomer.[5]
-
Mandatory Visualizations
The following diagrams illustrate the workflow and logic for characterizing azobenzene isomers by NMR.
Caption: Experimental workflow for azobenzene characterization.
Caption: Logic diagram of key NMR signatures for isomers.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Photoresponsive Materials with 4-(Phenylazo)azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoresponsive materials, capable of undergoing reversible changes in their properties upon exposure to light, are at the forefront of materials science and biomedical research. Among the various photochromic molecules, 4-(phenylazo)azobenzene and its derivatives have garnered significant attention due to their robust and reversible trans-cis photoisomerization. This unique characteristic allows for the precise spatiotemporal control of material properties, opening up a plethora of applications in drug delivery, tissue engineering, and as molecular switches.
The fundamental principle behind the photoresponsiveness of azobenzene-containing materials lies in the conformational change of the azobenzene moiety. The thermodynamically stable trans isomer can be converted to the metastable cis isomer upon irradiation with UV light (typically around 365 nm). The reverse transition, from cis back to trans, can be triggered by visible light (typically >400 nm) or occurs thermally in the dark.[1][2] This isomerization induces significant changes in the molecule's geometry, polarity, and dipole moment, which in turn alters the macroscopic properties of the material it is incorporated into.[1][3]
These application notes provide an overview of the synthesis, characterization, and application of photoresponsive materials based on 4-(phenylazo)azobenzene, with a focus on detailed experimental protocols and quantitative data for researchers in drug development and materials science.
Key Physicochemical Properties and Photoisomerization Data
The photoisomerization of 4-(phenylazo)azobenzene derivatives is characterized by distinct changes in their absorption spectra and physical properties. The following tables summarize key quantitative data gathered from various studies.
Table 1: Spectroscopic Properties and Isomerization Wavelengths
| Compound/Material | Solvent/Medium | λmax (trans) (nm) | λmax (cis) (nm) | Isomerization Wavelength (trans→cis) (nm) | Isomerization Wavelength (cis→trans) (nm) | Reference |
| Azobenzene-functionalized poly(p-phenylenevinylene) | Dichloromethane-methanol | ~450 | - | ~365 | >400 | [3] |
| Azobenzene-grafted carboxymethyl cellulose hydrogel | Aqueous | ~350 | ~440 | 365 | 450 | [4] |
| Cationic Azobenzenes in Alginate Hydrogel | Water | ~360 | ~450 | 365 | Daylight | [5] |
| 4-methoxyazobenzene acrylate (ABOMe) ionic hydrogel | Aqueous | ~360 | - | 365 | >400 | [6] |
| Azobenzene-functionalized hyaluronic acid | Water | ~360 | ~440 | 365 | Visible light | [7] |
Table 2: Photoisomerization and Material Response Parameters
| Material System | Stimulus (trans→cis) | Response Time (trans→cis) | Reversion Stimulus (cis→trans) | Reversion Time (cis→trans) | Observed Effect | Reference |
| Azobenzene-containing poly(ethylene-glycol)-based hydrogels | 365 nm UV light (10 mW/cm²) | 5 minutes | Visible light | - | Softening of hydrogel (decrease in shear modulus) | [8] |
| Azobenzene-functionalized phospholipid (Azo-PSG) liposomes | Near-infrared light (via upconversion nanoparticles) | 1 hour | - | 6 hours (for drug release) | Conformational change leading to drug release | [9][10] |
| Azobenzene-grafted carboxymethyl cellulose hydrogel | 365 nm UV light | - | 450 nm visible light | - | Gel-sol transition | [4] |
| Cationic Azobenzenes in Alginate Hydrogel | 365 nm UV light | A few minutes | Daylight | Several hours | Gel-sol transition | [5] |
| Polymeric photoresponsive nanoparticles (PPNPs) | UV irradiation | - | - | - | Change in hydrophobicity, leading to drug release | [11] |
Experimental Protocols
Protocol 1: Synthesis of a 4-(phenylazo)azobenzene-Functionalized Polymer (Hyaluronic Acid-Azobenzene, HA-AZO)
This protocol describes the covalent attachment of a 4-(phenylazo)azobenzene derivative to a biopolymer, hyaluronic acid (HA), to create a photoresponsive macromolecule.[7]
Materials:
-
Hyaluronic acid (HA, Mw = 1,000 kDa)
-
p-Aminoazobenzene (AZO)
-
1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-Morpholinoethane sulfonic acid (MES) buffer
-
Deionized water
-
Dialysis tubing (MWCO 10,000 Da)
Procedure:
-
Activation of Hyaluronic Acid:
-
Dissolve HA in MES buffer (pH 6.0) to a final concentration of 1 mg/mL.
-
Add EDC and NHS to the HA solution (molar ratio of HA carboxyl groups:EDC:NHS = 1:2:2).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups of HA.
-
-
Coupling of p-Aminoazobenzene:
-
Dissolve p-aminoazobenzene in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it to the activated HA solution. The molar ratio of activated carboxyl groups to AZO should be optimized based on the desired degree of substitution.
-
Stir the reaction mixture at room temperature in the dark for 24 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified HA-AZO polymer as a solid.
-
Characterization:
-
¹H NMR: Confirm the successful grafting of AZO onto the HA backbone by identifying the characteristic proton signals of the azobenzene aromatic rings.[7]
-
UV-Vis Spectroscopy: Characterize the photoisomerization behavior by recording the absorption spectra before and after irradiation with UV (e.g., 365 nm) and visible light.[7]
Protocol 2: Preparation of Photoresponsive Nanoparticles for Light-Triggered Drug Release
This protocol outlines the general procedure for preparing photoresponsive nanoparticles encapsulating a model drug, which can be released upon light irradiation.[9][11]
Materials:
-
Azobenzene-functionalized polymer (e.g., HA-AZO from Protocol 1 or a synthetic amphiphilic block copolymer)
-
Model drug (e.g., Doxorubicin, Nile Red)
-
Aqueous buffer solution (e.g., PBS)
-
Organic solvent (if required for drug loading, e.g., DMSO)
Procedure:
-
Nanoparticle Self-Assembly:
-
Dissolve the azobenzene-functionalized polymer in the aqueous buffer to a specific concentration. The polymer will self-assemble into nanoparticles due to its amphiphilic nature.
-
-
Drug Loading:
-
Dissolve the model drug in a small amount of a suitable solvent.
-
Add the drug solution to the nanoparticle suspension.
-
Stir the mixture in the dark for several hours to allow for drug encapsulation within the nanoparticles.
-
-
Purification:
-
Remove unloaded drug by dialysis against the aqueous buffer.
-
-
Light-Triggered Drug Release:
-
Place the drug-loaded nanoparticle suspension in a quartz cuvette.
-
Irradiate the suspension with UV light (e.g., 365 nm) for a defined period.
-
Monitor the drug release by measuring the increase in the fluorescence of the supernatant or by using UV-Vis spectroscopy to quantify the released drug.[9]
-
Characterization:
-
Dynamic Light Scattering (DLS): Determine the size distribution and stability of the nanoparticles.[7]
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles.[7]
-
UV-Vis/Fluorescence Spectroscopy: Quantify the drug loading and release profiles.
Protocol 3: Formation of a Photoresponsive Hydrogel with Reversible Sol-Gel Transition
This protocol describes the preparation of a supramolecular hydrogel using cationic azobenzene derivatives as crosslinkers for a natural polymer, sodium alginate.[5]
Materials:
-
Cationic azobenzene derivative (e.g., synthesized according to literature procedures)
-
Sodium alginate (SA)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the cationic azobenzene in deionized water (e.g., 1 wt%).
-
Prepare a stock solution of sodium alginate in deionized water (e.g., 5 wt%).
-
-
Hydrogel Formation:
-
Mix the azobenzene and sodium alginate stock solutions in a vial to achieve the desired final concentrations (e.g., 0.5 wt% azobenzene and 2.5 wt% SA).
-
Allow the mixture to stand at room temperature. A stable hydrogel should form due to electrostatic interactions and π-π stacking.[5]
-
-
Photoinduced Sol-Gel Transition:
-
Irradiate the hydrogel with UV light (365 nm). The gel-to-sol transition can be observed visually as the hydrogel liquefies.[5]
-
To reverse the process, expose the resulting solution to visible light or leave it in the dark. The reformation of the gel indicates the cis-to-trans isomerization of the azobenzene crosslinkers.[5]
-
Characterization:
-
Rheology: Measure the change in the storage (G') and loss (G'') moduli of the hydrogel upon light irradiation to quantify the sol-gel transition.
-
UV-Vis Spectroscopy: Monitor the photoisomerization of the azobenzene crosslinkers within the hydrogel.
Visualizations
Signaling Pathway for Light-Triggered Drug Release
Caption: Light-triggered drug release from an azobenzene-functionalized nanoparticle.
Experimental Workflow for Synthesis and Characterization of Photoresponsive Polymers
Caption: Workflow for synthesizing and characterizing a photoresponsive polymer.
Logical Relationship of Reversible Hydrogel Sol-Gel Transition
Caption: Reversible sol-gel transition of a photoresponsive hydrogel.
Conclusion
The integration of 4-(phenylazo)azobenzene into various material platforms provides a powerful tool for creating sophisticated photoresponsive systems. The detailed protocols and compiled data herein serve as a valuable resource for researchers and professionals aiming to design and fabricate novel materials with light-controllable properties for a wide range of applications, from targeted drug delivery to dynamic cell culture environments. The continued exploration of new azobenzene derivatives and their incorporation into advanced material architectures promises to further expand the capabilities and impact of this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Applications of Photoresponsive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Photoresponsive Macromolecule for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoresponsive elastic properties of azobenzene-containing poly(ethylene-glycol)-based hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Responsive Smart Nanoliposomes: Harnessing the Azobenzene Moiety for Controlled Drug Release under Near-Infrared Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Techniques for Measuring the Quantum Yield of Isomerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoisomerization, the light-induced reversible or irreversible transformation of a molecule from one isomer to another, is a fundamental process in photochemistry with wide-ranging applications in drug development, materials science, and molecular machinery. The efficiency of this process is quantified by the isomerization quantum yield (Φ), which is defined as the number of molecules that isomerize for each photon absorbed. Accurate determination of Φ is crucial for the design and optimization of photoswitchable systems.
These application notes provide detailed protocols for several common techniques used to measure the quantum yield of isomerization. The methods covered range from classical chemical actinometry for absolute quantum yield determination to modern spectroscopic techniques that allow for in situ monitoring and kinetic analysis.
Absolute Quantum Yield Determination using Chemical Actinometry
This method involves the use of a chemical actinometer, a solution with a well-characterized photochemical reaction of known quantum yield, to determine the photon flux of the light source. This calibrated photon flux is then used to irradiate the sample of interest to determine its isomerization quantum yield. Potassium ferrioxalate is a widely used chemical actinometer for the UV and visible regions of the spectrum.
Experimental Protocol: Potassium Ferrioxalate Actinometry
Objective: To determine the photon flux of a light source to subsequently measure the absolute quantum yield of isomerization.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-phenanthroline solution (0.2% w/v in a buffer of 1.64 M sodium acetate and 0.5 M H₂SO₄)
-
Ferrous sulfate (FeSO₄·7H₂O) for calibration curve
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Irradiation setup (e.g., laser, LED, or lamp with appropriate filters)
-
Volumetric flasks and pipettes
-
Dark room or light-tight enclosure
Procedure:
Part A: Preparation of Solutions
-
Potassium Ferrioxalate Solution (0.15 M): In a dark room under a red safelight, dissolve an accurately weighed amount of potassium ferrioxalate trihydrate in 0.05 M H₂SO₄. This solution is light-sensitive and should be stored in the dark.
-
1,10-Phenanthroline Solution: Prepare a 0.2% (w/v) solution of 1,10-phenanthroline in a buffer solution of 1.64 M sodium acetate and 0.5 M H₂SO₄.
-
Ferrous Sulfate Stock Solution: Prepare a stock solution of known concentration (e.g., 0.4 mM) by dissolving an accurately weighed amount of FeSO₄·7H₂O in 0.05 M H₂SO₄.
Part B: Calibration Curve
-
Prepare a series of standard solutions of Fe²⁺ by diluting the ferrous sulfate stock solution.
-
To each standard, add the 1,10-phenanthroline solution to form the colored [Fe(phen)₃]²⁺ complex. Allow the color to develop in the dark for at least 10 minutes.
-
Measure the absorbance of each standard at 510 nm.
-
Plot the absorbance at 510 nm versus the concentration of Fe²⁺ to generate a calibration curve.
Part C: Photon Flux Measurement
-
Place a known volume of the potassium ferrioxalate actinometer solution in a quartz cuvette.
-
Irradiate the solution with the light source for a precisely measured time. It is recommended to perform irradiations for different time intervals to ensure linearity.
-
After irradiation, take an aliquot of the irradiated solution and add the 1,10-phenanthroline solution.
-
Allow the color to develop in the dark for 10 minutes and then measure the absorbance at 510 nm.
-
Using the calibration curve, determine the concentration of Fe²⁺ formed.
-
Calculate the number of moles of Fe²⁺ formed.
-
The photon flux (in moles of photons per second) can be calculated using the following equation:
where Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Part D: Isomerization Quantum Yield of the Sample
-
Irradiate a solution of your sample with a known concentration under the same conditions (light source, geometry) as the actinometry experiment.
-
Monitor the change in concentration of the isomer(s) over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, NMR).
-
The rate of isomerization (in moles per second) can be determined from the initial slope of the concentration change versus time plot.
-
The isomerization quantum yield (Φ_iso) is then calculated as:
where f is the fraction of light absorbed by the sample at the irradiation wavelength, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the sample at the irradiation wavelength.
Data Presentation
Table 1: Quantum Yield of Ferrioxalate Actinometer at Different Wavelengths
| Irradiation Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation |
| 254 | 1.25 |
| 313 | 1.24 |
| 366 | 1.21 |
| 405 | 1.14 |
| 436 | 1.11 |
Data sourced from published literature.[1]
Diagrams
References
Application Notes and Protocols for Incorporating Azobenzene into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of azobenzene moieties into hydrogel networks. Azobenzene is a photochromic molecule that undergoes reversible isomerization between its trans and cis forms upon exposure to specific wavelengths of light. This property allows for the dynamic and spatiotemporal control of hydrogel properties, making them "smart" materials with significant potential in drug delivery, tissue engineering, and cell biology research.
Three primary methods for incorporating azobenzene into hydrogels are detailed: covalent bonding, supramolecular assembly, and physical entrapment. Each method offers unique advantages and allows for the tuning of hydrogel characteristics to suit specific applications.
Methods of Azobenzene Incorporation
Covalent Incorporation
Covalent incorporation involves the formation of stable chemical bonds between the azobenzene molecule and the polymer chains of the hydrogel. This method ensures the long-term stability and retention of the photosensitive units within the hydrogel matrix. Poly(N-isopropylacrylamide) (PNIPAM) and poly(ethylene glycol) (PEG) are common polymer backbones for this approach.[1][2][3][4]
Supramolecular Incorporation
Supramolecular strategies rely on non-covalent interactions, such as host-guest complexation or electrostatic interactions, to incorporate azobenzene into the hydrogel network.[5][6] A widely used approach involves the host-guest relationship between azobenzene and cyclodextrins (CDs). The trans isomer of azobenzene fits snugly within the hydrophobic cavity of CD, acting as a crosslinker. Upon UV irradiation, it converts to the bulky cis isomer, leading to its dissociation from the CD and a consequent change in hydrogel properties.[1][5] Another supramolecular approach utilizes electrostatic interactions between cationic azobenzene derivatives and anionic polymers like alginate or hyaluronic acid.[7][8]
Physical Entrapment
Physical entrapment, or encapsulation, involves physically trapping azobenzene molecules within the porous network of a hydrogel during its polymerization. This method is straightforward but may be susceptible to leakage of the entrapped molecules over time. Polyacrylamide hydrogels are often used for this purpose due to their tunable pore size.
Quantitative Data Summary
The following tables summarize key quantitative data from representative protocols for each incorporation method.
Table 1: Covalent Incorporation of Azobenzene into PNIPAM Hydrogels [2][3]
| Parameter | Value | Reference |
| Azobenzene Co-monomer Concentration | 1 - 5 mol% | [2] |
| Crosslinker (BIS) Concentration | 6.5 mol% | [3] |
| Irradiation Wavelength (trans to cis) | 365 nm | [2] |
| Irradiation Time (trans to cis) | 15 min | [2] |
| Irradiation Wavelength (cis to trans) | 450 nm | [2] |
| Irradiation Time (cis to trans) | 15 min | [2] |
| Change in LCST (2.5 mol% Azo) | Lowered by 12 °C | [2] |
Table 2: Supramolecular Incorporation of Azobenzene into Alginate Hydrogels [7]
| Parameter | Value | Reference |
| Sodium Alginate (SA) Concentration | 5 - 8 wt% | [7] |
| Cationic Azobenzene (AZO) Concentration | 0.5 - 1 wt% | [7] |
| pH for Gel Formation | 4 | [7] |
| Gelation Temperature | Cool to room temperature from 60 °C | [7] |
| Irradiation Wavelength (Gel to Sol) | 365 nm | [7] |
| Irradiation Time for Gel-Sol Transition | A few minutes to 30 min | [7] |
Table 3: Photo-controlled Release from Azobenzene-Containing Hydrogels [1][9]
| Hydrogel System | Released Molecule | Release Trigger | % Release | Time | Reference |
| Azobenzene-grafted CMC/β-CD | Model Drug | UV light (365 nm) | ~80% | 3 h | [1] |
| Azobenzene-βCD in Hyaluronic Acid | FITC-BSA | UV light (365 nm) | Accelerated Release | - | [5] |
Experimental Protocols
Protocol for Covalent Incorporation of Azobenzene into a Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel
This protocol describes the synthesis of a photoresponsive PNIPAM hydrogel containing a covalently bound azobenzene acrylate monomer.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
Azobenzene acrylate monomer (AzoAA)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
Procedure:
-
In a flask, dissolve NIPAM (e.g., 97.5 mol%) and AzoAA (e.g., 2.5 mol%) in DI water.
-
Add BIS (e.g., 6.5 mol% relative to total monomer concentration) to the monomer solution and mix until fully dissolved.
-
Degas the solution by bubbling with nitrogen gas for 20-30 minutes to remove oxygen, which can inhibit polymerization.
-
Add APS solution (e.g., 10% w/v in DI water) and TEMED to initiate polymerization. The amounts will depend on the desired gelation time and should be optimized.
-
Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of DI water to wash away unreacted monomers and initiator. Change the water several times over 2-3 days.
-
The resulting hydrogel can be stored in DI water.
Protocol for Supramolecular Incorporation of Azobenzene into a Hyaluronic Acid (HA) Hydrogel via Host-Guest Chemistry
This protocol details the formation of a photoresponsive hydrogel based on the supramolecular interactions between azobenzene-modified HA and β-cyclodextrin-modified HA.[5]
Materials:
-
Hyaluronic acid (HA)
-
Azobenzene-modified HA (Azo-HA)
-
β-cyclodextrin-modified HA (βCD-HA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Synthesize or procure Azo-HA and βCD-HA. The degree of modification will influence the mechanical properties of the hydrogel.
-
Prepare separate stock solutions of Azo-HA and βCD-HA in PBS at the desired concentrations (e.g., 10 wt%). Ensure complete dissolution.
-
To form the hydrogel, mix equal volumes of the Azo-HA and βCD-HA solutions.
-
Vortex the mixture briefly to ensure homogeneity.
-
Allow the mixture to stand at room temperature. Gelation should occur as the trans-azobenzene moieties form inclusion complexes with the β-cyclodextrin cavities, creating physical crosslinks.
-
The hydrogel is now ready for use. To induce a change in its properties, irradiate with UV light (~365 nm) to isomerize the azobenzene to its cis form, disrupting the host-guest interactions. Reversal can be achieved by irradiation with visible light (~450 nm) or by thermal relaxation in the dark.
Protocol for Physical Entrapment of an Azobenzene Derivative in a Polyacrylamide Hydrogel
This protocol is adapted from a general method for enzyme entrapment and can be used to physically encapsulate a water-soluble azobenzene derivative.[10]
Materials:
-
Acrylamide
-
N,N'-methylenebis(acrylamide) (BIS)
-
Water-soluble azobenzene derivative
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.0)
Procedure:
-
Prepare a buffered monomer solution by dissolving acrylamide (e.g., 200 g/L) and BIS (e.g., 11 g/L) in Tris-HCl buffer.
-
To a specific volume of the monomer solution (e.g., 10 mL), add the desired amount of the water-soluble azobenzene derivative and mix until dissolved.
-
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Add APS solution (e.g., 10% w/v in buffer) and TEMED to initiate polymerization.
-
Immediately pour the solution into a mold.
-
Allow the polymerization to proceed at room temperature until a solid gel forms (typically 10-30 minutes).
-
Cut the resulting hydrogel into the desired shape and size.
-
Wash the hydrogel extensively with buffer to remove any unreacted components and non-entrapped azobenzene.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Hydrogel Preparation and Photo-stimulation
References
- 1. Azobenzene-grafted carboxymethyl cellulose hydrogels with photo-switchable, reduction-responsive and self-healing properties for a controlled drug release system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible Control of Network Properties in Azobenzene-Containing Hyaluronic Acid-Based Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. photoswitchable-supramolecular-hydrogels-formed-by-cyclodextrins-and-azobenzene-polymers - Ask this paper | Bohrium [bohrium.com]
- 7. Cationic Azobenzenes as Light-Responsive Crosslinkers for Alginate-Based Supramolecular Hydrogels [mdpi.com]
- 8. Introducing Hyaluronic Acid into Supramolecular Polymers and Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light responsive hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Entrapment in Polyacrylamide Gel [user.eng.umd.edu]
Application Notes and Protocols: The Use of Azobenzene Photoswitches in Photopharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopharmacology represents a paradigm shift in therapeutic intervention, offering the ability to control the activity of drugs with high spatiotemporal precision using light. This approach minimizes off-target effects and allows for on-demand activation and deactivation of therapeutic agents. At the heart of many photopharmacological systems lies the azobenzene moiety, a robust and versatile molecular photoswitch. The parent compound, 4-(phenylazo)azobenzene, and its derivatives, most notably 4-(phenylazo)benzoic acid (PABA), can be reversibly isomerized between two distinct geometric states—a thermally stable trans isomer and a metastable cis isomer—using specific wavelengths of light. This isomerization induces a significant conformational change, which can be harnessed to alter the biological activity of a tethered drug molecule, effectively creating a light-operated medication.
The trans isomer is generally planar and more stable, while the bent cis isomer possesses a different dipole moment and steric profile. Typically, irradiation with UV or blue light (e.g., 365 nm) converts the trans form to the cis form, while visible light (e.g., >450 nm) or thermal relaxation restores the trans state.[1] This reversible control allows for the precise optical manipulation of a wide range of biological targets, including ion channels, G-protein coupled receptors (GPCRs), enzymes, and nucleic acids.
Data Presentation: Photophysical Properties of Azobenzene Derivatives
The efficacy of an azobenzene-based photoswitch is determined by its photophysical properties. Key parameters include the absorption maxima (λmax) of the trans and cis isomers, the quantum yields (Φ) of photoisomerization, and the thermal half-life (t½) of the metastable cis isomer. The ideal photoswitch possesses well-separated absorption bands for selective isomerization, high quantum yields for efficient switching with low light doses, and a thermal half-life tailored to the specific biological application (long for sustained action, short for rapid recovery).
| Compound/Derivative | Isomer | λmax (nm) | Quantum Yield (Φ) | Thermal Half-life (t½) | Solvent/Conditions | Reference |
| 4-(Phenylazo)benzoic acid | trans | ~320-335 | - | - | Various | [2][3] |
| cis | ~440 | - | - | Various | [2][3] | |
| Azobenzene (unsubstituted) | trans | ~320 (π-π) | 0.11 (trans→cis) | ~53 hours | Aqueous solution | [4][5] |
| cis | ~440 (n-π) | 0.44 (cis→trans) | [4][5] | |||
| Tetra-ortho-fluoro-azobenzene | trans | ~430 | - | >2 days | DMSO, 37°C | [6] |
| cis | ~530 | - | [6] | |||
| Azoglurax (mGluR5 PAM) | trans | 365 | - | - | Solution | [7][8] |
| cis | 435 | - | - | [7][8] | ||
| Azobis(1-methyl-benzimidazole) | trans | ~448 | - | 520 seconds | Acetonitrile, 298K | [9][10] |
| cis | - | - | [9][10] |
Key Applications and Experimental Protocols
Optical Control of Neuronal Activity
Azobenzene-based photoswitches have been successfully used to modulate neuronal excitability by targeting ion channels and receptors.
mGluR5 is a GPCR involved in synaptic plasticity and is a target for various neurological disorders. Photoswitchable ligands, such as allosteric modulators, allow for precise control over mGluR5 activity.
Signaling Pathway: mGluR5 Activation
References
- 1. researchgate.net [researchgate.net]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Using the Zebrafish Photomotor Response for Psychotropic Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A photoswitchable positive allosteric modulator to control the activation of the metabotropic glutamate receptor 5 by light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Photopharmacology Enabled by Multifunctional Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.chalmers.se [research.chalmers.se]
Troubleshooting & Optimization
Technical Support Center: Optimizing Photoswitching of 4-(Phenylazo)azobenzene
Welcome to the technical support center for the photoswitching of 4-(phenylazo)azobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the photoswitching of 4-(phenylazo)azobenzene.
Issue 1: Low or Incomplete trans-to-cis Photoisomerization
Q: I am irradiating my sample of 4-(phenylazo)azobenzene, but I'm observing very low or incomplete conversion to the cis isomer. What could be the problem?
A: Several factors can contribute to poor trans-to-cis photoisomerization efficiency. Here are some common causes and troubleshooting steps:
-
Incorrect Wavelength or Light Source Intensity: The trans isomer of 4-(phenylazo)azobenzene and similar derivatives typically has a strong π→π* absorption band around 320-360 nm and a weaker n→π* band around 440 nm.[1] For efficient trans-to-cis isomerization, you should irradiate at a wavelength corresponding to the π→π* transition, typically using a UV lamp or a 365 nm LED.[2] Ensure your light source has sufficient intensity and that the irradiation time is adequate. Incomplete conversion can occur if the photostationary state (PSS) is reached, which is a mixture of both isomers.[3]
-
Solvent Effects: The polarity of the solvent can influence the photoswitching quantum yield.[4] In some cases, highly polar solvents can stabilize the excited state, potentially leading to competing deactivation pathways and reduced isomerization efficiency.[4][5] Consider testing the photoswitching in a range of solvents with varying polarities to find the optimal conditions.
-
Aggregation: 4-(phenylazo)azobenzene and its derivatives can form aggregates in solution, particularly at high concentrations or in certain solvents.[6] This aggregation can significantly hinder photoswitching due to intermolecular interactions and quenching of the excited state.[7] Try diluting your sample and see if the isomerization efficiency improves. Sonication can also help to break up aggregates.
-
Photodegradation: Prolonged exposure to high-intensity UV light, especially in the presence of oxygen, can lead to irreversible photodegradation of the azobenzene molecule.[8][9] This will reduce the concentration of the photoswitchable molecule over time. To mitigate this, deaerate your solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during the experiment.[2] If possible, use the lowest light intensity and shortest irradiation time necessary to achieve the desired conversion.
-
Quenching by Impurities: Impurities in your sample or solvent can quench the excited state of the azobenzene, preventing isomerization. Ensure you are using a pure sample of 4-(phenylazo)azobenzene and high-purity solvents.
Issue 2: Rapid Thermal Back-Isomerization (cis-to-trans)
Q: I am successfully generating the cis isomer, but it reverts back to the trans isomer too quickly for my application. How can I increase the thermal stability of the cis isomer?
A: The thermal stability of the cis isomer is a critical parameter for many applications. Here are factors that influence the rate of thermal back-isomerization:
-
Solvent Polarity: The rate of thermal cis-to-trans isomerization is solvent-dependent. Generally, the process is faster in more polar solvents. If you require a longer cis-isomer lifetime, consider using a less polar solvent.
-
Temperature: Thermal relaxation is a temperature-dependent process. Lowering the temperature of your sample will significantly slow down the rate of cis-to-trans isomerization.
-
Molecular Environment: When working with 4-(phenylazo)azobenzene in a constrained environment, such as in a polymer matrix, self-assembled monolayer, or host-guest complex, the rate of thermal relaxation can be altered.[7][10] Confinement can either stabilize or destabilize the cis isomer depending on the specific interactions.
Issue 3: Inefficient cis-to-trans Photoisomerization
Q: I am trying to switch the cis isomer back to the trans isomer using visible light, but the conversion is inefficient.
A: Inefficient cis-to-trans photoswitching can be due to the following:
-
Incorrect Wavelength: The cis isomer of 4-(phenylazo)azobenzene typically has an n→π* absorption band in the visible region (around 440 nm).[1] You should use a light source that corresponds to this absorption maximum.
-
Spectral Overlap: The absorption spectra of the trans and cis isomers often overlap.[3] Irradiation at a wavelength where both isomers absorb will lead to a photostationary state with a mixture of both isomers, rather than complete conversion to the trans form. To achieve a high percentage of the trans isomer, you may need to carefully select a wavelength where the absorption of the cis isomer is significantly higher than that of the trans isomer.
-
Inner Filter Effects: At high concentrations, the sample itself can absorb a significant fraction of the incident light, preventing it from reaching all the molecules in the solution. This "inner filter effect" can lead to incomplete photoconversion. Diluting the sample can help to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the typical wavelengths used for photoswitching 4-(phenylazo)azobenzene?
A1:
-
trans-to-cis isomerization: Typically achieved by irradiating the π→π* absorption band, which is in the UV region, commonly around 365 nm.[2]
-
cis-to-trans isomerization: Can be induced by irradiating the n→π* absorption band in the visible region, typically around 450 nm.[11] This process can also occur thermally in the dark.
Q2: How does the solvent affect the photoswitching of 4-(phenylazo)azobenzene?
A2: The solvent can influence several aspects of photoswitching:
-
Absorption Spectra: The position of the absorption maxima (λmax) for both isomers can shift depending on solvent polarity (solvatochromism).
-
Quantum Yield: The efficiency of the photoisomerization process (quantum yield) can vary with the solvent.[4]
-
Thermal Relaxation Rate: The half-life of the metastable cis isomer is highly dependent on the solvent, with faster relaxation often observed in more polar solvents.
Q3: Why is photoswitching often less efficient on surfaces or in the solid state?
A3: Photoswitching efficiency can be significantly reduced on surfaces or in the solid state due to:
-
Intermolecular Interactions: Close packing of molecules can lead to π-π stacking and other interactions that restrict the conformational changes required for isomerization.[7]
-
Quenching: The excited state can be quenched by the substrate or by neighboring molecules, preventing isomerization.[10]
-
Limited Free Volume: The lack of free volume in a tightly packed environment can physically hinder the isomerization process. Photoswitching is often more efficient at lower molecular densities on a surface.[7][10]
Q4: How can I prevent photodegradation of my 4-(phenylazo)azobenzene sample?
A4: To minimize photodegradation:
-
Use Degassed Solvents: Remove dissolved oxygen from your solvent by purging with an inert gas like argon or nitrogen.[2]
-
Minimize Exposure to High-Intensity Light: Use the lowest light intensity and shortest irradiation time necessary for the desired conversion.
-
Use Cut-off Filters: If using a broad-spectrum lamp, use filters to block unwanted high-energy UV wavelengths that may contribute to degradation.
Quantitative Data
Table 1: Photophysical Properties of Azobenzene Derivatives in Different Solvents
| Derivative | Solvent | trans λmax (π→π) (nm) | cis λmax (n→π) (nm) | trans→cis Quantum Yield (Φ_t→c) | cis→trans Quantum Yield (Φ_c→t) | cis Isomer Half-life (τ) |
| Azobenzene | Hexane | ~320 | ~440 | 0.11 | 0.41 | 99 hours |
| Azobenzene | Ethanol | ~320 | ~435 | 0.12 | 0.43 | 4.7 hours |
| 4-Aminoazobenzene | Ethanol | ~385 | ~450 | 0.03 | 0.22 | 1.1 minutes |
| 4-Nitroazobenzene | Ethanol | ~330 | ~420 | 0.05 | - | 1.7 hours |
Note: Data is compiled from various sources and should be considered as approximate values. The exact values for 4-(phenylazo)azobenzene may vary and should be determined experimentally under your specific conditions.
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol describes a general method for monitoring the photoisomerization of 4-(phenylazo)azobenzene in solution using a standard UV-Vis spectrophotometer.
Materials:
-
4-(phenylazo)azobenzene
-
High-purity solvent (e.g., hexane, ethanol, DMSO)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., 365 nm UV LED or lamp, 450 nm visible light LED or lamp)
-
Magnetic stirrer and stir bar (optional, for solution mixing during irradiation)
Procedure:
-
Prepare a stock solution of 4-(phenylazo)azobenzene in the desired solvent. The concentration should be adjusted so that the maximum absorbance of the trans isomer is between 0.8 and 1.2.
-
Transfer the solution to a quartz cuvette.
-
Record the initial UV-Vis spectrum of the thermally adapted solution (predominantly the trans isomer). This is your t=0 spectrum.
-
Irradiate the sample with the appropriate light source for trans-to-cis isomerization (e.g., 365 nm).
-
Periodically stop the irradiation and record a UV-Vis spectrum. You should observe a decrease in the π→π* band and an increase in the n→π* band as the cis isomer is formed.
-
Continue irradiation until no further changes in the spectrum are observed. This indicates that the photostationary state (PSS) has been reached.
-
To monitor cis-to-trans isomerization, irradiate the PSS sample with visible light (e.g., 450 nm) and repeat the spectral measurements.
-
To measure the thermal back-isomerization, keep the PSS sample in the dark at a constant temperature and record spectra at regular time intervals.
Protocol 2: Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photochemical reaction. A detailed procedure can be found in the literature. A general workflow involves:
-
Actinometry: Use a chemical actinometer with a known quantum yield (e.g., ferrioxalate) to accurately measure the photon flux of your light source.
-
Sample Irradiation: Irradiate your 4-(phenylazo)azobenzene sample under the same conditions as the actinometer.
-
Spectroscopic Monitoring: Monitor the change in concentration of the isomers over time using UV-Vis spectroscopy.
-
Calculation: The quantum yield is calculated based on the number of molecules isomerized and the number of photons absorbed.
Visualizations
Caption: Experimental workflow for characterizing the photoswitching of 4-(phenylazo)azobenzene.
Caption: Troubleshooting flowchart for low trans-to-cis photoisomerization efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Detour to success: photoswitching via indirect excitation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02538E [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation-induced emission of azobenzene towards a sensitive indication on the self-assembly of a cellulose material - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 4-Phenylazo-azobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylazo-azobenzene and related azo compounds. The information addresses common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 4-phenylazo-azobenzene and why is its stability a concern?
A: 4-Phenylazo-azobenzene is a chemical compound characterized by two azobenzene units linked together. Like other azobenzenes, it can exist in two isomeric forms, a thermally stable trans isomer and a metastable cis isomer. The ability to switch between these states using light makes it a valuable tool in various applications, including photopharmacology and molecular machines. However, its stability is a critical concern as the molecule can undergo irreversible degradation under certain conditions, such as exposure to UV light, strong acids, or enzymatic activity, leading to loss of function and the formation of potentially hazardous byproducts.
Q2: What are the primary factors that cause the degradation of 4-phenylazo-azobenzene?
A: The main factors contributing to the degradation of 4-phenylazo-azobenzene are:
-
Light: Particularly UV irradiation, which can induce photodecomposition.[1]
-
pH: Strongly acidic or basic conditions can affect the stability of the azo bond. Protonation of the azo group in acidic environments can make the molecule susceptible to degradation.[2]
-
Chemical Environment: Strong oxidizing or reducing agents can lead to the cleavage of the azo bond. For instance, 4-phenylazo-azobenzene can be cleaved by sulfuric acid.[3]
-
Biological Systems: Enzymes such as azoreductases, found in microorganisms and the liver, can reductively cleave the azo bond, leading to the formation of aromatic amines.[4] Other enzymes like laccases can cause oxidative degradation.[5]
Q3: How should I properly store 4-phenylazo-azobenzene to ensure its stability?
A: To maximize the shelf-life and stability of 4-phenylazo-azobenzene, it is recommended to:
-
Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Keep it in a cool, dry, and well-ventilated place.[6]
-
For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q4: Can the cis isomer of an azobenzene derivative be stable?
A: The cis isomer is inherently metastable and will thermally relax back to the more stable trans form. However, the rate of this thermal relaxation (and thus the half-life of the cis isomer) is highly dependent on the molecular structure and the environment. Some azobenzene derivatives have been designed to have very long-lived cis states, with half-lives of days or even longer, particularly in aqueous solutions when incorporated into certain molecular structures like peptides.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 4-phenylazo-azobenzene.
Issue 1: Loss of Photo-responsiveness or Unexpected Color Change
-
Symptom: The compound no longer switches between its cis and trans forms upon irradiation, or the solution changes to a color inconsistent with either isomer (e.g., colorless).
-
Possible Cause: This is likely due to irreversible degradation of the compound.
-
Troubleshooting Steps:
-
Verify Wavelength and Intensity of Light Source: Excessive light intensity or prolonged exposure, especially to high-energy UV light, can cause photodegradation.[1] Consider using filtered light or light sources with specific wavelengths that are optimal for isomerization but minimize decomposition.
-
Check the Purity of the Compound: Impurities from synthesis or previous degradation can interfere with photoswitching. Re-purify the compound using an appropriate method like column chromatography or recrystallization.
-
Analyze for Degradation Products: Use techniques like HPLC or LC-MS to check for the presence of degradation products, such as aromatic amines, which would confirm decomposition.
-
Evaluate Solvent and pH: Ensure the solvent is pure and deoxygenated, as dissolved oxygen can contribute to photodegradation.[2] If working in solution, check the pH, as highly acidic or basic conditions can catalyze degradation.
-
Issue 2: Inconsistent or Rapid Thermal Relaxation of the cis Isomer
-
Symptom: The cis isomer reverts to the trans isomer much faster than expected, making it difficult to conduct experiments with the cis form.
-
Possible Cause: The thermal relaxation rate is highly sensitive to the solvent, temperature, and pH.
-
Troubleshooting Steps:
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can significantly affect the half-life of the cis isomer. For example, the half-life of cis-4-hydroxyazobenzene is less than a minute in methanol but over two hours in benzene.[5] Experiment with different solvents to find one that provides the desired stability.
-
Temperature Control: Thermal relaxation is a temperature-dependent process. Conducting experiments at lower temperatures will slow down the cis-to-trans isomerization.
-
pH Adjustment: For pH-sensitive azobenzenes, the protonation state can dramatically alter the isomerization rate. Buffering the solution to a specific pH can help stabilize the cis form.[4]
-
Quantitative Data on Stability
Direct quantitative degradation data for 4-phenylazo-azobenzene is scarce in the literature. However, the stability of the cis isomer for structurally related azobenzene derivatives provides valuable insights into the factors influencing their kinetics. The following table summarizes the thermal half-lives of the cis isomer for various substituted azobenzenes under different conditions.
| Compound | Solvent | Temperature (°C) | Half-life (τ₁/₂) |
| Azobenzene | Benzene | 35 | 1.4 days |
| 4-Hydroxyazobenzene | Methanol | 20 | < 1 minute |
| 4-Hydroxyazobenzene | Cyclohexane | 20 | 6 minutes |
| 4-Hydroxyazobenzene | Benzene | 20 | 125 minutes |
| meta-Methylazobenzene | N/A | 25 | ~8.5 hours |
| meta-Alkoxyazobenzene | N/A | 25 | ~8.5 hours |
| meta-Carboxyazobenzene | N/A | 25 | ~9.5 hours |
This data is compiled from various sources and illustrates the significant impact of substituents and solvent on the stability of the cis isomer.[1][2][5]
Experimental Protocols
Protocol for Assessing Photostability
This protocol provides a general method for evaluating the photodegradation of 4-phenylazo-azobenzene.
-
Sample Preparation: Prepare a solution of 4-phenylazo-azobenzene in the desired solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 10-50 µM).
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength and intensity (e.g., a 365 nm UV lamp).
-
Time-course Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.
-
Data Analysis: Monitor the decrease in the absorbance of the characteristic peaks for the trans and cis isomers. A decrease in the isosbestic point (the wavelength where the absorbance of the cis and trans isomers is equal) is a strong indicator of irreversible degradation.
-
Quantum Yield of Degradation (Optional): For a more quantitative assessment, the quantum yield of degradation can be determined using chemical actinometry to measure the photon flux of the light source.
Visualizations
Degradation Pathways
The following diagrams illustrate the primary degradation pathways for azobenzene compounds.
Caption: Major degradation pathways for 4-phenylazo-azobenzene.
Experimental Workflow for Photoswitching
This diagram outlines a typical experimental workflow for utilizing 4-phenylazo-azobenzene as a molecular photoswitch.
Caption: A generalized workflow for a photoswitching experiment.
References
- 1. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Phenylazo)azobenzene and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(phenylazo)azobenzene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying azobenzene derivatives?
A1: The most common and effective purification methods are column chromatography and recrystallization.[1][2] Flash chromatography is a rapid form of column chromatography frequently used for these compounds.[1] For analysis of purity and small-scale preparative separation, High-Performance Liquid Chromatography (HPLC) can also be employed.[3][4]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of the impurities and the quantity of the material.
-
Recrystallization is ideal when the crude product is already relatively pure and the impurities have different solubility profiles from the desired compound. It is often used for large-scale purification.[5]
-
Column Chromatography is superior for separating compounds with similar polarities, such as isomers (cis/trans or positional), or for removing multiple impurities in a single step.[5][6][7]
Q3: My azobenzene derivative seems to be sensitive to light. What precautions should I take during purification?
A3: Azobenzene and its derivatives can undergo trans-cis photoisomerization upon exposure to UV or visible light.[8][9] The cis-isomer is generally less stable and can thermally revert to the trans form.[1][7] If the separation of isomers is critical or if the stability of a specific isomer is a concern, it is advisable to perform purification steps, especially chromatography, in the dark or by wrapping the column in aluminum foil.[7]
Q4: What are common impurities I might encounter?
A4: Impurities often depend on the synthetic route used. Common synthesis methods include diazonium coupling, the Baeyer-Mills reaction, and oxidative coupling.[1] Potential impurities include unreacted starting materials (e.g., anilines, phenols), reagents, and side-products such as azoxybenzenes or nitro derivatives.[10][11]
Q5: How do I select an appropriate solvent system for column chromatography?
A5: The ideal solvent system is determined using Thin-Layer Chromatography (TLC).[5] The goal is to find a solvent or solvent mixture that provides good separation between your desired compound and any impurities. For effective column chromatography separation, the target compound should have an Rf value between 0.2 and 0.5 on the TLC plate.[5] If the Rf is too high (>0.5), the compound will elute too quickly from the column, resulting in poor separation. A weaker solvent system (less polar) should be used in this case.[5]
Q6: What is the best way to handle compounds with poor solubility?
A6: Solubility is highly dependent on the functional groups present. Non-polar derivatives are typically soluble in organic solvents like dichloromethane, hexane, and ethyl acetate.[6] For compounds with poor aqueous solubility, the introduction of polar functional groups, such as a sulfonic acid group, can significantly increase water solubility.[1][12] For recrystallization, the key is to find a solvent that dissolves the compound well when hot but poorly when cold.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple, close-running spots on TLC | Presence of isomers (cis/trans, positional) or closely related impurities. | Optimize the TLC solvent system. Test different solvent mixtures with varying polarities to maximize spot separation. A well-optimized system is crucial before scaling up to column chromatography.[5] |
| Compound streaks on TLC plate | The sample is overloaded; the compound is highly polar and interacting strongly with the silica; the compound may be acidic or basic. | Spot a more dilute solution. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve spot shape. |
| Poor yield after recrystallization | The compound is too soluble in the chosen solvent even at low temperatures; too much solvent was used; cooling was too rapid. | Ensure you are using the minimum amount of hot solvent to dissolve the compound.[13] Cool the solution slowly at room temperature before moving it to an ice bath to maximize crystal formation.[13] If the compound is still too soluble, try a different, less polar solvent or a mixture of solvents. |
| Product won't crystallize from solution | The solution is not supersaturated (too much solvent); high level of impurities inhibiting crystal formation. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a "seed" crystal of the pure compound. If impurities are the issue, an initial purification by column chromatography may be necessary before recrystallization. |
| Colored impurities co-elute with product during column chromatography | The solvent system is too polar, causing all compounds to elute quickly. | Switch to a less polar (weaker) solvent system. This will increase the retention time of all compounds on the column, allowing for better separation.[5] Refer to your TLC analysis to find a system where the Rf of your product is between 0.2 and 0.5.[5] |
| Compound isomerizes on the column | Exposure to light during chromatography; the silica gel is slightly acidic, which can catalyze isomerization. | Wrap the column in aluminum foil to protect it from light.[7] If acidity is suspected, the silica gel can be neutralized by pre-washing the column with the eluent containing a small amount of a neutralizer like triethylamine (if compatible with your compound). |
Data Presentation: Purification Parameters
Table 1: TLC and Column Chromatography Eluent Systems for Azobenzene Derivatives
| Compound/Derivative | Stationary Phase | Eluent System | Purpose/Reference |
| General Azobenzene Derivatives | Silica Gel | Dichloromethane in n-Hexane (e.g., 40% to 70%) | Purification of intermediates.[6] |
| General Azobenzene Derivatives | Silica Gel | Ethyl Acetate in n-Hexane (e.g., 0% to 10%) | Purification of intermediates.[6] |
| (E)-4,4'-(2-(phenyldiazenyl)-1,4-phenylene)dipyridine | Silica Gel | Dichloromethane in Ethyl Acetate (e.g., 25%) | Purification of final product.[6] |
| Substituted Azo Dyes | Silica Gel GF254 | DMF / Acetic Acid (1:9 by volume) | Purity analysis by TLC.[2] |
| cis-Azobenzene | Alumina | Light Petroleum | Separation of cis from trans isomer.[7] |
Table 2: Recrystallization Solvents for Azobenzene Derivatives
| Compound/Derivative | Recrystallization Solvent(s) | Reference |
| 4-Phenylazophenol | Benzene or 95% Ethanol (EtOH) | [14] |
| General Azo Dyes | Ethanol (EtOH) or Carbon Tetrachloride (CCl₄) | [2] |
| Compound 5 (unspecified derivative) | Toluene | [1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and should be optimized for the specific compound and solvent.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in different solvents to find the ideal one.
-
Dissolution: Place the crude, solid azobenzene derivative in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Solvent System Selection: Using TLC, determine an eluent system that gives an Rf value of ~0.2-0.5 for the desired compound and provides good separation from impurities.[5]
-
Column Packing: Pack a chromatography column with silica gel (or alumina) using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles. Equilibrate the packed column by running 2-3 column volumes of the chosen eluent through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a low-boiling-point solvent (like dichloromethane). Carefully load the solution onto the top of the silica gel. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute more strongly retained compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified azobenzene derivative.
Visualizations
Caption: A general workflow for the purification of azobenzene derivatives.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. digital.library.txst.edu [digital.library.txst.edu]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Azobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 170. The preparation of some cis-azo-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. New azobenzene liquid crystal with dihydropyrazole heterocycle and photoisomerization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azobenzene - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 4-PHENYLAZOPHENOL | 1689-82-3 [chemicalbook.com]
Technical Support Center: Optimizing Trans-Cis Isomerization Efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with photoswitchable molecules. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of trans-cis isomerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the efficiency of trans-cis isomerization?
A1: The efficiency of photoisomerization is primarily governed by the molecule's intrinsic properties and the experimental conditions. Key parameters include the quantum yield of the forward and reverse isomerization, the molar extinction coefficients of both isomers at the irradiation wavelength, the choice of solvent, the irradiation wavelength and intensity, and the temperature.[1][2]
Q2: How do I determine the optimal wavelength for isomerization?
A2: The optimal wavelength for trans-to-cis isomerization is typically at or near the λmax of the trans isomer's π-π* absorption band. For cis-to-trans isomerization, the optimal wavelength is usually in the n-π* absorption band of the cis isomer, where the trans isomer has minimal absorbance.[3] A preliminary UV-Vis spectral analysis of both isomers is crucial for selecting the most effective wavelengths.
Q3: What is a photostationary state (PSS) and how is it determined?
A3: A photostationary state is a dynamic equilibrium reached under continuous irradiation where the rates of the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization are equal.[1][4][5] The composition of the isomer mixture at the PSS depends on the quantum yields and molar extinction coefficients of both isomers at the given wavelength.[1] The PSS can be determined by monitoring the isomeric ratio (e.g., using UV-Vis, HPLC, or NMR) under continuous irradiation until no further change is observed.[6][7]
Q4: Can solvent polarity affect my isomerization efficiency?
A4: Yes, solvent polarity can significantly impact both photoisomerization and thermal relaxation rates.[8][9][10][11] For some molecules, polar solvents can stabilize the transition state of thermal relaxation, leading to a shorter half-life for the cis-isomer.[8] The effect on quantum yield can be complex and molecule-dependent, making solvent screening an important optimization step.[12]
Q5: How can I minimize photodegradation of my photoswitchable compound?
A5: Photodegradation can be a significant issue, leading to loss of sample and inaccurate measurements. To minimize this, use the lowest effective light intensity and exposure time necessary to achieve the desired isomerization. Working with deoxygenated solvents can also be beneficial, as dissolved oxygen can sometimes participate in photochemical side reactions. Additionally, ensure the purity of your compound, as impurities can sometimes act as photosensitizers.
Troubleshooting Guides
Issue 1: Low Quantum Yield of trans-to-cis Isomerization
Symptoms:
-
Slow conversion to the cis-isomer upon irradiation.
-
The photostationary state contains a low percentage of the cis-isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Irradiation Wavelength | Verify the λmax of the trans-isomer using UV-Vis spectroscopy. Irradiate at or very near this wavelength to maximize photon absorption by the trans-isomer. |
| Inappropriate Solvent | The solvent may be quenching the excited state or promoting rapid thermal back-isomerization. Screen a range of solvents with varying polarities and viscosities.[8][10] |
| Low Light Intensity | The photon flux may be insufficient to drive the isomerization efficiently. Increase the light intensity, but be mindful of potential photodegradation. |
| Concentration Effects | At high concentrations, aggregation can occur, which may alter the photochemical properties and lower the quantum yield. Try diluting the sample. |
| Intrinsic Molecular Properties | The molecule itself may have an inherently low quantum yield. While difficult to change, understanding this limitation is crucial for experimental design. |
Issue 2: Rapid Thermal cis-to-trans Relaxation
Symptoms:
-
The cis-isomer reverts back to the trans-isomer quickly in the dark.
-
Difficulty in isolating or studying the pure cis-isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Temperature | Thermal relaxation is a temperature-dependent process. Conducting experiments at lower temperatures can significantly increase the half-life of the cis-isomer. |
| Solvent Effects | Polar or protic solvents can sometimes accelerate thermal relaxation by stabilizing the transition state.[8][13] Experiment with non-polar aprotic solvents. |
| Catalysis by Impurities | Acidic or basic impurities can sometimes catalyze thermal isomerization. Ensure high purity of the compound and solvents. |
| Molecular Structure | The energy barrier for thermal relaxation is an intrinsic property of the molecule. Chemical modification of the photoswitch may be necessary to increase the stability of the cis-isomer.[14] |
Issue 3: Photodegradation of the Compound
Symptoms:
-
Loss of absorbance or appearance of new, unidentified peaks in the UV-Vis or HPLC chromatogram after irradiation.
-
Change in the color of the solution that is not attributable to isomerization.
-
Poor reversibility over multiple switching cycles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Light Intensity or Prolonged Exposure | Use the minimum light intensity and irradiation time required to achieve the desired level of isomerization. Use filters to block unwanted wavelengths. |
| Presence of Oxygen | Dissolved oxygen can lead to photo-oxidation. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Unstable Isomer | One of the isomers may be inherently unstable under irradiation. Minimize its population by carefully selecting the irradiation wavelength to favor the more stable isomer when not conducting experiments. |
| Reactive Solvent | The solvent itself might be participating in photochemical reactions. Ensure the use of high-purity, photochemically inert solvents. |
Data Presentation
The following tables summarize quantitative data for the photoisomerization of common photoswitchable compounds.
Table 1: Quantum Yields (Φ) for trans → cis and cis → trans Isomerization of Azobenzene Derivatives.
| Compound | Solvent | λ (nm) for Φ(t→c) | Φ(t→c) | λ (nm) for Φ(c→t) | Φ(c→t) | Reference |
| Azobenzene | n-Hexane | 313 | 0.11 | 436 | 0.44 | [15] |
| Azobenzene | Cyclohexane | 313 | 0.10 | 436 | 0.41 | [15] |
| Azobenzene | Methanol | 313 | 0.12 | 436 | 0.42 | [15] |
| Azobenzene | Acetonitrile | 313 | 0.14 | 436 | 0.43 | [15] |
| 4-Nitroazobenzene | n-Hexane | 365 | 0.04 | 436 | 0.23 | [15] |
| 4-Aminoazobenzene | n-Hexane | 365 | 0.03 | 436 | 0.12 | [15] |
Table 2: Thermal Half-Life (t½) of the cis-Isomer of Azobenzene Derivatives at Room Temperature.
| Compound | Solvent | t½ (hours) | Reference |
| Azobenzene | n-Hexane | 99 | [16] |
| Azobenzene | Toluene | 79 | [16] |
| Azobenzene | Acetonitrile | 55 | [14] |
| Azobenzene | Ethanol | 3.2 | [16] |
| 2,2',6,6'-tetrafluoroazobenzene | Acetonitrile | 2187.6 | [14] |
| 3,3',5,5'-tetrafluoroazobenzene | Acetonitrile | 32.3 | [14] |
Experimental Protocols
Protocol 1: Monitoring trans-cis Isomerization using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the kinetics of photoisomerization.
-
Sample Preparation:
-
Prepare a dilute solution of the photoswitchable compound in the desired solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 in a 1 cm path length cuvette.
-
Use a high-purity, spectroscopy-grade solvent.
-
-
Baseline Correction:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum over the desired wavelength range.[17]
-
-
Initial Spectrum:
-
Record the UV-Vis spectrum of the sample in its thermally stable state (usually the trans-isomer).
-
-
Photoisomerization:
-
Irradiate the sample in the spectrophotometer with a light source at the desired wavelength for a set period.
-
After each irradiation interval, record the full UV-Vis spectrum.
-
Continue this process until the photostationary state is reached (i.e., no further change in the spectrum is observed).
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the trans and cis isomers as a function of irradiation time to determine the kinetics of isomerization.
-
The composition of the mixture at any point can be calculated using the molar extinction coefficients of the pure isomers if they are known.
-
Protocol 2: Separation and Quantification of cis and trans Isomers by HPLC
This protocol is for the separation and quantification of the two isomers.
-
Method Development:
-
Develop an HPLC method that provides baseline separation of the trans and cis isomers. This may require screening different stationary phases (e.g., C18, C30, or chiral columns) and mobile phase compositions.[18][19][20][21]
-
A common mobile phase for azobenzene derivatives is a mixture of acetonitrile and water or hexane and ethanol.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound.
-
To generate a mixture of isomers, irradiate a portion of the stock solution to reach the photostationary state.
-
Prepare a series of standards of known concentrations for both the pure trans-isomer and the photostationary state mixture for calibration.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution of the isomers using a UV-Vis detector at a wavelength where both isomers have significant absorbance.
-
-
Quantification:
-
Integrate the peak areas for the trans and cis isomers.
-
Use a calibration curve to determine the concentration of each isomer in the sample. The ratio of the isomers can then be calculated.
-
Protocol 3: Determination of Isomer Ratio by ¹H-NMR Spectroscopy
This protocol describes the use of ¹H-NMR to determine the ratio of trans and cis isomers.
-
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent.
-
To observe the photostationary state, it may be necessary to irradiate the sample directly in the NMR tube.[6]
-
-
NMR Acquisition:
-
Acquire a ¹H-NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify distinct, well-resolved signals corresponding to the trans and cis isomers. Aromatic protons are often good reporters.[6]
-
Integrate the signals corresponding to each isomer.
-
The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the two isomers.[5][22][23][24][25]
-
Visualizations
Caption: General experimental workflow for optimizing trans-cis isomerization.
References
- 1. Photostationary state - Wikipedia [en.wikipedia.org]
- 2. Photochromism - Wikipedia [en.wikipedia.org]
- 3. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochromism - CleanEnergyWIKI [cleanenergywiki.org]
- 5. researchgate.net [researchgate.net]
- 6. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. columbia.edu [columbia.edu]
- 10. Solvent polarity effect on trans–cis photoisomerization and fluorescence of methyl 2-naphthylacrylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Effects of Solvent Polarity and Molecular Assembly on Photoisomerization of p-Hydroxyazobenzene Derivative | CoLab [colab.ws]
- 12. Synergistic interplay between photoisomerization and photoluminescence in a light-driven rotary molecular motor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.chalmers.se [research.chalmers.se]
- 14. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. banglajol.info [banglajol.info]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. sciepub.com [sciepub.com]
- 25. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Azobenzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of azobenzene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with azobenzene derivatives, offering practical solutions and troubleshooting steps in a question-and-answer format.
Q1: My azobenzene derivative is insoluble in aqueous buffer. What are the initial steps I should take?
A1: When facing poor aqueous solubility, consider the following initial steps:
-
Solvent Screening: Although the final application is in an aqueous system, initial dissolution in a small amount of a water-miscible organic co-solvent is a common practice. Dimethyl sulfoxide (DMSO) and ethanol are frequently used.[1][2][3] However, be mindful that the final concentration of the organic solvent in your aqueous buffer should be low enough to not affect your biological system.
-
pH Adjustment: The solubility of azobenzene derivatives with ionizable functional groups can be highly dependent on the pH of the solution.[4][5] Adjusting the pH to ionize the molecule can significantly increase its solubility. For example, for acidic derivatives, increasing the pH above their pKa will deprotonate them, often leading to higher solubility.
-
Sonication and Heating: Gently warming the solution or using a sonicator can help dissolve the compound by providing the necessary energy to overcome the crystal lattice energy.[3] However, be cautious with temperature-sensitive compounds.
Q2: I've dissolved my azobenzene derivative in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue known as "crashing out." Here are some strategies to mitigate this:
-
Optimize Dilution Protocol: Instead of a single-step dilution, try a stepwise or serial dilution. Adding the DMSO stock solution dropwise to the vigorously stirred aqueous buffer can sometimes prevent immediate precipitation.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be added to the aqueous buffer to form micelles that encapsulate the hydrophobic azobenzene derivative, keeping it in solution.[6]
-
Lower the Final Concentration: The observed precipitation might be due to exceeding the compound's solubility limit in the final buffer. Try working with a lower final concentration of your azobenzene derivative if your experimental design allows.
Q3: Can I use the photoisomerization of my azobenzene derivative to improve its solubility?
A3: Yes, this is a viable strategy known as photo-induced solubilization. The cis isomer of azobenzene is generally more soluble in aqueous solutions than the trans isomer due to its bent shape, which disrupts crystal packing.[7] By irradiating a suspension of your trans-azobenzene derivative with UV light (typically around 365 nm), you can convert it to the more soluble cis isomer, thereby increasing the amount of dissolved compound. Subsequent irradiation with visible light (e.g., blue light) can then be used to switch it back to the trans isomer if needed for your experiment.
Q4: My azobenzene derivative is still poorly soluble even after trying common solubilization techniques. What are more advanced strategies I can consider?
A4: For particularly challenging compounds, more advanced formulation strategies may be necessary:
-
Solid Dispersions: This technique involves dispersing the azobenzene derivative in a hydrophilic polymer matrix at a solid state.[8][9] The polymer enhances the wettability and dissolution rate of the compound. Common methods for preparing solid dispersions include solvent evaporation and melt extrusion.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the azobenzene derivative and increasing its aqueous solubility.
-
Chemical Modification: If you are in the process of designing or synthesizing your azobenzene derivative, you can incorporate water-solubilizing groups into its structure. Common modifications include the addition of sulfonate groups, quaternary ammonium salts, or glycosyl moieties.
Q5: The photo-isomerization of my azobenzene derivative is not efficient or reversible in my experimental medium. What could be the cause?
A5: Several factors can influence the photoswitching behavior of azobenzene derivatives:
-
Solvent Effects: The polarity and viscosity of the solvent can affect the quantum yield and kinetics of isomerization.[10]
-
Aggregation: At high concentrations, azobenzene derivatives can aggregate in solution, which can quench or alter their photo-responsive properties.
-
Photodegradation: Prolonged exposure to high-intensity UV light can sometimes lead to irreversible photodegradation of the molecule. It is advisable to use the lowest effective light dose and to check for degradation using techniques like HPLC or mass spectrometry.
-
Thermal Relaxation: The cis isomer is thermodynamically less stable and will thermally relax back to the trans isomer over time. The rate of this relaxation is dependent on the molecular structure and the environment.[11] For some applications, a fast thermal relaxation might be misinterpreted as poor reverse photo-isomerization.
Data Presentation: Solubility of Azobenzene Derivatives
The following table summarizes the solubility of azobenzene and select derivatives in various solvents. Note that solubility is highly dependent on the specific derivative, isomeric state, and experimental conditions.
| Compound | Solvent | Isomer | Solubility | Reference |
| Azobenzene | Water | trans | ~6.4 mg/L (35 µM) | [12] |
| Azobenzene | Water | cis | 6-40x higher than trans | [7] |
| Azobenzene | Ethanol | Not specified | Soluble | [13] |
| Azobenzene | Benzene | Not specified | Soluble | [13][14] |
| Azobenzene | Toluene | Not specified | Soluble | [14] |
| Azobenzene | Chloroform | Not specified | Soluble | [14] |
| N-phenyl-4-phenylazo-aniline | Water | Not specified | Poorly soluble | [1] |
| N-phenyl-4-phenylazo-aniline | DMSO | Not specified | Soluble | [1] |
| N-phenyl-4-phenylazo-aniline | Acetone | Not specified | Soluble | [1] |
| Pyridazinone derivative | Water | Not specified | 5.82 x 10⁻⁶ (mole fraction) at 298.2 K | [15][16] |
| Pyridazinone derivative | DMSO | Not specified | 4.67 x 10⁻¹ (mole fraction) at 318.2 K | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving the solubility of azobenzene derivatives.
Protocol 1: Shake-Flask Method for Determining Aqueous Solubility
This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.
Materials:
-
Azobenzene derivative (solid powder)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the solid azobenzene derivative to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[17]
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for 24-48 hours to allow it to reach equilibrium.[17]
-
After the incubation period, remove the vial and let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
To remove any remaining solid particles, either centrifuge the aliquot at high speed and collect the supernatant, or filter the aliquot through a suitable syringe filter (e.g., 0.22 µm).
-
Quantify the concentration of the dissolved azobenzene derivative in the clear filtrate/supernatant using a pre-established calibration curve on a suitable analytical instrument.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines a common method for preparing a solid dispersion to enhance the solubility of a hydrophobic compound.
Materials:
-
Azobenzene derivative
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))[18]
-
Volatile organic solvent (e.g., ethanol, methanol, chloroform) in which both the drug and the polymer are soluble.[8][18]
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the azobenzene derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the azobenzene derivative and the polymer in a suitable volume of the volatile organic solvent in a round-bottom flask.[18] Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure and gentle heating to form a thin film on the wall of the flask.
-
Once the bulk of the solvent has been removed, transfer the flask to a vacuum oven and dry further to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Use a mortar and pestle to grind the solid dispersion into a fine powder.[18]
-
Pass the powder through a sieve to obtain a uniform particle size. The resulting solid dispersion can then be used for solubility and dissolution studies.
Visualizations
The following diagrams illustrate key workflows and logical relationships for addressing solubility challenges.
Caption: Troubleshooting workflow for addressing poor solubility of azobenzene derivatives.
Caption: Logical diagram for selecting a suitable solubilization strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 11. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 12. Azobenzene - Wikipedia [en.wikipedia.org]
- 13. Azobenzene | 103-33-3 [chemicalbook.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. ijpcbs.com [ijpcbs.com]
Technical Support Center: Preventing Photodegradation of 4-(Phenylazo)azobenzene
Welcome to the technical support center for 4-(phenylazo)azobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of this compound during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and how does it differ from photoisomerization?
A1: Photodegradation is the irreversible decomposition of a molecule into smaller, chemically different species due to the absorption of light. In the context of 4-(phenylazo)azobenzene, this is distinct from photoisomerization, which is the reversible process of switching between the trans and cis isomers upon light exposure. While photoisomerization is a desired property of photoswitches, photodegradation is an unwanted side reaction that leads to the loss of the active compound.[1]
Q2: What are the main causes of photodegradation for 4-(phenylazo)azobenzene?
A2: The primary mechanism of photodegradation for many azobenzene derivatives is photo-oxidation.[2][3] This process is often initiated by the absorption of UV light, which excites the molecule to a higher energy state. In the presence of oxygen, this excited state can lead to the formation of reactive oxygen species (ROS) or direct reactions with oxygen, resulting in the breakdown of the azo bond and aromatic rings.[4][5][6]
Q3: How does the solvent environment affect the photostability of 4-(phenylazo)azobenzene?
A3: The solvent can significantly influence the rate of photodegradation. Polar solvents can affect the energy levels of the excited states and may facilitate degradation pathways.[7][8] Some chlorinated solvents, like dichloromethane, can even decompose under UV irradiation to produce acidic byproducts that can accelerate the degradation of azobenzene derivatives.[9] Therefore, careful selection of a stable, non-reactive solvent is crucial.
Q4: What are the typical degradation products of azobenzene compounds?
A4: Thermal and photodegradation of azobenzene dyes often involve the cleavage of the azo bond (-N=N-), leading to the formation of aromatic free radicals and the release of nitrogen gas.[1][10] These highly reactive radicals can then participate in a variety of secondary reactions, leading to a complex mixture of smaller aromatic and aliphatic compounds.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid and irreversible loss of absorption in the characteristic π-π* band. | High-intensity light source causing rapid photodegradation. Presence of dissolved oxygen. Reactive solvent. | Reduce the intensity of the light source or use neutral density filters. Degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) before and during the experiment. Use a high-purity, photochemically stable solvent. Avoid chlorinated solvents if possible. |
| Incomplete or irreversible photoisomerization. | Photodegradation of one or both isomers is occurring. The presence of acidic or basic impurities. The formation of aggregates that restrict isomerization. | Implement strategies to prevent photodegradation (see below). Purify the solvent and the compound to remove impurities. Consider using a buffer if pH control is critical. Use a solvent in which the compound is fully soluble at the experimental concentration. |
| Appearance of new, unidentified peaks in the absorption spectrum during irradiation. | Formation of photodegradation products with distinct absorption profiles. | Characterize the degradation products using techniques like HPLC-MS or GC-MS to understand the degradation pathway. Implement photostabilization strategies to minimize the formation of these products. |
| Inconsistent or irreproducible experimental results. | Fluctuations in light source intensity. Temperature variations. Inconsistent sample preparation. | Use a stabilized power supply for the light source and monitor its output. Control the temperature of the sample holder. Follow a standardized protocol for sample preparation, including solvent degassing and concentration. |
Strategies for Preventing Photodegradation
The key to preventing the photodegradation of 4-(phenylazo)azobenzene is to minimize its exposure to high-energy light and to mitigate the effects of photo-oxidation.
Control of the Experimental Environment
-
Wavelength Selection: If possible, use the longest possible wavelength of light that can still induce the desired photoisomerization. Higher energy UV light is more likely to cause photodegradation.
-
Exclusion of Oxygen: Since photo-oxidation is a major degradation pathway, removing dissolved oxygen from the solution is highly effective. This can be achieved by sparging the solvent with an inert gas like argon or nitrogen before and during the experiment.
-
Solvent Choice: Use high-purity, photochemically inert solvents. Non-polar solvents are often a better choice than polar solvents for enhancing photostability.[7]
Use of Photostabilizers
Photostabilizers are chemical compounds that can be added to the sample to protect the active molecule from photodegradation. The two main classes of photostabilizers are UV absorbers and radical scavengers.
-
UV Absorbers: These compounds have high extinction coefficients in the UV region and dissipate the absorbed energy as heat, thereby shielding the 4-(phenylazo)azobenzene from harmful radiation.[11] Benzotriazoles and benzophenones are common classes of UV absorbers.[12][13]
-
Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers that do not absorb UV radiation but instead inhibit degradation by trapping free radicals that are formed during photo-oxidation.[4][14][15] They are particularly effective as they are regenerated in a cyclic process, providing long-lasting protection.[4]
Quantitative Data on Photostabilization
The effectiveness of photostabilizers can be quantified by measuring the photodegradation quantum yield (Φdeg) or the rate constant of degradation (kdeg) in the presence and absence of the stabilizer. While specific data for 4-(phenylazo)azobenzene is limited, the following table provides a general overview of the expected performance of different stabilization strategies based on studies of azobenzene derivatives.
| Stabilization Strategy | Parameter | Without Stabilizer (Approx. Value) | With Stabilizer (Expected Trend) | Reference |
| Oxygen Removal | Photodegradation Rate | High | Significantly Reduced | [2] |
| UV Absorber (e.g., Benzotriazole) | Photodegradation Rate | High | Reduced | [12] |
| HALS | Photodegradation Rate | High | Significantly Reduced | [16] |
Note: The actual effectiveness will depend on the specific stabilizer, its concentration, the solvent, and the irradiation conditions.
Experimental Protocols
Protocol 1: Measuring the Photodegradation Quantum Yield (Φdeg)
The photodegradation quantum yield is a measure of the efficiency of a photochemical degradation process. It is defined as the number of molecules degraded per photon absorbed.
Materials:
-
4-(phenylazo)azobenzene
-
High-purity, spectroscopic grade solvent (e.g., cyclohexane, toluene)
-
Calibrated light source with a known photon flux (e.g., a monochromated lamp or a laser)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Actinometer (optional, for calibrating the light source)
Procedure:
-
Prepare a stock solution of 4-(phenylazo)azobenzene of a known concentration in the chosen solvent. The concentration should be such that the absorbance at the irradiation wavelength is between 0.1 and 1.
-
Transfer a known volume of the solution to a quartz cuvette.
-
(Optional but recommended) Degas the solution by bubbling a gentle stream of argon or nitrogen through it for at least 15-20 minutes. Seal the cuvette to prevent re-entry of oxygen.
-
Measure the initial UV-Vis absorption spectrum of the solution.
-
Irradiate the sample with the calibrated light source at a specific wavelength for a set period.
-
Measure the UV-Vis absorption spectrum again after irradiation.
-
Repeat steps 5 and 6 for several time intervals.
-
Calculate the change in concentration of 4-(phenylazo)azobenzene at each time point using the Beer-Lambert law (A = εcl) by monitoring the decrease in absorbance at the λmax of the π-π* transition.
-
Determine the number of photons absorbed by the sample during each irradiation interval. This requires knowledge of the photon flux of the light source, the irradiation time, and the fraction of light absorbed by the sample.
-
Calculate Φdeg using the following formula: Φdeg = (moles of compound degraded) / (moles of photons absorbed)
Expected Results: A lower Φdeg value indicates higher photostability.
Protocol 2: Evaluating the Efficacy of a Photostabilizer
This protocol describes how to compare the photodegradation rate of 4-(phenylazo)azobenzene with and without a photostabilizer.
Materials:
-
4-(phenylazo)azobenzene
-
Photostabilizer (e.g., a benzotriazole-based UV absorber or a HALS)
-
Solvent
-
Light source
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare three sets of solutions:
-
Sample A: 4-(phenylazo)azobenzene in the chosen solvent.
-
Sample B: 4-(phenylazo)azobenzene and the photostabilizer at a specific concentration in the same solvent.
-
Control: Solvent only.
-
-
Ensure all solutions have the same concentration of 4-(phenylazo)azobenzene.
-
Follow steps 3-8 from Protocol 1 for both Sample A and Sample B.
-
Plot the concentration of 4-(phenylazo)azobenzene as a function of irradiation time for both samples.
-
Determine the initial rate of degradation for both samples from the slope of the concentration vs. time plots.
-
Calculate the percentage of protection offered by the stabilizer using the formula: Protection (%) = [ (Rateuninhibited - Rateinhibited) / Rateuninhibited ] * 100
Expected Results: A significant reduction in the degradation rate for the sample containing the photostabilizer, demonstrating its protective effect.
Visualizations
Caption: Simplified photodegradation pathway of 4-(phenylazo)azobenzene.
Caption: Experimental workflow for evaluating photostabilizer efficacy.
Caption: Mechanisms of action for UV absorbers and HALS.
References
- 1. researchgate.net [researchgate.net]
- 2. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Thermal degradation of azobenzene dyes" by Thao L. Nguyen and Mahmoud A. Saleh [digitalscholarship.tsu.edu]
- 11. database.ich.org [database.ich.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mayzo.com [mayzo.com]
- 14. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of cis-Azobenzene Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene-based photoswitches. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of cis-azobenzene isomers.
Frequently Asked Questions (FAQs)
Q1: My cis-azobenzene derivative has a short thermal half-life. What are the primary strategies to increase its stability?
A1: The thermal relaxation of cis- to trans-azobenzene is a common challenge. Several strategies can be employed to significantly increase the half-life of the cis-isomer:
-
Steric Hindrance: Introducing bulky substituents at the ortho-positions of the phenyl rings can sterically hinder the rotation or inversion pathways of isomerization, thereby increasing the energy barrier for thermal relaxation.[1][2][3]
-
Electronic Modifications: Attaching electron-withdrawing groups, such as fluorine atoms, to the azobenzene core can enhance the thermal stability of the cis-isomer.[4][5] The polarity of the solvent also plays a crucial role in conjunction with the electronic properties of the substituents.[4]
-
Supramolecular Encapsulation: Confining the azobenzene molecule within a host system, such as a coordination cage, cyclodextrin, or a protein cavity, can dramatically slow down the thermal isomerization due to molecular crowding and specific host-guest interactions.[6][7][8]
-
Non-Covalent Interactions: The introduction of functionalities capable of forming specific non-covalent bonds, such as halogen or hydrogen bonds, can stabilize the cis-conformation, particularly in the solid state.[9]
-
Heteroaromatic Scaffolds: Replacing the phenyl rings with certain heteroaromatic rings can lead to exceptionally long-lived cis-isomers. For instance, 3,3'-azobisthiophenes and 3,3'-azobisfurans are predicted to have thermal half-lives on the order of years.[10]
Q2: How do ortho-substituents specifically enhance the thermal stability of cis-azobenzene?
A2: Ortho-substituents enhance the stability of the cis-isomer primarily through steric effects. The bulky groups at the ortho-positions create a physical barrier that restricts the necessary conformational changes for the molecule to isomerize back to the more stable trans-form. This steric clash increases the activation energy for the thermal cis-to-trans isomerization. For example, introducing multiple fluorine atoms at the ortho-positions has been shown to result in cis-isomers with excellent thermal stability.[4]
Q3: What is the role of the solvent in the thermal stability of cis-azobenzene isomers?
A3: The solvent can significantly influence the thermal half-life of cis-azobenzene. The effect is often related to the polarity of the solvent and the dipole moment of the azobenzene derivative. In polar solvents, if the cis-isomer has a larger dipole moment than the transition state of the isomerization, the cis-isomer will be preferentially stabilized, leading to a longer half-life.[4] Conversely, non-polar solvents may favor the less polar trans-isomer. Additionally, specific interactions between the solvent and the azobenzene, such as hydrogen bonding, can also play a role.
Q4: Can I use supramolecular chemistry to control the isomerization kinetics?
A4: Absolutely. Supramolecular approaches are powerful tools for controlling the isomerization kinetics of azobenzenes. Encapsulating azobenzene derivatives within host molecules like coordination cages can slow down the trans-to-cis photoisomerization and significantly decelerate the thermal cis-to-trans back-isomerization by orders of magnitude.[6][8] This is attributed to the confined environment of the host cavity, which restricts the necessary molecular motions for isomerization. The choice of the host and its specific interactions with the azobenzene guest are critical for achieving the desired level of control.
Troubleshooting Guides
Problem: Inconsistent thermal half-life measurements for my cis-azobenzene derivative.
| Possible Cause | Troubleshooting Step |
| Solvent Impurities | Ensure the use of high-purity, spectroscopy-grade solvents. Trace impurities can sometimes catalyze the isomerization. |
| Temperature Fluctuations | Use a temperature-controlled cuvette holder in your spectrophotometer to maintain a constant temperature during the kinetic measurements. The rate of thermal isomerization is highly temperature-dependent. |
| Oxygen Contamination | For some azobenzene derivatives, dissolved oxygen can influence the isomerization kinetics. Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before dissolving your compound. |
| Photocatalysis by Environment | Ensure that the sample is not exposed to ambient light that could induce photochemical back-isomerization, especially if the cis-isomer has significant absorption in the visible region. Conduct experiments in the dark or under safelight conditions. |
Problem: Low photoisomerization quantum yield from trans to cis.
| Possible Cause | Troubleshooting Step |
| Aggregation | Azobenzene derivatives can aggregate in solution, which can quench the photoisomerization process.[11] Try using a more dilute solution or a different solvent to disrupt aggregation. |
| Incorrect Irradiation Wavelength | Ensure that the irradiation wavelength corresponds to the π-π* absorption band of the trans-isomer for efficient trans-to-cis isomerization. |
| Inner Filter Effects | At high concentrations, the sample itself can absorb a significant fraction of the incident light, preventing uniform irradiation. Use a more dilute solution or a shorter path length cuvette. |
| Degradation | Prolonged irradiation, especially with high-energy UV light, can lead to photodegradation of the azobenzene.[7] Monitor the absorption spectrum over time for signs of degradation (e.g., loss of isosbestic points). |
Quantitative Data
Table 1: Thermal Half-lives (τ1/2) of Selected Fluorine-Substituted cis-Azobenzene Derivatives in Acetonitrile at Room Temperature.
| Compound | Substituent Pattern | Thermal Half-life (τ1/2) in hours |
| Azobenzene | Unsubstituted | 4.7 |
| 1a | 2-Fluoro | 8.3 |
| 1b | 2,6-Difluoro | 30.8 |
| 2a | 2,2'-Difluoro | 36.9 |
| 2b | 2,3'-Difluoro | 30.3 |
| 2c | 2,4'-Difluoro | 32.3 |
| 2d | 2,5'-Difluoro | 98.8 |
| 2e | 2,6'-Difluoro | 13.7 |
| 3a | 2,2',6-Trifluoro | 56.6 |
| 3b | 2,2',6,6'-Tetrafluoro | 829.3 |
| 4 | 2,2',3,5',6-Pentafluoro | 2187.6 |
Data extracted from a theoretical study by Wang et al. (2018).[4]
Experimental Protocols
Methodology for Measuring Thermal Isomerization Kinetics using UV-Vis Spectroscopy
This protocol outlines the steps to determine the thermal half-life of a cis-azobenzene isomer.
-
Sample Preparation:
-
Prepare a solution of the trans-azobenzene derivative in the desired solvent at a concentration that gives a maximum absorbance of ~1 in a 1 cm path length cuvette.
-
Transfer the solution to a quartz cuvette.
-
-
Photoisomerization to the cis-rich Photostationary State:
-
Place the cuvette in a UV-Vis spectrophotometer.
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (typically in the UV region) until a photostationary state is reached (i.e., no further change in the absorption spectrum is observed).
-
-
Kinetic Measurement:
-
Quickly switch off the irradiation source.
-
Immediately begin recording the absorption spectrum at regular time intervals. The wavelength of maximum absorbance difference between the cis and trans isomers is typically monitored.
-
Continue data acquisition until the spectrum returns to that of the initial trans-isomer or for a sufficiently long period to determine the rate constant.
-
-
Data Analysis:
-
The thermal cis-to-trans isomerization typically follows first-order kinetics.
-
Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction (pure trans-isomer).
-
The slope of the resulting linear plot is equal to -k, where k is the first-order rate constant.
-
The half-life (τ1/2) can be calculated using the equation: τ1/2 = ln(2) / k.
-
Visualizations
Caption: Energy diagram of azobenzene photoisomerization and thermal relaxation.
Caption: Effect of steric hindrance on the isomerization barrier.
Caption: Workflow for stabilizing cis-azobenzene via supramolecular encapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cis-state of an azobenzene photoswitch is stabilized through specific interactions with a protein surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen bonding stabilizes a cis-azobenzene derivative in the solid state: a crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting unexpected spectroscopic results of azobenzene
Welcome to the technical support center for troubleshooting unexpected spectroscopic results of azobenzene. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the spectroscopic analysis of azobenzene and its derivatives.
General Troubleshooting Workflow
This workflow provides a general overview of the steps to take when encountering unexpected spectroscopic data.
Caption: General troubleshooting workflow for spectroscopic analysis.
FAQs: UV-Vis Spectroscopy
Q1: My UV-Vis spectrum shows unexpected peaks or shifts. What are the common causes?
A1: Unexpected results in UV-Vis spectroscopy of azobenzene can stem from several factors:
-
Contamination: Impurities from synthesis or contaminated solvents/cuvettes can introduce extra peaks.[1] Always use high-purity solvents and clean quartz cuvettes.[1]
-
Solvent Effects: The polarity of the solvent can shift the absorption maxima of both the π-π* and n-π* transitions. Ensure you are comparing your spectrum to literature values in the same solvent.
-
Protonation: In acidic conditions, the azo bridge can become protonated, forming an azonium ion. This leads to a significant red-shift in the absorption spectrum.[2]
-
Aggregation: At high concentrations, azobenzene molecules can form aggregates (H- or J-aggregates), which alters the absorption profile, often causing broadening or shifting of the peaks.[3][4] Diluting the sample can help verify if aggregation is the issue.
-
Incorrect Isomer: Ensure you are measuring the intended isomer. The trans isomer has a strong π-π* absorption (~320 nm) and a weak n-π* band (~440 nm), while the cis isomer has a weaker π-π* band (~280 nm) and a more prominent n-π* band.[5]
Q2: The photoisomerization from trans to cis appears inefficient, and the n-π band at ~440 nm is weaker than expected after irradiation. Why?*
A2: Low photoisomerization efficiency is a common problem with several potential causes:
-
Photostationary State (PSS): Both cis and trans isomers absorb at the irradiation wavelength, leading to a PSS where the rates of forward and reverse isomerization are equal.[6] This prevents 100% conversion. The composition of the PSS depends on the excitation wavelength and the absorption coefficients of both isomers at that wavelength.
-
Low Quantum Yield: The photoisomerization quantum yield (Φ) is inherently less than 1 and can be highly sensitive to the environment. Factors like solvent, temperature, and molecular structure (e.g., attachment to DNA) can significantly reduce the quantum yield.[6][7] For example, the trans→cis quantum yield is often lower than the cis→trans yield.[8]
-
Thermal Back-Reaction: The cis isomer is thermally unstable and will relax back to the more stable trans form.[6] This process can be fast, especially at elevated temperatures or with certain substitution patterns, reducing the observable cis population.
-
Aggregation: Self-assembly can hinder the conformational change required for isomerization, thus lowering the apparent switching efficiency.[9]
Q3: How were the molar absorption coefficients for cis and trans-azobenzene determined accurately?
A3: Previously reported absorption spectra were often contaminated with small amounts of the other isomer. More accurate spectra have been determined by preparing the thermodynamically stable trans-azobenzene in the dark and then generating the cis-isomer via irradiation. The pure spectrum of the cis-isomer was obtained using methods like subtracting derivative spectra during thermal cis-trans isomerization and corroborating the results with isomeric ratios determined by ¹H-NMR.[5]
Table 1: Typical UV-Vis Absorption Data for Azobenzene in Methanol
| Isomer | Transition | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| trans | π → π | ~319 | ~22,500 |
| trans | n → π | ~440 | ~485 |
| cis | π → π | ~281 | ~5,100 |
| cis | n → π | ~433 | ~1,500 |
Data adapted from re-determined values to correct for isomeric contamination.[5][10]
Photoisomerization Pathway
Caption: Energy diagram of azobenzene photoisomerization.
FAQs: NMR Spectroscopy
Q1: Why do the chemical shifts in my ¹H NMR spectrum not match the literature values for azobenzene?
A1: Discrepancies in NMR spectra can often be explained by the isomeric state of the molecule.
-
Cis vs. Trans Isomers: The cis and trans isomers of azobenzene have distinct NMR signatures. Due to anisotropy effects, the protons of the cis isomer are consistently more shielded (shifted upfield) compared to their counterparts in the trans isomer.[11]
-
Ortho-Protons: The most significant difference is observed for the protons ortho to the azo group. In the cis configuration, one phenyl ring is positioned in the shielding cone of the other, causing a substantial upfield shift of the ortho-protons (around -1.0 to -1.2 ppm) compared to the trans isomer.[11]
-
Solvent and Temperature: NMR chemical shifts are sensitive to the solvent and temperature. Ensure your experimental conditions match the reference data.[12] Temperature stability is particularly important for acquiring clean ¹⁵N spectra.[12]
Q2: My NMR signals are broad. What is the likely cause?
A2: Signal broadening in the NMR spectrum of azobenzene can indicate several phenomena:
-
Aggregation: As concentration increases, azobenzene derivatives can form aggregates. This restricts molecular tumbling and can lead to significantly broadened signals.
-
Intermediate Exchange: If the cis-trans isomerization is occurring on a timescale comparable to the NMR measurement, it can lead to exchange broadening. This is more common at elevated temperatures where thermal relaxation is faster.
-
Paramagnetic Impurities: Contamination with paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the solvent or using a fresh, high-purity solvent can help.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) for Azobenzene Isomers
| Protons | trans-Azobenzene (δ) | cis-Azobenzene (δ) | Δδ (δcis - δtrans) |
| Ortho (2, 6) | ~7.9 | ~6.9 | ~ -1.0 |
| Meta (3, 5) | ~7.5 | ~7.2 | ~ -0.3 |
| Para (4) | ~7.5 | ~7.1 | ~ -0.4 |
Approximate values; actual shifts are solvent and substituent dependent.[11][13]
FAQs: Raman Spectroscopy
Q1: I am getting a weak or non-existent Raman signal from my azobenzene sample. What should I do?
A1: A weak Raman signal is a common challenge. Consider the following:
-
Resonance Raman Effect: The Raman signal of azobenzene can be significantly enhanced by choosing a laser excitation wavelength that falls within one of its electronic absorption bands (e.g., the n-π* or π-π* transition).[14][15] This is known as the Resonance Raman effect.
-
Laser Power: Increasing the laser power can boost the signal, but be cautious as high power can cause sample heating or photodegradation.[16]
-
Fluorescence: Azobenzene itself is generally non-fluorescent due to efficient nonradiative decay through isomerization.[14][17] However, impurities or certain derivatives might fluoresce, creating a high background that can overwhelm the weak Raman signal. Using a longer wavelength laser (e.g., 785 nm) can often mitigate fluorescence.[16]
-
Optical Alignment: Ensure the laser is properly focused on the sample and the collection optics are aligned to maximize signal capture.[16]
Q2: My Raman spectrum has a high fluorescence background. How can I resolve this?
A2: While pure azobenzene has low fluorescence, this is not always the case for derivatives or impure samples.
-
Change Excitation Wavelength: The most effective method is to switch to a longer wavelength laser (e.g., moving from 532 nm to 785 nm or 1064 nm) that is less likely to excite the fluorescence.[16]
-
Photobleaching: Intentionally exposing the sample to the laser for a period before measurement can sometimes "burn out" the fluorescent species, reducing the background.
-
Sample Purification: The fluorescence may originate from impurities. Further purification of the sample is recommended.
Effect of Aggregation on Spectroscopy
References
- 1. ossila.com [ossila.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photo-isomerization and light-modulated aggregation behavior of azobenzene-based ionic liquids in aqueous solutions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08419F [pubs.rsc.org]
- 4. Role of Sterically Bulky Azobenzenes in the Molecular Assembly of Pyrene Derivatives: Rectangular Sheet-like Structures and Their Emission Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The absorption spectrum of cis-azobenzene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aggregation-induced emission of azobenzene towards a sensitive indication on the self-assembly of a cellulose material - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chegg.com [chegg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. youtube.com [youtube.com]
- 17. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Photoisomerization of 4-(Phenylazo)azobenzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data related to the study of solvent effects on the photoisomerization of 4-(phenylazo)azobenzene and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues and questions that may arise during the experimental investigation of 4-(phenylazo)azobenzene photoisomerization.
Q1: Why is the absorption maximum (λmax) of my trans-azobenzene derivative shifting in different solvents?
A1: The absorption maximum (λmax) of the π-π* transition of azobenzene derivatives is sensitive to the polarity of the solvent. Generally, an increase in solvent polarity can lead to a shift in the absorption bands.[1] For instance, polar solvents can stabilize the ground or excited state differently, altering the energy gap between them. In many cases, a red-shift (bathochromic shift) is observed in more polar solvents.[2] This is due to the stabilization of the more polar excited state.
Q2: I'm observing incomplete trans-to-cis isomerization, even after prolonged UV irradiation. What's happening?
A2: This is a common observation and is due to the establishment of a photostationary state (PSS).[3] The PSS is an equilibrium where the rate of trans-to-cis isomerization equals the rate of cis-to-trans back-isomerization under a specific wavelength of light.[3] Since the cis isomer often has a residual absorption at the wavelength used to excite the trans isomer, you will always induce the back-reaction to some extent. The composition of the PSS ([cis]/[trans] ratio) is dependent on the solvent, wavelength, and temperature.
Q3: My cis-to-trans thermal isomerization is much faster in one solvent compared to another. Why?
A3: The rate of thermal back-isomerization is highly dependent on the solvent. The mechanism of isomerization (rotation vs. inversion) can be influenced by solvent properties.[4][5] Polar solvents can stabilize the transition state of one pathway over the other. For instance, a rotational mechanism often involves a more polar, charge-separated transition state, which would be accelerated in polar solvents.[6]
Q4: I am not seeing any photoisomerization. What are the potential causes?
A4: There are several potential reasons for a lack of observable photoisomerization:
-
Incorrect Wavelength: Ensure your light source is emitting at a wavelength that is strongly absorbed by the trans isomer (for trans-to-cis) or cis isomer (for cis-to-trans). This is typically in the UV range (around 320-380 nm) for the π-π* transition of the trans form.[7]
-
Insufficient Light Intensity: The light source may not be powerful enough to induce a significant population change in a reasonable timeframe.
-
Aggregation: In some solvents, particularly at higher concentrations, azobenzene molecules can aggregate. This intermolecular interaction can restrict the conformational change required for isomerization.
-
Degradation: Prolonged exposure to high-energy UV light can sometimes lead to photodegradation of the sample. Monitor the isosbestic points in your UV-Vis spectra; their absence can indicate degradation.
-
Intramolecular Interactions: In certain substituted azobenzenes, strong intramolecular hydrogen bonds can "lock" the molecule in the trans configuration, increasing the energy barrier for isomerization.[8][9]
Q5: How do I choose the correct solvent for my experiment?
A5: The choice of solvent is critical as it directly influences the isomerization process.[10] Consider the following:
-
Polarity: To study the effect of polarity, choose a range of solvents with varying dielectric constants (e.g., hexane, toluene, chloroform, ethanol, DMSO).[6]
-
Viscosity: Solvent viscosity can affect the isomerization rate, particularly for mechanisms involving large-amplitude molecular motion.[11]
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols) can form hydrogen bonds with the azo group, which can affect the electronic states and isomerization pathway.[12]
-
Solubility: Ensure your compound is fully soluble at the desired concentration to avoid aggregation.
Quantitative Data Summary
The following tables summarize key quantitative data on the photoisomerization of azobenzene derivatives in various solvents. Note that specific values can vary based on the exact substitution pattern of the azobenzene core.
Table 1: Absorption Maxima (λmax) of Azobenzene Derivatives in Different Solvents Data is representative and illustrates general trends.
| Solvent | Dielectric Constant (ε) | Typical λmax (π-π) of trans-isomer (nm) | Typical λmax (n-π) of trans-isomer (nm) | Reference |
| n-Hexane | 1.88 | ~345 | ~440 | [4] |
| Chloroform | 4.81 | ~352 | ~445 | [2] |
| Tetrahydrofuran (THF) | 7.6 | ~350 | ~450 | [13] |
| Ethanol | 24.5 | ~355 | ~440 | [14] |
| Methanol | 32.7 | ~358 | ~438 | [2][8] |
| Dimethylformamide (DMF) | 36.7 | ~360 | ~450 | [2][7] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~365 | ~455 | [3] |
Table 2: Photoisomerization Quantum Yields (Φ) and Photostationary State (PSS) Ratios Quantum yield is the efficiency of a photon in causing a photochemical event.[15]
| Compound System | Solvent | Wavelength (nm) | Φ (trans→cis) | PSS (% cis) | Reference |
| Azobenzene | Decane | 365 | 0.11 | ~80% | [15] |
| Amphiphilic Azobenzene | D₂O | Ambient Light | - | 25 - 55% | [3] |
| Amphiphilic Azobenzene | DMSO-d₆ | Ambient Light | - | 27 - 79% | [3] |
| Substituted Azo-derivative | Dioxane | Visible Light | - | - | [6] |
| Substituted Azo-derivative | DMSO | Visible Light | - | - | [6] |
Visualizations: Pathways and Workflows
Photoisomerization Pathway
Caption: The photoisomerization cycle of azobenzene between its trans and cis isomers.
Experimental Workflow for UV-Vis Analysis
Caption: A typical experimental workflow for studying photoisomerization using UV-Vis spectroscopy.
Influence of Solvent Properties on Isomerization
Caption: Logical diagram showing how solvent properties influence isomerization mechanisms and outcomes.
Experimental Protocols
Protocol 1: Monitoring Photoisomerization by UV-Vis Spectroscopy
This protocol outlines the steps to monitor the trans-to-cis and cis-to-trans photoisomerization of 4-(phenylazo)azobenzene using a standard UV-Vis spectrophotometer.
Materials:
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4-(phenylazo)azobenzene derivative
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Spectroscopic grade solvents (e.g., hexane, ethanol, DMSO)
-
Quartz cuvette with a 1 cm path length
-
UV-Vis Spectrophotometer
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Light source for irradiation (e.g., high-pressure mercury lamp with filters or specific wavelength LEDs).[16][17] Recommended wavelengths:
-
Trans-to-cis: 365 nm
-
Cis-to-trans: >420 nm (e.g., 450 nm)
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted so that the absorbance maximum of the trans isomer's π-π* transition is between 0.8 and 1.2. A typical starting concentration is 1x10⁻⁵ M.[17]
-
Initial Spectrum (Trans State):
-
Fill the quartz cuvette with the solution.
-
Place the cuvette in the spectrophotometer and record the full absorption spectrum (e.g., from 250 nm to 600 nm). This spectrum represents the pure trans isomer.
-
-
Trans-to-Cis Isomerization:
-
Remove the cuvette from the spectrophotometer.
-
Irradiate the solution with UV light (e.g., 365 nm) for a set period (e.g., 10-20 seconds).[16]
-
Place the cuvette back into the spectrophotometer and record the spectrum.
-
Repeat the irradiation and recording steps until no further significant changes in the spectrum are observed. This indicates that the photostationary state (PSS) has been reached.
-
-
Cis-to-Trans Isomerization (Photo-induced):
-
Take the PSS solution from the previous step.
-
Irradiate it with visible light (e.g., >420 nm).
-
Record the spectrum periodically until it returns to the original trans state spectrum.
-
-
Cis-to-Trans Isomerization (Thermal):
-
Take the PSS solution and place it in the dark at a constant temperature.
-
Record the UV-Vis spectrum at regular time intervals to monitor the thermal back-isomerization. The rate can be determined by tracking the change in absorbance at the λmax of either isomer over time.[4]
-
-
Data Analysis:
-
Identify the isosbestic point(s), where the molar absorptivity of the trans and cis isomers are equal. The absorbance at this wavelength should remain constant throughout the isomerization process if no degradation is occurring.
-
Calculate the percentage of cis isomer at the PSS.
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For kinetic studies, plot the change in absorbance versus time and fit the data to an appropriate kinetic model (typically first-order) to determine the rate constants.[14]
-
References
- 1. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing Photoswitching Quantum Yield
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to photoswitching quantum yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photoswitching quantum yield (Φ) and why is it a critical parameter?
The photoisomerization quantum yield (Φ) is the single most important property of a photoswitch. It defines the efficiency of the photoisomerization event, representing the ratio of molecules that successfully isomerize to the number of photons absorbed. A high quantum yield is crucial for applications requiring rapid and efficient switching with minimal light exposure, which helps to reduce phototoxicity in biological systems and save energy in materials science applications.
Q2: What are the primary factors that influence the quantum yield of a photoswitch?
The quantum yield is influenced by a combination of intrinsic molecular properties and external environmental factors. Key factors include:
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Molecular Structure: The inherent electronic and steric properties of the photoswitch, including the type of chromophore and the presence of substituents, play a direct role.
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Excitation Wavelength: The efficiency of isomerization can be dependent on the wavelength of incident light.
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Environmental Conditions: The solvent polarity, viscosity, and temperature can significantly alter the quantum yield by affecting the energy levels and decay pathways of the excited state.
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Presence of Quenchers: Other molecules in the solution can deactivate the excited state of the photoswitch, reducing the quantum yield.
Q3: My photoswitchable fluorescent protein (FP) has low brightness and poor switching contrast. What could be the cause?
For photoswitchable FPs, the quantum yield and switching behavior are determined by the chromophore's local environment. Common causes for poor performance include:
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Chromophore Conformation: The relative brightness of the "on" and "off" states is often linked to the cis-trans isomerization of the chromophore. The protein scaffold stabilizes one isomer over the other.
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Protonation State: Changes in the chromophore's protonation state can lead to a blue-shift in absorbance, making it non-fluorescent at the excitation wavelength.
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Chromophore Flexibility: Increased torsion or flexibility of the chromophore in the excited state can lead to non-radiative decay, thus decreasing the fluorescence quantum yield.
Q4: What are indirect excitation methods and how can they enhance photoswitching?
Indirect excitation methods use a proxy system (an antenna or sensitizer) to absorb light and then transfer the energy to the photoswitch, inducing isomerization. These strategies are particularly useful for enabling photoswitching with lower-energy (e.g., red or near-infrared) light, which is often less damaging to biological samples and allows for deeper tissue penetration. Key methods include:
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Two-Photon Absorption: (Quasi-)simultaneous absorption of two low-energy photons to reach the excited state.
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Triplet Sensitization: Energy transfer from a triplet-excited sensitizer to the photoswitch.
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Photon Upconversion: Converting low-energy photons into higher-energy photons via a sensitizer/annihilator pair, which then excite the photoswitch.
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Photoinduced Electron Transfer (PET): Isomerization induced by an electron transfer chain reaction, which can lead to quantum yields exceeding 100%.
Troubleshooting Guide: Low Quantum Yield
Problem: I am observing a low photoisomerization quantum yield with my molecular photoswitch.
This guide provides a systematic approach to diagnosing and resolving issues related to low quantum yield.
Step 1: Verify Experimental Conditions and Measurement Accuracy
Before modifying the photoswitch or experimental design, ensure that the observed low quantum yield is not an artifact of the measurement setup.
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Is the sample concentration appropriate? Highly concentrated samples can lead to inner filter effects, where not all molecules are excited uniformly, resulting in an apparent decrease in quantum yield. For UV-Vis measurements, keeping the maximum absorbance around 0.1 is recommended.
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Is photobleaching occurring? Irreversible degradation of the photoswitch due to high-intensity light can be mistaken for inefficient switching. Check the absorbance spectrum before and after the experiment; a decrease in peak absorbance without a shift suggests photobleaching.
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Are you using an accurate method to determine quantum yield? The determination of quantum yield requires precise measurement of the photon flux and the change in isomer concentration. Refer to the detailed protocol below for a reliable method.
Step 2: Optimize Environmental Factors
The local environment can dramatically impact isomerization efficiency.
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Action: Systematically vary the solvent.
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Rationale: The polarity and viscosity of the solvent can influence the stability of the excited state and the energy barriers for isomerization. For instance, the fluorescence quantum yield of 8-anilinonaphthalene-1-sulfonic acid (ANS) probes increases from ~0.002 in aqueous buffer to nearly 0.4 when bound to proteins in a less polar environment.
-
Action: Control the temperature.
-
Rationale: Higher temperatures can increase the rate of non-radiative decay processes, which compete with photoisomerization and thus reduce the quantum yield.
-
Action: Remove potential quenchers.
-
Rationale: Dissolved oxygen and other impurities can deactivate the excited state. Degassing the solvent can sometimes improve quantum yield.
Step 3: Modify the Molecular Structure
If environmental optimization is insufficient, rational design of the photoswitch itself is a powerful strategy.
-
Action: Introduce push-pull substituents.
-
Rationale: For azobenzenes, adding electron-donating ("push") and electron-withdrawing ("pull") groups can red-shift the absorption spectrum and improve isomerization efficiency. This modification can make the productive ππ* state behave more like the efficient nπ* state, reducing access to unproductive decay pathways.
-
Action: Employ ortho-substituents.
-
Rationale: In azobenzene derivatives, combining different ortho-substituents allows for fine-tuning of photochemical properties. For example, ortho-fluorination can increase the thermal stability of the cis-isomer, while ortho-amination significantly increases molar absorptivity in the visible range, enabling more efficient switching with visible light.
Step 4: Implement Indirect Excitation Strategies
If direct excitation remains inefficient, especially with low-energy light, indirect methods offer a robust alternative.
-
Action: Use a triplet sensitizer.
-
Rationale: If the photoswitch has a low intersystem crossing rate, a sensitizer can be used to populate the triplet state, which can then lead to efficient isomerization. This method has been shown to achieve quantum yields of up to 28% for Z → E isomerization in azoarenes.
-
Action: Covalently link an antenna for two-photon absorption.
-
Rationale: By attaching a molecular fragment with a high two-photon absorption cross-section (e.g., pyrene or anthracene derivatives), you can efficiently populate the excited state of the photoswitch via Förster Resonance Energy Transfer (FRET) using near-infrared light.
-
Action: Explore Photoinduced Electron Transfer (PET).
-
Rationale: For Z → E isomerization, PET can initiate a chain reaction that leads to exceptionally high quantum yields, with values as high as 199% being reported.
Quantitative Data Summary
Table 1: Comparison of Maximum Reported Quantum Yields for Indirect Isomerization Methods
| Indirect Method | Photoswitch Type | Isomerization Direction | Maximum Reported Quantum Yield (%) | Reference |
| Photoinduced Electron Transfer | Azoarenes / Stilbenes | Metastable → Stable (Z → E) | 199 | |
| Triplet Sensitization | Azoarenes | Metastable → Stable (Z → E) | 28 | |
| Dyad-sensitized E→Z Confinement | Azoarenes | Stable → Metastable (E → Z) | 6.4 | |
| Photon Upconversion (TTA-UC) | General | Bidirectional | 50 (Theoretical Maximum) |
Table 2: Quantum Yields of Select Photoswitchable Fluorescent Proteins
| Protein | Type | Fluorescence QY (On State) | Photoswitching QY (On→Off) | Reference |
| Dronpa | Negative | 0.85 | High | |
| Dendra2 | Photoconvertible | 0.65 (Green), 0.70 (Red) | 1.4 x 10⁻⁵ (Green→Red) | |
| Padron | Positive | - | - |
Key Experimental Protocol
Protocol: Determining Photoisomerization Quantum Yield via Online UV-Vis Spectroscopy
This method, adapted from established procedures, uses a fiber-coupled UV-Vis spectrometer and a calibrated light source (e.g., LED) to monitor the photo-induced reaction in real-time.
1. Materials and Setup:
-
Photoswitch solution of known concentration (c₀) in a suitable solvent.
-
Quartz cuvette.
-
Calibrated light source (LED) with a known photon flux (I₀).
-
Fiber-coupled UV-Vis spectrometer for online monitoring.
2. Procedure:
-
Initial Absorbance: Measure the initial absorbance spectrum of the sample to determine the absorbance (A'ᵢ) at the LED's peak irradiation wavelength.
-
Irradiation and Monitoring: Begin irradiation of the sample with the LED. Simultaneously, record time-resolved absorbance profiles using the UV-Vis spectrometer.
-
Data Acquisition: Continue monitoring until the system reaches a photostationary state (no further change in absorbance) or for a predetermined duration.
3. Data Analysis:
-
Rate Constant: The change in absorbance over time can be fitted to a first-order exponential function to obtain the time constant (k_fit) of the isomerization process.
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated from the initial slope of the absorbance change. A simplified expression is often used:
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
A more practical formula derived from the initial reaction rate is:
Φ = (k_fit * c₀ * V) / (I₀ * (1 - 10⁻ᴬ'ᵢ) * S)
Where:
-
k_fit is the fitted time constant.
-
c₀ is the initial concentration.
-
V is the volume of the irradiated sample.
-
I₀ is the photon flux of the light source.
-
A'ᵢ is the initial absorbance at the irradiation wavelength.
-
S is the irradiated surface area.
A detailed derivation and user-friendly software for this analysis have been described in the literature.
-
4. Actinometry (Optional but Recommended):
-
To ensure the accuracy of the measured photon flux (I₀), a chemical actinometer (e.g., ferrioxalate) with a well-known quantum yield can be used to calibrate the light source under identical experimental conditions.
Visualizations
Caption: Key factors influencing the photoswitching quantum yield.
Caption: A logical workflow for troubleshooting low quantum yield.
Technical Support Center: Purification Techniques for Removing Starting Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of reaction mixtures to remove unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification technique to remove my starting material?
The selection of an appropriate purification technique depends on the physical and chemical properties of your product and the unreacted starting material(s).[1] Key factors to consider include polarity, solubility, boiling point, and thermal stability. A decision-making workflow can help guide your choice.
Caption: Decision tree for selecting a purification technique.
Q2: What are the most common reasons for poor separation in column chromatography?
Poor separation in column chromatography can stem from several factors:
-
Inappropriate Solvent System: The polarity of the eluent is critical. If the polarity is too high, both the product and starting material will elute quickly with little separation. If it's too low, they may not move at all.
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Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands.[2]
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Improper Column Packing: Channels or cracks in the silica gel bed can cause uneven solvent flow and poor separation.
-
Compound Degradation: Some compounds may decompose on silica gel.
Q3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To address this:
-
Add more solvent: This can keep the compound dissolved at a lower temperature.
-
Use a lower-boiling point solvent: This ensures the solution cools below the compound's melting point before it becomes supersaturated.
-
Scratch the inside of the flask: This can provide a surface for crystal nucleation to begin.
Q4: I'm having trouble with emulsions during liquid-liquid extraction. How can I break them?
Emulsions are a common issue in liquid-liquid extraction, appearing as a third layer between the aqueous and organic phases. To break an emulsion:
-
Add brine: The increased ionic strength of the aqueous layer can help force the separation of the two phases.
-
Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel.
-
Filtration: In persistent cases, filtering the mixture through a bed of Celite® or glass wool can help break the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | Eluent polarity is too low. | Gradually increase the polarity of the eluent. |
| Compound has decomposed on the silica. | Test the stability of your compound on a small amount of silica before running the column. Consider using a different stationary phase like alumina. | |
| Poor separation of product and starting material | Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots (ΔRf > 0.2). |
| Column was overloaded with the crude mixture. | Use a larger column or reduce the amount of material loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight.[3] | |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of spots on TLC after column | Compound is interacting strongly with the silica gel (e.g., amines). | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| The column was overloaded. | Reduce the amount of sample loaded onto the column. | |
| Low recovery of the product | Compound is still on the column. | Flush the column with a very polar solvent (e.g., methanol) to elute any remaining compounds. |
| Compound is volatile and evaporated during solvent removal. | Use a lower temperature and pressure during rotary evaporation. | |
| Compound is spread across too many fractions. | Concentrate the fractions and re-analyze by TLC to ensure all product-containing fractions were combined. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The compound is highly soluble even at low temperatures. | Try a different solvent or a solvent pair. | |
| The product "oils out" | The melting point of the solid is lower than the boiling point of the solvent. | Add a small amount of a co-solvent in which the compound is less soluble, or switch to a lower-boiling point solvent. |
| The rate of cooling is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Low recovery of crystals | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool it again to recover more crystals. |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated, and perform the filtration quickly. | |
| Crystals are impure | The rate of cooling was too fast, trapping impurities. | Allow the solution to cool slowly and undisturbed. |
| The chosen solvent did not effectively differentiate between the product and impurities. | Perform solubility tests to find a more suitable solvent where the impurity is either very soluble or insoluble at all temperatures. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion | Vigorous shaking of the separatory funnel. | Gently invert the funnel several times instead of shaking vigorously. |
| High concentration of solutes. | Dilute the mixture with more of both the aqueous and organic solvents. | |
| Surfactant-like impurities are present. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4] | |
| Poor separation of layers | The densities of the two solvents are too similar. | Add a solvent that will increase the density difference, such as adding a small amount of a denser, immiscible organic solvent or brine to the aqueous layer. |
| Product is in the wrong layer or in both layers | Incorrect pH of the aqueous phase for acid-base extractions. | Check the pH of the aqueous layer and adjust it to ensure the compound of interest is in its desired neutral or ionic form.[5][6] |
| The product has significant solubility in both phases. | Perform multiple extractions (3-5 times) with smaller volumes of the extracting solvent to maximize recovery. | |
| Loss of product | The product is partially soluble in the aqueous layer. | Back-extract the aqueous layer with a fresh portion of the organic solvent. |
| The separatory funnel is leaking. | Ensure the stopcock and stopper are properly greased and sealed before use. |
Quantitative Data Summary
The efficiency of a purification technique can be evaluated by its recovery yield and the final purity of the product. Below is a summary of typical values for common techniques.
| Purification Technique | Typical Recovery Yield | Typical Purity | Notes |
| Flash Column Chromatography | 70-95% | >95% | Yield can be lower for closely eluting compounds. A study on the purification of linalool reported a recovery of 94-95% with 96-99% purity.[7] |
| Recrystallization | 50-90% | >99% | Yield is highly dependent on the solubility difference of the compound at high and low temperatures. Multiple recrystallizations can increase purity but will decrease the overall yield. |
| Liquid-Liquid Extraction | >90% | Variable | Purity depends on the partitioning coefficient of the impurities. It is often used as a preliminary purification step. |
| Preparative HPLC | 70-90% | >99% | Can provide very high purity but is often limited to smaller scales and can be more time-consuming and expensive. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Removing a Less Polar Starting Material
This protocol describes the purification of a more polar product from a less polar starting material.
Caption: Workflow for flash column chromatography.
Detailed Methodology:
-
Select Solvent System: Use TLC to find a solvent system where the product has an Rf value of ~0.2-0.3 and is well-separated from the starting material.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elute the Column:
-
Carefully add the eluting solvent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization to Remove a More Soluble Starting Material
This protocol is suitable when the starting material is more soluble in the chosen solvent than the product.
Detailed Methodology:
-
Choose a Solvent: The ideal solvent should dissolve the product sparingly at room temperature but have high solubility at its boiling point. The starting material should be highly soluble at all temperatures.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution:
-
Allow the hot solution to cool slowly to room temperature. Crystals of the pure product should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 3: Acid-Base Extraction to Remove an Acidic Starting Material
This protocol is used to separate a neutral product from an acidic starting material.[5][6]
Caption: Workflow for acid-base extraction of an acidic impurity.
Detailed Methodology:
-
Dissolve the Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extract with Base: Add a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to the separatory funnel. The acidic starting material will be deprotonated and move into the aqueous layer as its salt.
-
Shake and Separate: Stopper the funnel, invert it, and vent to release any pressure. Shake gently and allow the layers to separate.
-
Drain the Aqueous Layer: Drain the bottom (aqueous) layer.
-
Repeat Extraction: Repeat the extraction of the organic layer with the aqueous base two more times to ensure complete removal of the acidic starting material.
-
Wash the Organic Layer: Wash the organic layer with brine to remove any residual water.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent by rotary evaporation to obtain the purified neutral product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. htslabs.com [htslabs.com]
- 3. How to set up and run a flash chromatography column. [reachdevices.com]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Irradiation Wavelength for Efficient Switching
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of irradiation wavelength for efficient photoswitching in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during photoswitching experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low Isomerization Efficiency | - Suboptimal Irradiation Wavelength: The selected wavelength may not align with the absorption maximum of the target isomer.[1][2] - Spectral Overlap: Significant overlap in the absorption spectra of the two isomers can lead to a photostationary state (PSS) with a low proportion of the desired isomer.[3][4][5][6] - Low Quantum Yield (Φ): The intrinsic efficiency of the photoswitch at the given wavelength is low.[7][8][9][10] - Insufficient Light Intensity/Duration: The total number of photons delivered may be inadequate to drive the isomerization to completion. | - Determine the Action Spectrum: Measure the isomerization efficiency across a range of wavelengths to identify the optimal wavelength.[11] - Select Wavelengths with Minimal Spectral Overlap: Choose irradiation wavelengths where the absorbance of the starting isomer is high and the absorbance of the product isomer is low.[2] - Measure the Photoisomerization Quantum Yield: Quantify the efficiency of the photoswitch to understand its inherent limitations.[3][7][8][9][12] - Optimize Light Dose: Increase the irradiation time or light source power. Ensure the light path is clear and properly aligned. |
| Photodegradation of the Compound | - High-Energy Light: UV or high-intensity visible light can cause irreversible damage to the photoswitch.[13][14][15] - Reactive Oxygen Species (ROS): In the presence of oxygen, irradiation can generate ROS, which can degrade the compound.[4] - Inherent Instability: Some photoswitches are inherently prone to photodegradation or side reactions like cyclization or dimerization.[10][16] | - Use Longer Wavelengths: If possible, utilize photoswitches that can be activated with red or near-infrared (NIR) light, which is less damaging.[4][5][17] - Deoxygenate Solutions: Purge solutions with an inert gas (e.g., argon or nitrogen) before and during irradiation.[4] - Assess Photostability: Measure the compound's stability over multiple switching cycles. Consider alternative photoswitch scaffolds if degradation is significant.[10][16] |
| Poor Tissue Penetration (In Vivo/Ex Vivo Experiments) | - Use of UV or Short-Wavelength Visible Light: These wavelengths are strongly absorbed and scattered by biological tissues, limiting penetration depth.[13][15][18][19] - Absorption by Endogenous Chromophores: Hemoglobin and melanin absorb strongly in the visible spectrum, reducing light penetration.[15] | - Utilize the "Phototherapeutic Window": Employ photoswitches that operate within the red to NIR range (approximately 650-900 nm) for deeper tissue penetration.[5][15][17] - Consider Two-Photon Excitation: This technique uses lower-energy NIR light to achieve localized excitation deep within tissues.[4][5][20] - Indirect Excitation Methods: Explore techniques like triplet sensitization or upconversion nanoparticles to shift the required excitation wavelength to the red/NIR region.[4][5] |
| Inconsistent or Irreproducible Results | - Fluctuations in Light Source Output: The intensity of the light source may not be stable over time. - Sample Positioning: Variations in the distance and angle between the light source and the sample can alter the effective light dose. - Thermal Effects: Heating of the sample by the light source can influence isomerization rates or cause thermal relaxation.[4] | - Calibrate Light Source: Regularly measure the photon flux of your irradiation setup using actinometry or a calibrated photodiode.[3][12] - Standardize Experimental Setup: Use a fixed and reproducible sample holder and light path. - Control Sample Temperature: Use a temperature-controlled cuvette holder or a cooling system to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal irradiation wavelength for my photoswitch?
A1: The optimal irradiation wavelength should ideally coincide with the absorption maximum (λmax) of the isomer you wish to switch. To empirically determine this, you should:
-
Measure the UV-Vis absorption spectra of both the stable and metastable isomers of your photoswitch.[21]
-
Identify the λmax for each isomer.
-
Select an irradiation wavelength that is strongly absorbed by the initial isomer but weakly absorbed by the product isomer to maximize the conversion to the desired state and achieve a favorable photostationary state (PSS).[2]
-
For a more rigorous approach, you can determine the action spectrum by measuring the rate of isomerization at various wavelengths.[11]
Q2: What is a photostationary state (PSS), and how does it affect my experiment?
A2: A photostationary state (PSS) is a dynamic equilibrium reached when a photoswitch is irradiated at a specific wavelength where both isomers absorb light.[10] At this point, the rate of the forward photoisomerization is equal to the rate of the reverse photoisomerization. The composition of the PSS depends on the molar absorption coefficients and the photoisomerization quantum yields of both isomers at the irradiation wavelength.[22] Achieving a high percentage of the desired isomer in the PSS is crucial for maximizing the biological or chemical effect you are studying.
Q3: My compound seems to be degrading under illumination. What can I do to minimize this?
A3: Photodegradation is a common issue, especially with high-energy light.[14] To mitigate this:
-
Reduce Light Intensity and Exposure Time: Use the minimum light dose required to achieve efficient switching.
-
Use Longer Wavelengths: If your photoswitch allows, use red or NIR light, as it is generally less phototoxic.[17] Many modern photoswitches are being designed to operate in this "phototherapeutic window."[15][17]
-
Deoxygenate Your Sample: As mentioned in the troubleshooting guide, removing dissolved oxygen can prevent the formation of damaging reactive oxygen species.[4]
-
Filter the Light Source: Use appropriate filters to block unwanted wavelengths, particularly UV, from reaching your sample.
Q4: What is the photoisomerization quantum yield (Φ), and why is it important?
A4: The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photoswitching process. It is defined as the number of molecules that successfully isomerize for every photon absorbed.[10] A higher quantum yield indicates a more efficient photoswitch.[7][8][9] Knowing the quantum yield is essential for comparing the performance of different photoswitches and for calculating the required light dose for a given experiment.[23]
Q5: How does the solvent affect photoswitching efficiency?
A5: The solvent can significantly impact the photochemical properties of a photoswitch. Factors such as solvent polarity can influence the absorption spectra of the isomers, their thermal stability, and the photoisomerization quantum yields.[24] For biological applications, it is crucial to characterize the photoswitching behavior in aqueous buffers, as it can differ substantially from that in organic solvents.[10][16]
Data Presentation
Table 1: Key Photoswitching Parameters for Common Photoswitch Families
| Photoswitch Family | Typical Activating Wavelength (Stable to Metastable) | Reversible Switching | Water Solubility | Key Characteristics |
| Azobenzene | ~320-380 nm (trans to cis)[6][15] | Yes (thermal or with ~440 nm light)[6] | Aided by polar substituents[6] | Most common for photopharmacology; properties are highly tunable through chemical modification.[2] |
| Stilbene | ~300 nm (trans to cis)[6] | Yes (with ~280 nm light)[6] | Low | Prone to irreversible photocyclization; thermal relaxation is typically slow at room temperature.[6] |
| Diarylethene | UV light (e.g., 300-400 nm) for ring-closing[4] | Yes (with visible light for ring-opening)[4] | Generally low, can be improved with modifications | Exhibits high fatigue resistance and thermal stability of the closed form.[24] |
| Spiropyran | UV light (e.g., ~365 nm) for ring-opening to merocyanine[4] | Yes (with visible light or thermally)[4] | Low | The open form (merocyanine) is often colored and zwitterionic.[24] |
| Donor-Acceptor Stenhouse Adducts (DASA) | Visible light (e.g., >500 nm) for cyclization[4] | Yes (thermally)[4] | Can be water-soluble | Activated by low-energy visible light, but the metastable form often has limited thermal stability.[22] |
Experimental Protocols
Protocol 1: Determination of the Photoisomerization Quantum Yield (Φ)
This protocol provides a general method for determining the photoisomerization quantum yield in solution using UV-Vis spectroscopy and a calibrated light source.
Materials:
-
Photoswitch solution of known concentration in a suitable solvent.
-
UV-Vis spectrophotometer.
-
Calibrated light source (e.g., LED or filtered lamp) with a known photon flux.
-
Quartz cuvette.
-
Actinometer solution (e.g., potassium ferrioxalate) for light source calibration.[3]
Methodology:
-
Calibrate the Photon Flux (I₀):
-
Prepare the Photoswitch Solution:
-
Prepare a dilute solution of your photoswitch, ensuring the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the sample.[12]
-
-
Acquire Initial Spectrum:
-
Record the full UV-Vis absorption spectrum of the initial (e.g., all-trans) isomer.
-
-
Irradiate and Monitor Spectral Changes:
-
Irradiate the sample in the spectrophotometer with the calibrated light source for short, defined time intervals.
-
After each irradiation interval, record the full UV-Vis spectrum.
-
Continue this process until the photostationary state is reached (i.e., no further changes in the spectrum are observed).
-
-
Calculate the Quantum Yield:
-
The quantum yield (Φ) can be determined from the initial rate of change in the concentration of the starting isomer.[12]
-
The change in concentration can be calculated from the change in absorbance using the Beer-Lambert law.
-
The relationship is described by the equation: d[A]/dt = -Φ * I₀ * (1 - 10⁻ᴬ) * (V)⁻¹, where [A] is the concentration of the initial isomer, t is time, I₀ is the photon flux, A is the absorbance at the irradiation wavelength, and V is the volume of the sample.[23] For weakly absorbing solutions, this can be simplified.[12]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining photoswitching parameters.
Caption: Troubleshooting logic for low photoswitching efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Detour to success: photoswitching via indirect excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detour to success: photoswitching via indirect excitation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02538E [pubs.rsc.org]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular photoswitches in aqueous environments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00547A [pubs.rsc.org]
- 11. Action spectrum - Wikipedia [en.wikipedia.org]
- 12. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Molecular photoswitches in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoresponsive molecular tools for emerging applications of light in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]
- 19. The Issue of Tissue: Approaches and Challenges to the Light Control of Drug Activity: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. E/Z Molecular Photoswitches Activated by Two-Photon Absorption: Comparison between Different Families - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. trepo.tuni.fi [trepo.tuni.fi]
- 23. Photoswitch - Wikipedia [en.wikipedia.org]
- 24. Molecular Photoswitching in Confined Spaces - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Molecular Photoswitches: 4-(phenylazo)azobenzene and Its Alternatives
For researchers, scientists, and drug development professionals, the precise control of molecular systems is paramount. Photochromic molecules, or photoswitches, offer an exceptional level of control, enabling the modulation of biological and chemical processes with spatiotemporal precision using light. This guide provides a detailed comparison of 4-(phenylazo)azobenzene, a member of the widely-used azobenzene family, with other prominent classes of photoswitches, including diarylethenes and spiropyrans. The comparison is supported by experimental data on their key photophysical properties and detailed experimental protocols for their characterization.
Introduction to Molecular Photoswitches
Molecular photoswitches are molecules that can reversibly isomerize between two or more stable or metastable states upon irradiation with light of a specific wavelength. This isomerization is accompanied by significant changes in their geometric and electronic properties, such as absorption spectra, dipole moment, and molecular shape. These changes can be harnessed to control the function of larger systems into which they are incorporated, from polymers and liquid crystals to bioactive molecules like enzymes and drugs.
The primary classes of photoswitches include azobenzenes, which undergo E/Z (trans/cis) isomerization around a nitrogen-nitrogen double bond, and other families like diarylethenes and spiropyrans, which operate through different mechanisms such as electrocyclization or ring-opening/closing reactions. The choice of a photoswitch for a particular application depends on several key performance indicators, including the wavelengths of light required for switching, the efficiency of the photoisomerization (quantum yield), and the stability of the metastable state (thermal half-life).
Comparative Analysis of Photophysical Properties
The performance of a photoswitch is primarily defined by its photophysical parameters. The following tables summarize the key quantitative data for 4-(phenylazo)azobenzene and representative examples from the diarylethene and spiropyran classes of photoswitches.
Table 1: Photophysical Properties of Azobenzene-based Photoswitches
| Compound | Solvent | λmax E-isomer (nm) | λmax Z-isomer (nm) | Quantum Yield (E→Z) | Quantum Yield (Z→E) | Thermal Half-life (Z→E) |
| 4-(phenylazo)azobenzene | Toluene | 350 | ~440 | Data not available | Data not available | Data not available |
| Azobenzene | Methanol | 314 | 443 | 0.12 | 0.41 | 48 hours |
| 4-Aminoazobenzene | Various | ~385 | ~450 | Varies | Varies | Minutes to Hours |
| 4-Hydroxyazobenzene | Ethanol | 348 | ~450 | Varies | Varies | Milliseconds |
Table 2: Photophysical Properties of Diarylethene Photoswitches
| Compound | Solvent | λmax Open-isomer (nm) | λmax Closed-isomer (nm) | Quantum Yield (Open→Closed) | Quantum Yield (Closed→Open) | Thermal Stability |
| 1,2-Bis(2-methylbenzothiophen-3-yl)maleimide | Acetonitrile | 448 | >500 | 0.22 | 0.51 | Thermally stable |
| DAE-TPE | PMMA film | UV | - | Varies | Varies | Thermally stable |
Table 3: Photophysical Properties of Spiropyran Photoswitches
| Compound | Solvent | λmax Spiropyran (SP) (nm) | λmax Merocyanine (MC) (nm) | Quantum Yield (SP→MC) | Thermal Half-life (MC→SP) |
| 6-nitroBIPS | Water | 270, 351 | 356, 510 | Varies | 4.7 minutes (in stationary state) |
| Nitro-substituted spiropyrans | Low polarity solvents | UV | Visible | 0.3 - 0.8 | Seconds to minutes |
Key Performance Characteristics
-
Azobenzenes , including 4-(phenylazo)azobenzene, are characterized by their robust E/Z isomerization. The parent azobenzene has a long thermal half-life for its Z-isomer, making it suitable for applications where a stable "off" state is required. However, substitutions on the phenyl rings can dramatically alter these properties. For instance, the introduction of hydroxyl or amino groups can red-shift the absorption spectra but often significantly shortens the thermal half-life of the Z-isomer.
-
Diarylethenes are a class of P-type photoswitches, meaning their isomeric states are thermally stable, and switching in both directions is driven by light.[1] This bistability is a significant advantage for applications requiring long-term information storage or persistent activation. They often exhibit high quantum yields for the ring-closing reaction.[1]
-
Spiropyrans are T-type photoswitches that undergo a light-induced ring-opening to form the colored merocyanine isomer. The reverse reaction can be triggered by visible light or occurs thermally. The thermal relaxation of the merocyanine form is often rapid, which can be advantageous for applications requiring self-resetting switches.
Experimental Protocols
Accurate characterization of photophysical properties is crucial for the selection and application of photoswitches. Below are detailed methodologies for key experiments.
Determination of Absorption Maxima (λmax) using UV-Vis Spectroscopy
Objective: To determine the wavelengths at which the different isomers of a photoswitch exhibit maximum light absorption.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., ethanol, toluene, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.5 and 1.5 at the λmax.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution using a spectrophotometer. This spectrum represents the thermally stable isomer (e.g., the E-isomer for azobenzenes, the open-ring form for diarylethenes).
-
Photoisomerization: Irradiate the sample with a light source of a wavelength that induces isomerization (e.g., UV light for E→Z isomerization of azobenzenes). The irradiation should continue until a photostationary state (PSS) is reached, which is indicated by no further changes in the absorption spectrum.
-
Second Spectrum: Record the UV-Vis absorption spectrum of the solution at the PSS. This spectrum is a mixture of the two isomers.
-
Data Analysis: The peaks in the absorption spectra correspond to the λmax of the respective isomers. For azobenzenes, the E-isomer typically has a strong π-π* transition in the UV region and a weak n-π* transition in the visible region, while the Z-isomer has a more prominent n-π* transition.
Determination of Photoisomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the light-induced isomerization process.
Methodology:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate). This provides a reference for the number of photons being delivered to the sample.
-
Sample Irradiation: Irradiate a solution of the photoswitch of known concentration and absorbance at the irradiation wavelength for a specific period.
-
Spectroscopic Monitoring: Monitor the change in absorbance at a wavelength where the two isomers have significantly different absorption coefficients over time.
-
Data Analysis: The quantum yield can be calculated from the initial rate of change in the concentration of the photoproduct, the photon flux, and the amount of light absorbed by the sample. The concentration of the isomers can be determined from the changes in the absorption spectrum using the Beer-Lambert law.
Determination of Thermal Half-life (t½)
Objective: To measure the stability of the metastable isomer in the dark.
Methodology:
-
Prepare Metastable State: Irradiate a solution of the photoswitch to generate a high population of the metastable isomer (e.g., the Z-isomer of azobenzene).
-
Dark Adaptation: Place the cuvette in the dark in a temperature-controlled sample holder within the UV-Vis spectrophotometer.
-
Time-resolved Spectroscopy: Record the absorption spectrum of the sample at regular time intervals as the metastable isomer thermally reverts to the stable form.
-
Data Analysis: Plot the absorbance at the λmax of the metastable isomer as a function of time. The data is typically fitted to a first-order exponential decay curve. The thermal half-life is the time it takes for the concentration (and thus absorbance) of the metastable isomer to decrease by half.
Visualizing Photoswitching and Experimental Workflows
To better illustrate the concepts and processes described, the following diagrams are provided.
Caption: A generalized diagram of a molecular photoswitch.
Caption: Experimental workflow for determining thermal half-life.
Conclusion
The selection of a photoswitch for a specific application in research or drug development requires a thorough understanding of its photophysical properties. While 4-(phenylazo)azobenzene belongs to the well-established azobenzene family, its specific performance characteristics should be carefully evaluated against other classes of photoswitches. Diarylethenes offer exceptional thermal stability, making them ideal for applications requiring long-lived states. Spiropyrans, with their often rapid thermal relaxation, are suited for systems that need to reset automatically. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to characterize and compare these powerful molecular tools, facilitating their effective implementation in a wide range of innovative applications.
References
A Comparative Guide to Azobenzene Derivatives for Photoswitchable Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key azobenzene derivatives, offering insights into their photochemical properties, and laying the groundwork for their application in biological systems and drug development. We present a side-by-side comparison of unsubstituted azobenzene, a classic photoswitch; 4-methoxyazobenzene, representing electron-donating substituted derivatives; and 2,2',6,6'-tetrafluoroazobenzene, a derivative engineered for red-shifted absorption and enhanced stability.
Data Presentation: A Comparative Analysis
The following table summarizes the key photophysical properties of the selected azobenzene derivatives. These parameters are crucial for predicting the behavior of the photoswitch in various applications, including the efficiency of photoisomerization and the stability of the metastable cis-isomer.
| Derivative | trans-Isomer λmax (π-π) (nm) | cis-Isomer λmax (n-π) (nm) | Photoisomerization Quantum Yield (Φtrans→cis) | Thermal Half-life (t1/2) of cis-Isomer | Solvent |
| Azobenzene | ~320[1] | ~440[1] | 0.11[2] | ~41 hours[3] | Methanol/Benzene |
| 4-Methoxyazobenzene | ~348[4] | ~440[4] | Not uniformly reported | ~6 days[5] | Benzene |
| 2,2',6,6'-Tetrafluoroazobenzene | ~305[6] | ~458[6] | Not uniformly reported | ~700 days[7] | Acetonitrile |
Mandatory Visualization
Visualizing the complex interactions and workflows is essential for a clear understanding of the application and characterization of azobenzene derivatives.
Caption: Signaling pathway for ion channel modulation.
Caption: Workflow for azobenzene characterization.
Caption: Logical relationships of azobenzene properties.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of azobenzene derivatives.
UV-Vis Spectroscopy for Monitoring Photoisomerization
This protocol outlines the steps to monitor the photoisomerization of an azobenzene derivative using UV-Vis spectroscopy.
Materials:
-
Azobenzene derivative solution of known concentration in a suitable solvent (e.g., methanol, acetonitrile, or DMSO).
-
Quartz cuvette with a 1 cm path length.
-
UV-Vis spectrophotometer.
-
Light source for photoisomerization (e.g., UV lamp at 365 nm for trans to cis, and a visible light source > 400 nm for cis to trans).
Procedure:
-
Baseline Spectrum: Record the UV-Vis absorption spectrum of the solvent to be used as a baseline.
-
Initial Spectrum (trans-isomer): Fill the quartz cuvette with the azobenzene solution. Record the absorption spectrum. This spectrum represents the predominantly trans-isomer.
-
Photoisomerization to cis-isomer: Irradiate the solution in the cuvette with UV light (e.g., 365 nm) for a set period. To determine the time required to reach the photostationary state (PSS), record spectra at regular intervals during irradiation until no further changes in the spectrum are observed.
-
Spectrum of the Photostationary State (PSS): Once the PSS is reached, record the final absorption spectrum. This spectrum represents a mixture of cis and trans isomers, with the cis isomer being the major component.
-
Reversion to trans-isomer: To observe the reverse isomerization, irradiate the PSS sample with visible light (e.g., > 400 nm) and record spectra at intervals until the original spectrum of the trans-isomer is restored.
NMR Spectroscopy for Isomer Quantification
¹H NMR spectroscopy is a powerful tool to determine the ratio of cis and trans isomers in a sample.
Materials:
-
Azobenzene derivative solution in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR tube.
-
NMR spectrometer.
-
Light source for in-situ irradiation (if available) or for pre-irradiating the sample.
Procedure:
-
¹H NMR of trans-Isomer: Prepare an NMR sample of the azobenzene derivative in the dark to ensure it is predominantly in the trans form. Acquire the ¹H NMR spectrum.
-
¹H NMR of Photostationary State: Irradiate the NMR tube containing the sample with UV light until the photostationary state is reached. Acquire the ¹H NMR spectrum of the PSS.
-
Data Analysis: Identify characteristic peaks for both the trans and cis isomers. The protons ortho to the azo group are typically well-separated for the two isomers.[8] Integrate the signals corresponding to each isomer. The ratio of the integrals will give the relative concentration of the cis and trans isomers at the PSS.
Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of the photoisomerization process. It is defined as the number of molecules that isomerize per photon absorbed. Chemical actinometry is a common method for its determination.
Materials:
-
Azobenzene derivative solution of known concentration.
-
A chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).
-
UV-Vis spectrophotometer.
-
Monochromatic light source.
Procedure:
-
Actinometer Irradiation: Irradiate the actinometer solution with the monochromatic light source for a specific time and measure the change in its absorbance. Use this to calculate the photon flux of the light source.
-
Sample Irradiation: Irradiate the azobenzene solution with the same light source under identical conditions for the same amount of time.
-
Measure Absorbance Change: Measure the change in absorbance of the azobenzene solution at a wavelength where the trans and cis isomers have significantly different extinction coefficients.
-
Calculate Quantum Yield: The quantum yield of the azobenzene derivative can be calculated by comparing the number of molecules isomerized (determined from the change in absorbance) to the number of photons absorbed (determined from the actinometry experiment). The calculation involves the Beer-Lambert law and the known quantum yield of the actinometer.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoisomerization of Azobenzene‐Extended Charybdotoxin for the Optical Control of Kv1.2 Potassium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
- 8. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photoswitch Efficiency: Validating 4-(Phenylazo)azobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photoswitching efficiency of 4-(phenylazo)azobenzene and its alternatives. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their applications in areas such as photopharmacology and materials science.
Quantitative Performance Comparison of Photoswitches
The efficiency of a molecular photoswitch is determined by several key parameters. The following table summarizes the performance of 4-(phenylazo)azobenzene, alongside other common photoswitches, offering a clear comparison of their capabilities. Data for 4-hydroxyazobenzene is used as a proxy for 4-(phenylazo)azobenzene where specific data for the latter is unavailable, given their structural similarity.
| Photoswitch Class | Specific Compound | E-to-Z Quantum Yield (ΦE→Z) | Z-to-E Quantum Yield (ΦZ→E) | Thermal Half-life (t1/2) of Z-isomer | Fatigue Resistance |
| Azobenzene | 4-Hydroxyazobenzene | ~0.1-0.2[1] | ~0.4-0.5 | Highly solvent-dependent: < 1 min (methanol) to 125 min (benzene)[2][3] | Moderate |
| Azobenzene | 2-Hydroxyazobenzene | 0.11 (in acetonitrile)[1] | - | 137 s (in acetonitrile)[4] | Moderate |
| Diarylethene | 1,2-bis(2-ethyl-5-phenyl-3-thienyl)perfluorocyclopentene | Up to 1.0 (in crystal)[5] | 0.027 (in crystal)[5] | Thermally stable (P-type)[6] | Excellent (>105 cycles)[6] |
| Spiropyran | 6'-nitroBIPS | ~0.1 (upper limit)[7] | - | Thermally unstable (T-type), minutes to hours[8] | Low to Moderate[9][10][11] |
Experimental Protocols
Accurate and reproducible characterization of photoswitch performance is critical. Below are detailed protocols for measuring the key performance indicators.
Determination of Photoswitching Quantum Yield (Φ)
The quantum yield represents the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific event for each photon absorbed.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to ensure homogenous irradiation.
-
Actinometry (Photon Flux Determination):
-
Use a chemical actinometer, such as potassium ferrioxalate, to accurately measure the photon flux of the light source at the desired irradiation wavelength.[12]
-
Irradiate the actinometer solution for a specific time and measure the change in absorbance.
-
Calculate the photon flux (I₀) in einsteins per second using the known quantum yield of the actinometer.
-
-
Photoswitch Irradiation and Monitoring:
-
Record the initial UV-Vis absorption spectrum of the photoswitch solution (predominantly the trans or open form).
-
Irradiate the sample with monochromatic light at a wavelength where the initial isomer absorbs strongly.
-
Record UV-Vis spectra at regular time intervals during irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
-
Data Analysis:
-
Plot the change in absorbance at a specific wavelength (monitoring the formation of the product or disappearance of the reactant) as a function of time.
-
The initial rate of the photoreaction can be determined from the initial slope of this plot.
-
The quantum yield (Φ) can be calculated using the following equation: Φ = (initial rate of reaction) / (I₀ * (1 - 10-A)) where A is the absorbance of the sample at the irradiation wavelength.[12]
-
Measurement of Thermal Relaxation Half-life (t1/2)
The thermal half-life is the time it takes for half of the metastable (cis or closed) isomer to thermally revert to the more stable (trans or open) isomer in the dark.
Protocol:
-
Isomer Conversion: Irradiate a solution of the photoswitch with an appropriate wavelength of light to achieve a high population of the metastable isomer (e.g., UV light for trans-to-cis isomerization of azobenzenes).
-
Thermal Relaxation Monitoring:
-
Place the cuvette containing the enriched metastable isomer in a temperature-controlled UV-Vis spectrophotometer.
-
Record the full UV-Vis spectrum or the absorbance at a single wavelength (corresponding to the peak of either isomer) at regular time intervals in the dark.
-
-
Data Analysis:
-
The thermal relaxation from the cis to the trans isomer typically follows first-order kinetics.
-
Plot the natural logarithm of the absorbance change (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at thermal equilibrium.
-
The slope of the resulting linear plot is equal to -k, where k is the first-order rate constant.
-
The half-life (t1/2) is then calculated as: t1/2 = ln(2) / k[3]
-
Assessment of Fatigue Resistance
Fatigue resistance refers to the ability of a photoswitch to undergo multiple switching cycles without significant degradation.
Protocol:
-
Cyclic Switching:
-
Prepare a solution of the photoswitch in a quartz cuvette.
-
Subject the sample to repeated cycles of photoisomerization. Each cycle consists of irradiating with a wavelength to drive the forward reaction (e.g., UV light for trans-to-cis azobenzene) followed by irradiation with a wavelength to drive the reverse reaction (e.g., visible light for cis-to-trans azobenzene) or allowing for thermal relaxation.
-
-
Monitoring Degradation:
-
After a set number of cycles (e.g., 1, 5, 10, 50, 100), record the full UV-Vis absorption spectrum at the photostationary state of the trans isomer.
-
-
Data Analysis:
-
Monitor the decrease in the maximum absorbance of the trans isomer's π-π* transition band over the course of the switching cycles.
-
Fatigue is often quantified as the number of cycles required for the absorbance to decrease to a certain percentage (e.g., 90% or 50%) of its initial value.[13][14][15]
-
Alternatively, the quantum yield of degradation can be determined by analyzing the rate of absorbance decrease as a function of the number of absorbed photons.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experiments for validating the efficiency of a photoswitch.
Caption: General workflow for the synthesis and characterization of a photoswitch.
References
- 1. The Versatile Photo-Thermal Behaviour of a 2-Hydroxyazobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Versatile Photo-Thermal Behaviour of a 2-Hydroxyazobenzene [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Improving the fatigue resistance of diarylethene switches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Performance of 4-(Phenylazo)azobenzene in Diverse Solvent Environments: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the behavior of photoswitchable molecules like 4-(phenylazo)azobenzene in various solvents is critical for optimizing their application in light-activated therapies and materials. This guide provides a comparative analysis of the performance of 4-(phenylazo)azobenzene, focusing on its photophysical properties in different solvent systems. Experimental data is presented to illuminate the influence of the solvent environment on the molecule's absorption characteristics and its efficiency in undergoing photoisomerization.
The utility of 4-(phenylazo)azobenzene as a molecular switch is intrinsically linked to its ability to transition between its trans and cis isomeric forms upon light irradiation. The solvent in which this process occurs can significantly impact the absorption of light and the quantum yield of this isomerization, thereby affecting its performance in practical applications.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters of trans-4-(phenylazo)azobenzene in three common solvents with varying polarities: non-polar hexane, polar protic ethanol, and polar aprotic dimethyl sulfoxide (DMSO). These parameters include the wavelength of maximum absorption (λmax) for the high-intensity π-π* transition and the lower-intensity n-π* transition, the molar extinction coefficient (ε) at the π-π* transition, and the quantum yield for the trans to cis photoisomerization (Φt→c).
| Solvent | Dielectric Constant (ε) | λmax (π-π) (nm) | ε (M⁻¹cm⁻¹) at π-π | λmax (n-π*) (nm) | Φt→c |
| Hexane | 1.88 | ~350 | ~28,000 | ~440 | ~0.11 |
| Ethanol | 24.55 | ~352 | ~26,000 | ~442 | ~0.10 |
| Dimethyl Sulfoxide (DMSO) | 46.68 | ~358 | ~25,000 | ~445 | ~0.09 |
Note: The data presented is a compilation of typical values found in the literature for 4-(phenylazo)azobenzene and closely related azobenzene compounds. Exact values can vary depending on experimental conditions.
The data reveals a noticeable trend: as the solvent polarity increases from hexane to DMSO, there is a slight red-shift (bathochromic shift) in the π-π* absorption maximum. This is indicative of the stabilization of the excited state in more polar environments. Conversely, the photoisomerization quantum yield (Φt→c) tends to decrease with increasing solvent polarity. This suggests that in more polar solvents, non-radiative decay pathways may become more competitive with the isomerization process, leading to a less efficient switching performance.
Experimental Protocols
The data presented in this guide is typically obtained through a combination of UV-Visible spectroscopy and photochemical quantum yield determination experiments.
UV-Visible Spectroscopy
This technique is employed to determine the absorption maxima (λmax) and molar extinction coefficients (ε) of 4-(phenylazo)azobenzene in different solvents.
Methodology:
-
Sample Preparation: A stock solution of 4-(phenylazo)azobenzene is prepared in the desired solvent (e.g., hexane, ethanol, or DMSO) at a known concentration. A series of dilutions are then made to obtain solutions with concentrations typically ranging from 10⁻⁵ to 10⁻⁴ M.
-
Spectrophotometer Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is first blanked with the pure solvent in both the sample and reference cuvettes.
-
Data Acquisition: The absorption spectrum of each diluted solution is recorded over a wavelength range of approximately 250 nm to 600 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) for the π-π* and n-π* transitions are identified from the spectra. The molar extinction coefficient (ε) is calculated at the λmax of the π-π* transition using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Photoisomerization Quantum Yield Determination
The quantum yield (Φ) represents the efficiency of a photochemical process and is defined as the number of molecules that undergo the process divided by the number of photons absorbed.
Methodology:
-
Actinometry: A chemical actinometer, a compound with a well-characterized quantum yield (e.g., ferrioxalate), is used to determine the photon flux of the light source.
-
Irradiation of Sample: A solution of trans-4-(phenylazo)azobenzene of known concentration and absorbance at the irradiation wavelength is irradiated with a monochromatic light source (e.g., a filtered mercury lamp or a laser) at a wavelength that primarily excites the trans isomer (typically around 365 nm). The irradiation is carried out for a specific period.
-
Spectroscopic Monitoring: The change in the absorption spectrum of the solution is monitored over time using a UV-Vis spectrophotometer. The decrease in the absorbance of the trans isomer's π-π* band and the increase in the absorbance of the cis isomer's characteristic bands are recorded.
-
Calculation of Quantum Yield: The number of molecules isomerized is determined from the change in absorbance and the known molar extinction coefficients of the trans and cis isomers. The number of photons absorbed by the sample is calculated from the photon flux determined by actinometry and the absorbance of the sample. The quantum yield is then calculated by dividing the number of isomerized molecules by the number of absorbed photons.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for characterizing the performance of 4-(phenylazo)azobenzene in different solvents.
Caption: Workflow for characterizing 4-(phenylazo)azobenzene performance.
Signaling Pathways and Logical Relationships
The photoisomerization of 4-(phenylazo)azobenzene is a light-driven process that can be conceptually illustrated as a signaling pathway. The input signal is light of a specific wavelength, which triggers a molecular transformation, leading to a change in the system's properties.
Caption: Light-induced isomerization pathway of 4-(phenylazo)azobenzene.
A Comparative Guide to the Synthesis of Substituted Azobenzenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted azobenzenes, a critical class of compounds utilized as molecular switches and photosensitive agents in various scientific domains, can be achieved through a range of methodologies. This guide provides an objective comparison of classical and modern synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific target molecules.
Comparison of Key Synthesis Methods
The choice of synthetic method for a particular substituted azobenzene is often dictated by the desired substitution pattern, functional group tolerance, and scalability. Below is a summary of the most common methods with their respective advantages and disadvantages.
| Method | General Description | Advantages | Disadvantages | Typical Yields |
| Mills Reaction | Condensation of an aromatic nitroso compound with an aniline derivative. | Good for unsymmetrical azobenzenes. | Nitroso compounds can be unstable. Limited tolerance for some functional groups. | 40-80% |
| Wallach Rearrangement | Acid-catalyzed rearrangement of azoxybenzenes to hydroxyazobenzenes. | Useful for the specific synthesis of p-hydroxyazobenzenes. | Limited to hydroxy derivatives. Requires strongly acidic conditions. | 50-70% |
| Oxidative Coupling | Direct coupling of anilines using an oxidizing agent and often a metal catalyst. | Atom-economical. Good for symmetrical azobenzenes. Can be adapted for unsymmetrical synthesis. | Selectivity can be an issue for unsymmetrical products. | 60-99% |
| Palladium-Catalyzed Cross-Coupling | Coupling of an aryl halide or triflate with an aryl diazonium salt, hydrazine, or other nitrogen source. | Excellent functional group tolerance. High regioselectivity for unsymmetrical azobenzenes. | Requires a pre-functionalized starting material. Catalyst can be expensive. | 70-95% |
Quantitative Data on Synthesis Methods
The following table presents a comparison of reported yields for the synthesis of various substituted azobenzenes using different methods. This data is collated from multiple sources and serves as a representative overview.
| Target Compound | Substituents | Mills Reaction Yield (%) | Oxidative Coupling Yield (%) | Pd-Catalyzed Coupling Yield (%) |
| 4-Methoxyazobenzene | 4-OCH₃ | 75 | 88 | 92 |
| 4-Nitroazobenzene | 4-NO₂ | 65 | 72 | 85 |
| 4,4'-Dimethylazobenzene | 4-CH₃, 4'-CH₃ | 82 (from p-toluidine and p-nitrosotoluene) | 95 (from p-toluidine) | 94 (from 4-bromotoluene and 4-methylphenylhydrazine) |
| 2-Methylazobenzene | 2-CH₃ | 55 | 68 | 88 |
| 2,2',6,6'-Tetramethylazobenzene | 2,6-CH₃, 2',6'-CH₃ | Low/Not reported | Low/Not reported | 75 |
Experimental Protocols
Mills Reaction: Synthesis of 4-Methoxyazobenzene
Materials:
-
4-Nitrosoanisole (1.0 mmol, 137.1 mg)
-
Aniline (1.0 mmol, 93.1 mg)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Dissolve 4-nitrosoanisole in glacial acetic acid in a round-bottom flask.
-
Add aniline to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure 4-methoxyazobenzene.
Wallach Rearrangement: Synthesis of 4-Hydroxyazobenzene
Materials:
-
Azoxybenzene (1.0 mmol, 198.2 mg)
-
Concentrated Sulfuric Acid (96%, 5 mL)
Procedure:
-
Carefully add azoxybenzene in small portions to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Stir the mixture at room temperature for 24 hours.
-
Slowly pour the reaction mixture onto crushed ice (50 g).
-
Neutralize the solution with a saturated sodium hydroxide solution until it is basic.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purify the crude 4-hydroxyazobenzene by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.
Oxidative Coupling: Synthesis of 4,4'-Dimethylazobenzene
Materials:
-
p-Toluidine (2.0 mmol, 214.3 mg)
-
Copper(I) chloride (0.1 mmol, 9.9 mg)
-
Pyridine (2 mL)
-
Toluene (10 mL)
Procedure:
-
To a solution of p-toluidine in toluene, add copper(I) chloride and pyridine.
-
Stir the mixture at 80 °C under an atmosphere of air (using a balloon) for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to give 4,4'-dimethylazobenzene.
Palladium-Catalyzed Cross-Coupling: Synthesis of 4-Cyanoazobenzene
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182.0 mg)
-
Phenylhydrazine (1.2 mmol, 130.0 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (1.4 mmol, 134.6 mg)
-
Toluene (5 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine 4-bromobenzonitrile, phenylhydrazine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield 4-cyanoazobenzene.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental transformations and logical flow of the described synthetic methods.
Caption: General workflow of the Mills Reaction.
Caption: The Wallach Rearrangement pathway.
Caption: Oxidative coupling for symmetrical azobenzenes.
Caption: Palladium-catalyzed cross-coupling workflow.
A Comparative Guide to Theoretical Models for Azobenzene Isomerization
For Researchers, Scientists, and Drug Development Professionals
The photochromic behavior of azobenzene and its derivatives has positioned them as critical components in the development of light-sensitive materials, molecular switches, and photopharmaceuticals. The reversible trans (E) to cis (Z) isomerization, triggered by light, underpins these applications. Accurate theoretical models that can predict and elucidate the underlying mechanisms of this isomerization are therefore indispensable for the rational design of new and improved azobenzene-based systems. This guide provides an objective comparison of the performance of various theoretical models against experimental data and outlines the experimental protocols used for their validation.
Data Presentation: Performance of Theoretical Models
The validation of theoretical models hinges on their ability to reproduce experimentally observed quantities. Key metrics for azobenzene isomerization include the quantum yield (Φ), which represents the efficiency of the photoreaction, and the excited-state lifetime (τ), which dictates the timescale of the process. The following tables summarize the comparison of experimental data with predictions from several widely used theoretical models.
Table 1: trans → cis Isomerization Quantum Yields (Φt→c)
| Excitation | Experimental Value | TD-DFT | CASSCF/CASPT2 | RASPT2 | Surface Hopping (SH) |
| n→π* (S1) | ~0.25 (in n-hexane)[1] | Varies with functional | 0.11 - 0.28[2] | - | 0.20 - 0.28[2] |
| π→π* (S2) | ~0.11 (in n-hexane)[1] | Varies with functional | ~0.15 | - | ~0.11 |
Table 2: cis → trans Isomerization Quantum Yields (Φc→t)
| Excitation | Experimental Value | TD-DFT | CASSCF/CASPT2 | RASPT2 | Surface Hopping (SH) |
| n→π* (S1) | ~0.56 (in n-hexane)[1] | 0.34 - 0.43 | 0.46 ± 0.08[3] | - | - |
| π→π* (S2) | ~0.27 (in n-hexane)[1] | - | 0.3 - 0.45[4] | - | - |
Table 3: Excited-State Lifetimes (τ)
| Isomer | Excitation | Experimental Value | Theoretical Prediction (Model) |
| trans | n→π* (S1) | ~3 ps[5] | ~0.5 ps (FMS)[3] |
| cis | n→π* (S1) | ~100 fs[5] | 62 - 63 fs (TD-DFT with/without spin-flip) |
Note: Theoretical predictions can vary significantly based on the specific functional, basis set, and solvent model used. The values presented here are representative examples from the literature.
Experimental Protocols
The validation of theoretical models relies on robust experimental data. Below are detailed methodologies for two key experiments used to characterize azobenzene isomerization.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a powerful technique to monitor the evolution of excited states and the formation of photoproducts on ultrafast timescales.
Methodology:
-
Sample Preparation:
-
Dissolve the azobenzene derivative in a suitable solvent (e.g., n-hexane, methanol) to a concentration that yields an optical density of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.
-
For studying the cis isomer, irradiate the trans sample with a UV lamp until the photostationary state is reached, which is rich in the cis isomer.
-
-
Experimental Setup:
-
A femtosecond laser system is used to generate both the "pump" and "probe" pulses.
-
The pump pulse, with a wavelength tuned to the absorption band of the isomer of interest (e.g., ~320 nm for π→π* or ~440 nm for n→π* of trans-azobenzene), excites the sample.[6]
-
The probe pulse is a broadband white-light continuum that passes through the sample at a variable time delay after the pump pulse.
-
The change in absorbance of the probe light is measured as a function of wavelength and time delay.
-
-
Data Acquisition and Analysis:
-
The transient absorption spectra are collected at various time delays, from femtoseconds to nanoseconds.
-
The data is corrected for the solvent response and chirp of the white-light continuum.
-
Global fitting of the time-resolved data at multiple wavelengths is performed to extract the lifetimes of the excited states and the kinetics of isomer formation.[7]
-
Quantum Yield Determination using Actinometry
Chemical actinometry is a standard method for determining the photon flux of a light source, which is essential for calculating the quantum yield of a photoreaction.
Methodology:
-
Actinometer Preparation:
-
Prepare a solution of a chemical actinometer with a known quantum yield at the desired irradiation wavelength. Potassium ferrioxalate is a common choice for the UV-Vis region.[8]
-
-
Photon Flux Measurement:
-
Fill a cuvette with the actinometer solution and irradiate it with the same light source and geometry that will be used for the azobenzene sample.
-
Measure the change in absorbance of the actinometer solution at a specific wavelength corresponding to the product formation.
-
Calculate the number of moles of product formed based on the change in absorbance and the molar extinction coefficient.
-
Using the known quantum yield of the actinometer, calculate the photon flux (photons per unit time) of the light source.[9][10]
-
-
Azobenzene Irradiation and Analysis:
-
Irradiate a solution of the azobenzene isomer of interest under the same conditions as the actinometer.
-
Monitor the change in the concentration of the reactant and product isomers over time using UV-Vis spectroscopy or HPLC.
-
The initial rate of isomerization is determined from the change in concentration as a function of the number of photons absorbed.
-
-
Quantum Yield Calculation:
-
The quantum yield (Φ) is calculated as the number of molecules isomerized divided by the number of photons absorbed.
-
Mandatory Visualization
Caption: Workflow for the validation of theoretical models of azobenzene isomerization.
Caption: Simplified Jablonski diagram for the photoisomerization of azobenzene.
References
- 1. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. claudiozannoni.it [claudiozannoni.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. hepatochem.com [hepatochem.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
A Comparative Analysis of the Spectral Properties of Azobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are fundamental photochromic molecules that undergo reversible isomerization between their trans and cis forms upon light irradiation. This unique property has led to their widespread use in various applications, including molecular switches, photopharmacology, and materials science. Understanding the distinct spectral properties of these isomers is crucial for the rational design and application of azobenzene-based systems. This guide provides a comparative analysis of the spectral characteristics of trans- and cis-azobenzene, supported by experimental data and detailed methodologies.
Quantitative Spectral Data
The spectral properties of trans- and cis-azobenzene are markedly different, allowing for their selective photoisomerization. The key spectral parameters are summarized in the table below. The trans isomer is thermodynamically more stable and is the predominant form in the dark at room temperature[1].
| Spectral Property | trans-Azobenzene | cis-Azobenzene | Reference(s) |
| π → π* Absorption (λmax) | ~320-350 nm | ~250-280 nm | [1][2] |
| n → π* Absorption (λmax) | ~440-450 nm | ~430-440 nm | [2][3] |
| Molar Absorptivity (ε) at π→π | High (~20,000 - 30,000 M⁻¹cm⁻¹) | Lower (~7,000 - 10,000 M⁻¹cm⁻¹) | [1] |
| Molar Absorptivity (ε) at n→π | Low (~400 M⁻¹cm⁻¹) | Higher (~1,500 M⁻¹cm⁻¹) | [1] |
| Fluorescence | Generally non-fluorescent (very low quantum yield) | Generally non-fluorescent (very low quantum yield) | [4][5] |
| Photoisomerization Quantum Yield (Φ) | |||
| trans → cis (at ~365 nm) | ~0.11 - 0.25 | - | [6][7] |
| cis → trans (at ~436 nm) | - | ~0.40 - 0.56 | [6] |
Note: The exact values of λmax, ε, and quantum yields can vary depending on the solvent and substitution on the phenyl rings[2][8].
Photoisomerization of Azobenzene
The photoisomerization of azobenzene is a reversible process driven by light. Irradiation with UV light, corresponding to the intense π → π* transition of the trans isomer, leads to the formation of the cis isomer. Conversely, irradiation with blue light, which excites the n → π* transition of the cis isomer, promotes its conversion back to the more stable trans form. The cis isomer can also revert to the trans isomer thermally in the dark[2].
Caption: Photoisomerization pathway of azobenzene between its trans and cis isomers.
Experimental Protocols
Accurate determination of the spectral properties of azobenzene isomers requires careful experimental procedures. Below are detailed methodologies for key experiments.
Measurement of UV-Vis Absorption Spectra
This protocol outlines the steps to obtain the absorption spectra of trans- and cis-azobenzene.
Materials:
-
Azobenzene
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)[9][10]
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., 450 nm)
Procedure:
-
Preparation of trans-Azobenzene Solution:
-
Recording the trans-Azobenzene Spectrum:
-
Fill a quartz cuvette with the trans-azobenzene solution.
-
Use the pure solvent as a blank reference.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
The spectrum should show a strong absorption band in the UV region (π → π) and a weaker band in the visible region (n → π)[2].
-
-
Preparation of cis-Azobenzene Solution:
-
Irradiate the trans-azobenzene solution in the cuvette with a UV lamp at a wavelength corresponding to the π → π* transition (e.g., 365 nm) to induce isomerization to the cis form[13][14].
-
Monitor the spectral changes until a photostationary state is reached, indicated by no further change in the absorption spectrum upon continued irradiation.
-
-
Recording the cis-Rich Spectrum:
-
Immediately after irradiation, record the absorption spectrum of the cis-rich solution. This spectrum will be a mixture of cis and trans isomers.
-
To obtain the pure cis-azobenzene spectrum, various methods can be employed, such as spectral subtraction techniques or analysis of data from thermal back-isomerization experiments[10][12].
-
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield represents the efficiency of a photochemical process. This protocol describes a method to determine the quantum yields for the trans → cis and cis → trans isomerization of azobenzene.
Materials:
-
Azobenzene solution of known concentration
-
Actinometer solution (e.g., ferrioxalate) for light intensity calibration
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Stirred cuvette holder
Procedure:
-
Measure the Photon Flux:
-
Determine the intensity of the monochromatic light source at the desired wavelength using a chemical actinometer.
-
-
Irradiate the Azobenzene Sample:
-
Place the azobenzene solution in the stirred cuvette and irradiate it with the calibrated light source for a specific time.
-
For trans → cis isomerization, start with a solution of the trans isomer and irradiate at a wavelength within its π → π* absorption band (e.g., 365 nm)[6].
-
For cis → trans isomerization, start with a photostationary state rich in the cis isomer and irradiate at a wavelength within its n → π* absorption band (e.g., 436 nm)[6].
-
-
Monitor Spectral Changes:
-
Record the absorption spectrum of the solution at different irradiation times.
-
-
Calculate the Quantum Yield:
-
The quantum yield (Φ) is calculated using the following equation: Φ = (Number of molecules isomerized) / (Number of photons absorbed)
-
The number of isomerized molecules can be determined from the change in absorbance at a specific wavelength, using the Beer-Lambert law and the known molar absorption coefficients of the two isomers[7].
-
The number of absorbed photons is determined from the photon flux and the absorbance of the sample.
-
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the comparative spectral analysis of azobenzene isomers.
Caption: A typical experimental workflow for the spectral analysis of azobenzene isomers.
References
- 1. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azobenzene - Wikipedia [en.wikipedia.org]
- 3. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The photo-isomerization of some azobenzene derivatives - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. The absorption spectrum of cis-azobenzene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. arxiv.org [arxiv.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
A Comparative Guide to the Biocompatibility of Azobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of various azobenzene derivatives, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in selecting suitable azobenzene compounds for their specific applications, with a focus on cytotoxicity, phototoxicity, and hemolytic potential.
Executive Summary
Azobenzene and its derivatives are a versatile class of photoswitchable molecules with broad applications in drug delivery, materials science, and photopharmacology. However, their successful translation into biomedical applications is contingent on a thorough understanding of their biocompatibility. This guide summarizes key findings on the cytotoxicity of different azobenzene derivatives, highlighting the influence of substitution patterns on their biological activity. Furthermore, it provides detailed experimental protocols for assessing biocompatibility and visualizes key experimental and biological pathways.
Comparative Biocompatibility Data
The biocompatibility of azobenzene derivatives is significantly influenced by their chemical structure, including the nature and position of substituents on the phenyl rings. The following tables summarize quantitative data from various studies, providing a comparative overview of the cytotoxic effects of different derivatives. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines, compound concentrations, and incubation times.
Table 1: In Vitro Cytotoxicity of Selected Azobenzene Derivatives (IC50 values)
| Azobenzene Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| p-Dimethylaminoazobenzene (p-DAB) | Mouse Bone Marrow | Chromosome Aberration | - | [1] |
| Azobenzene-based Polymeric Nanoparticles (PPNPs) | Human Cardiomyocytes (RL14) | MTT | LC50: 1.28 mg/mL | [2] |
| Azobenzene-based Polymeric Nanoparticles (PPNPs) | Mouse Fibroblasts (NIH3T3) | MTT | LC50: 1.72 mg/mL | [2] |
| Imidazole Derivative 2b | HepG2 | MTT | 49.01 | [3] |
| Imidazole Derivative 4c | HepG2 | MTT | <50 | [3] |
| Benzimidazole Derivative 2d | HepG2 | MTT | <50 | [3] |
| Benzimidazole Derivative 3d | HepG2 | MTT | <50 | [3] |
| Quinazolinone Derivative Q7 | Caki-1 (Renal Carcinoma) | MTT | 87 | [4] |
Note: IC50/LC50 values represent the concentration of a substance that is required for 50% inhibition/lethality in vitro. A lower value indicates higher cytotoxicity.
Table 2: Structure-Activity Relationship Insights on Azobenzene Cytotoxicity
| Structural Modification | Effect on Biocompatibility | Reference |
| Electron-donating groups (e.g., -NH2, -OCH3) | Generally increases cytotoxicity.[4] | [4] |
| Electron-withdrawing groups (e.g., -NO2, -Cl) | Can enhance antimicrobial activity, but may also increase cytotoxicity.[4] | [4] |
| Positional Isomerism (ortho, meta, para) | The position of substituents significantly impacts biological activity. | |
| Polymer Conjugation | Encapsulation into polymeric nanoparticles can improve biocompatibility by controlling release and reducing direct exposure.[2] | [2] |
Experimental Protocols
Accurate assessment of biocompatibility is crucial for the development of safe and effective azobenzene-based technologies. Below are detailed methodologies for key in vitro experiments.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the azobenzene derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same solvent concentration used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Hemolysis Assay
The hemolysis assay evaluates the potential of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
Principle: Red blood cells are incubated with the test material or its extract. If the material is hemolytic, it will cause the red blood cell membrane to rupture, releasing hemoglobin into the supernatant. The amount of released hemoglobin is quantified by measuring its absorbance at a specific wavelength and is expressed as a percentage of the hemoglobin released by a positive control (e.g., water, which causes complete hemolysis).
Procedure (Direct Contact Method):
-
Blood Collection and Preparation: Obtain fresh, anticoagulated blood (e.g., human or rabbit). Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet three times with phosphate-buffered saline (PBS) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Sample Preparation: Prepare the azobenzene derivatives at various concentrations in PBS.
-
Incubation: In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound solution. For the negative control, use 100 µL of PBS. For the positive control (100% hemolysis), use 100 µL of deionized water.
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: General experimental workflow for assessing the biocompatibility of azobenzene derivatives.
Signaling Pathway for Azobenzene-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Photoswitching Kinetics of Azobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are a cornerstone of photopharmacology and smart materials due to their ability to undergo reversible photoisomerization between their trans and cis isomers. This guide provides a comparative overview of the photoswitching kinetics of various azobenzenes, supported by experimental data, to aid in the selection and design of photoswitches for specific applications.
Data Presentation: Photoswitching Kinetic Parameters
The efficiency and speed of photoswitching are critical for the application of azobenzenes. These properties are primarily quantified by the photoisomerization quantum yield (Φ) and the thermal half-life (t½) of the cis-isomer. The quantum yield represents the efficiency of the light-induced conversion, while the thermal half-life indicates the stability of the metastable cis-isomer in the dark.
The substitution pattern on the azobenzene core dramatically influences these kinetic parameters. Generally, azobenzenes are categorized into three classes based on their spectroscopic and kinetic properties: azobenzene-type, aminoazobenzene-type, and pseudo-stilbenes.[1] The following tables summarize the photoswitching kinetic data for a selection of representative azobenzene derivatives.
Table 1: Photoisomerization Quantum Yields (Φ) of Selected Azobenzene Derivatives
| Compound | Solvent | λ (nm) for trans→cis | Φ (trans→cis) | λ (nm) for cis→trans | Φ (cis→trans) | Reference(s) |
| Azobenzene | Methanol | 313 | 0.11 | 436 | 0.54 | [2] |
| 4-Aminoazobenzene | Ethanol | 313 | 0.03 | 436 | 0.14 | [3] |
| 4,4'-Diaminoazobenzene | Ethanol | 313 | 0.01 | 436 | 0.08 | [3] |
| 4-Nitroazobenzene | Ethanol | 313 | 0.04 | 436 | 0.08 | [3] |
| 4-Methoxyazobenzene | Ethanol | 313 | 0.09 | 436 | 0.25 | [3] |
| Perfluoroazobenzene | Hexane | 365 | 0.94 | 313 | 0.03 | [3] |
Table 2: Thermal Half-Lives (t½) of the cis-Isomer for Selected Azobenzene Derivatives
| Compound | Solvent | Temperature (°C) | t½ | Reference(s) |
| Azobenzene | Benzene | 35 | 1.4 days | [4] |
| 4-Hydroxyazobenzene | Ethanol | 25 | 2.1 min | [5] |
| 4-Aminoazobenzene | Ethanol | 25 | 1.3 min | [3] |
| 4-Nitroazobenzene | Ethanol | 25 | 2.1 h | [3] |
| 2,2',6,6'-Tetrafluoroazobenzene | Toluene | 25 | 3.5 days | [6] |
| Tetra-ortho-chloroazobenzene | Toluene | 25 | ~ years | [2] |
Mandatory Visualization
The photoswitching of azobenzene involves the reversible isomerization between the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This process can be triggered by light of a specific wavelength and, for the cis to trans conversion, also by heat.
Caption: The general mechanism of azobenzene photoswitching.
Experimental Protocols
Accurate determination of photoswitching kinetics is crucial for comparing different azobenzene derivatives. The following are detailed methodologies for two common techniques used to measure these parameters.
UV-Vis Spectroscopy for Thermal Isomerization Kinetics
This method is used to determine the thermal half-life of the cis-isomer by monitoring its relaxation back to the trans-isomer over time.
Methodology:
-
Sample Preparation: Prepare a solution of the azobenzene derivative in the desired solvent at a concentration that gives a maximum absorbance between 0.5 and 1.5 in the trans state.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally adapted (predominantly trans) state.
-
Photoisomerization: Irradiate the solution with UV light (typically around 365 nm) to convert a significant population of the azobenzene to the cis-isomer. Monitor the spectral changes until a photostationary state is reached (no further change in the spectrum upon continued irradiation).
-
Kinetic Measurement: In the dark, at a constant temperature, record the UV-Vis spectrum at regular time intervals. The back-isomerization to the trans-form can be followed by monitoring the increase in absorbance at the λmax of the trans-isomer or the decrease at the λmax of the cis-isomer.[7]
-
Data Analysis: The thermal relaxation of the cis-isomer typically follows first-order kinetics. Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear fit will be the negative of the rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.
Flash Photolysis for Fast Isomerization Kinetics
Flash photolysis is employed to study rapid photoisomerization events, often on the microsecond to second timescale.
Methodology:
-
Apparatus: A flash photolysis setup typically consists of a high-intensity flash lamp for excitation and a continuous probe light source (e.g., a UV-LED) directed through the sample to a detector.[5][8]
-
Sample Preparation: Prepare the azobenzene solution as described for UV-Vis spectroscopy and place it in a cuvette within the spectrometer.
-
Excitation and Probing: The sample is excited with a short, intense pulse of light from the flash lamp, which initiates the photoisomerization. The change in absorbance of the sample is monitored over time by the probe beam set to a wavelength where the trans and cis isomers have different absorption coefficients.[9]
-
Data Acquisition: The detector measures the change in light transmission through the sample as a function of time after the flash. This provides a kinetic trace of the isomerization process.[10]
-
Data Analysis: The resulting decay curve is fitted to an appropriate kinetic model (usually first-order) to extract the rate constant and half-life of the isomerization process. For temperature-dependent studies, an Eyring plot can be constructed to determine the enthalpy and entropy of activation.[8]
By understanding the kinetic parameters and the experimental methods used to determine them, researchers can make informed decisions in the design and application of azobenzene-based photoswitches for a wide range of innovative technologies.
References
- 1. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents: periodic trends, tuneable thermal half-lives and chalcogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 10. scribd.com [scribd.com]
A Comparative Guide to the Performance of 4-(Phenylazo)azobenzene and Spiropyrans as Photoswitches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent classes of photochromic molecules: 4-(phenylazo)azobenzene and spiropyrans. Both are pivotal in the development of light-responsive materials and drug delivery systems, yet they exhibit distinct photophysical and chemical properties. This document summarizes key performance metrics from experimental data, details the methodologies for these experiments, and visualizes the underlying processes to aid in the selection of the most suitable photoswitch for your research and development needs.
Executive Summary
4-(Phenylazo)azobenzene, a member of the azobenzene family, and spiropyrans are both excellent candidates for applications requiring photo-control. Azobenzenes are known for their robust and reversible trans-cis isomerization, offering high photostability and predictable switching behavior. Spiropyrans, on the other hand, undergo a more dramatic structural change, converting from a closed, colorless, and nonpolar spiropyran (SP) form to an open, colored, and highly polar merocyanine (MC) form. This significant change in polarity is particularly advantageous for applications involving solubility changes and molecular recognition. However, spiropyrans can be more susceptible to thermal relaxation and photodegradation compared to azobenzenes. The choice between these two classes of photoswitches will ultimately depend on the specific requirements of the application, such as the desired wavelength of activation, the necessary thermal stability of the metastable state, and the tolerance for photodegradation.
Data Presentation: Performance Metrics
The following tables summarize the key quantitative performance data for 4-(phenylazo)azobenzene (represented by its close and well-studied analog, 4-phenylazophenol) and a representative spiropyran. It is important to note that these values can be significantly influenced by the solvent, temperature, and substitution patterns on the molecular scaffold.
Table 1: Photoisomerization Quantum Yields
| Compound Class | Isomerization Process | Wavelength (nm) | Solvent | Quantum Yield (Φ) |
| Azobenzene | trans → cis | ~365 | Various | 0.1 - 0.3 |
| cis → trans | ~440 | Various | 0.4 - 0.6 | |
| Spiropyran | SP → MC | ~365 | Various | 0.1 - 0.8[1] |
| MC → SP | >450 | Various | 0.01 - 0.2 |
Table 2: Thermal Relaxation Kinetics
| Compound Class | Isomerization Process | Solvent | Half-life (t½) |
| Azobenzene (4-phenylazophenol) | cis → trans | Ethanol | 205 ms[2] |
| cis → trans | Toluene | 31 minutes[2] | |
| Spiropyran | MC → SP | Nonpolar Solvents | Seconds to Hours |
| MC → SP | Polar Solvents | Milliseconds to Seconds[1] |
Table 3: Photostability
| Compound Class | General Photostability | Common Degradation Pathways |
| Azobenzene | High | Photocyclization, oxidation |
| Spiropyran | Moderate to Low | Irreversible ring opening, oxidation, hydrolysis |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of new experiments.
Determination of Photoisomerization Quantum Yield
The photoisomerization quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo isomerization divided by the number of photons absorbed by the reactant.
Methodology: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the photoswitch in a suitable solvent (e.g., ethanol, toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the excitation wavelength to ensure accurate measurement and avoid inner filter effects.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder and a light source for irradiation (e.g., a laser or a filtered lamp) is required.
-
Procedure:
-
Record the initial UV-Vis absorption spectrum of the sample.
-
Irradiate the sample with monochromatic light at a wavelength where the initial isomer absorbs strongly.
-
Record the UV-Vis absorption spectra at regular time intervals during irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
The photon flux of the light source must be determined using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode.
-
-
Data Analysis: The quantum yield is calculated using the initial rate of isomerization, the initial absorbance, the photon flux, and the path length of the cuvette. The change in concentration of the isomers can be determined from the changes in absorbance at a specific wavelength using the Beer-Lambert law.
Determination of Thermal Relaxation Rate
The thermal relaxation rate is the rate at which the metastable isomer reverts to the thermodynamically stable isomer in the dark.
Methodology: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the photoswitch as described for the quantum yield measurement.
-
Instrumentation: A UV-Vis spectrophotometer with a temperature-controlled cuvette holder is required.
-
Procedure:
-
Irradiate the sample with light to generate a significant population of the metastable isomer (e.g., reach the PSS).
-
Turn off the irradiation source and immediately start recording the UV-Vis absorption spectra at regular time intervals in the dark.
-
Monitor the change in absorbance at a wavelength where the metastable isomer has a strong absorption band.
-
-
Data Analysis: The thermal relaxation process typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance decay curve to a single exponential function. The half-life (t½) is then calculated as ln(2)/k.
Assessment of Photostability
Photostability refers to the ability of a molecule to withstand repeated cycles of photoisomerization without undergoing irreversible chemical degradation.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a solution of the photoswitch in a suitable solvent.
-
Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector is required.
-
Procedure:
-
Inject a sample of the initial solution into the HPLC to obtain a chromatogram representing the pure, undegraded compound.
-
Subject the solution to prolonged or repeated cycles of photo-irradiation, mimicking the intended application conditions.
-
At various time points, inject aliquots of the irradiated solution into the HPLC.
-
-
Data Analysis: Compare the chromatograms of the irradiated samples with the initial chromatogram. The appearance of new peaks or a decrease in the area of the main peak corresponding to the photoswitch indicates photodegradation. The percentage of degradation can be quantified by comparing the peak areas.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the comparison of 4-(phenylazo)azobenzene and spiropyrans.
Caption: Photoisomerization mechanisms of azobenzene and spiropyran.
Caption: Generalized pathway for light-activated drug delivery.
Caption: Workflow for characterizing photoswitch performance.
References
Validating the Switch: A Guide to Computational Predictions of Azobenzene Properties
For researchers, scientists, and professionals in drug development, the precise prediction of molecular behavior is paramount. Azobenzenes, as key components in photoswitchable technologies, demand accurate computational models to forecast their light-induced and thermal isomerization properties. This guide provides a comparative analysis of common computational methods against experimental data for key azobenzene characteristics, offering a framework for validating in silico predictions.
This document delves into the validation of computational predictions for three critical properties of azobenzenes: their absorption maxima (λmax), photoisomerization quantum yields (Φ), and the thermal half-life (τ1/2) of their metastable Z-isomers. We compare the performance of various computational approaches with established experimental results and provide detailed protocols for the cited experimental techniques.
Core Challenge: Bridging Theory and Reality
The central goal is to ascertain which computational methods provide the most reliable predictions for azobenzene behavior. The isomerization of azobenzene from its stable E (trans) form to the metastable Z (cis) form upon light absorption, and its subsequent reversion either photochemically or thermally, is governed by subtle electronic and structural factors. Computational chemistry aims to model these factors to accelerate the design of new photoswitches with desired properties, such as absorption in the visible or near-infrared spectrum and long thermal half-lives for the Z-isomer.
The general workflow for validating these computational predictions involves a synergistic loop between theoretical calculations and experimental verification.
Predicting Absorption Spectra (λmax)
The wavelength of maximum absorption (λmax) is crucial for determining which light source will efficiently trigger the photoswitch. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra due to its balance of accuracy and computational cost.[1][2] However, the choice of functional within TD-DFT significantly impacts the accuracy of the prediction.
Below is a comparison of λmax values for the characteristic n→π* and π→π* transitions of trans-azobenzene, calculated with different TD-DFT functionals, against experimental values in n-hexane.
| Computational Method | Basis Set | Predicted λmax (n→π) [nm] | Error [nm] | Predicted λmax (π→π) [nm] | Error [nm] |
| Experimental (n-hexane) | - | 443 | - | 318 | - |
| TD-B3LYP[3] | def2-TZVP | 467 | +24 | 291 | -27 |
| TD-PBE0[4] | 6-311+G(d,p) | 435 | -8 | 298 | -20 |
| TD-CAM-B3LYP[5] | 6-311+G(d,p) | 420 | -23 | 285 | -33 |
| TD-ωB97X-D[6] | def2-SVP | 418 | -25 | 282 | -36 |
| RI-CC2[7] | def2-TZVPP | 428 | -15 | 300 | -18 |
Analysis :
-
Global hybrid functionals like PBE0 often provide a good balance for predicting both n→π* and π→π* transitions.[4]
-
Range-separated hybrids like CAM-B3LYP and ωB97X-D tend to underestimate the λmax values.[5][6]
-
Higher-level methods like Coupled Cluster (CC2) can offer greater accuracy but at a significantly higher computational cost.[7]
-
It is critical to note that solvent effects can shift absorption bands, and including a solvent model (e.g., CPCM) in calculations is important for accurate predictions.[5][8]
Predicting Photoisomerization Quantum Yields (Φ)
The quantum yield (Φ) represents the efficiency of the photoisomerization process. Predicting this property is computationally demanding as it requires modeling the excited-state dynamics. Direct and accurate prediction remains a significant challenge, with most studies focusing on rationalizing experimental trends rather than quantitative prediction.
Experimental quantum yields for the E→Z and Z→E isomerization of azobenzene in methanol have been determined.[9][10]
| Process | Wavelength [nm] | Experimental Φ[9][10] |
| E → Z | 313 | 0.10 - 0.14 |
| E → Z | 366 | 0.11 |
| E → Z | 436 | 0.24 |
| Z → E | 313 | 0.41 |
| Z → E | 436 | 0.52 |
| Z → E | 546 | 0.09 |
Computational Insights :
-
Computational models suggest that excitation to the S2 (π→π) state is followed by rapid internal conversion to the S1 (n→π) state, from which isomerization occurs.[11]
-
The shape of the potential energy surfaces and the location of conical intersections are key to determining the isomerization pathway (rotation vs. inversion) and its efficiency.
-
Qualitative predictions can be made by analyzing the calculated energy barriers on the excited-state potential energy surface. For instance, intramolecular hydrogen bonds can act as a "molecular lock," increasing the energy barrier along the torsional coordinate and thus preventing photoisomerization, a phenomenon that can be modeled computationally.[12]
Predicting Thermal Isomerization Half-Life (τ1/2)
The thermal half-life of the Z-isomer is critical for applications requiring long-term stability of the switched state. This property is determined by the ground-state energy barrier (ΔG‡) for the Z→E isomerization. DFT is commonly used to calculate this barrier.
The table below compares computationally predicted half-lives for substituted azobenzenes in acetonitrile (ACN) with experimental data.
| Compound | Computational Method (Functional) | Predicted τ1/2 [h][13] | Experimental τ1/2 [h][13] |
| Azobenzene (Z) | M06-2X | 4.7 | ~3.2 (in isooctane) |
| 2,2',6,6'-tetrafluoroazobenzene (Z) | M06-2X | 30.8 | > 240 |
| 3,3',5,5'-tetrafluoroazobenzene (Z) | M06-2X | 36.9 | ~200 |
| 4-amino-azobenzene (Z) | B3LYP | 0.1 | - |
Analysis :
-
Standard DFT functionals often struggle to accurately predict the activation energy for thermal isomerization, sometimes overestimating the barrier.[14][15] This is attributed to the multireference character of the transition state, which is not well-described by single-reference DFT methods.[6]
-
Recent studies suggest that the thermal isomerization for many azobenzenes proceeds through a rotation mechanism involving intersystem crossing to a triplet state, a pathway often overlooked in standard DFT calculations.[14][15]
-
Machine learning models trained on quantum chemistry data are emerging as a promising, high-throughput approach to more accurately predict thermal half-lives for large libraries of azobenzene derivatives.[14][15][16]
Experimental Protocols
Determination of Absorption Maxima (λmax) by UV-Vis Spectroscopy
Objective : To measure the wavelength(s) at which a molecule absorbs light most strongly.
Methodology :
-
Sample Preparation : Prepare a dilute solution of the azobenzene derivative in a suitable UV-transparent solvent (e.g., hexane, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.5 and 1.5 at the λmax to ensure adherence to the Beer-Lambert law.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer. A quartz cuvette with a defined path length (typically 1 cm) is used.
-
Blank Measurement : Fill a cuvette with the pure solvent and record a baseline spectrum. This is subtracted from the sample spectrum to correct for solvent absorption and scattering.
-
Sample Measurement : Fill a second cuvette with the sample solution. Place both the blank and sample cuvettes in the spectrophotometer.
-
Data Acquisition : Scan a range of wavelengths (e.g., 250-700 nm) and record the absorbance at each wavelength.
-
Analysis : The resulting spectrum is a plot of absorbance versus wavelength. The λmax is identified as the wavelength at the peak of the absorption band. For azobenzenes, distinct peaks for the π→π* (usually in the UV region) and n→π* (usually in the visible region) transitions are identified.
Determination of Photoisomerization Quantum Yield (Φ)
Objective : To quantify the efficiency of a photochemical reaction, defined as the number of molecules undergoing a specific event (e.g., E→Z isomerization) divided by the number of photons absorbed by the reactant.
Methodology (Relative Method using a Chemical Actinometer) :
-
Actinometer Selection : Choose a chemical actinometer with well-characterized quantum yield at the desired irradiation wavelength. Ferrioxalate is a common choice for UV and visible light. For azobenzene studies, the isomerization of trans-azobenzene itself can be used as a reference.[10]
-
Solution Preparation : Prepare two identical solutions, one of the sample and one of the actinometer, with identical absorbance at the irradiation wavelength.
-
Irradiation : Irradiate both the sample and actinometer solutions under identical conditions (same light source, wavelength, geometry, and irradiation time). The irradiation should be stopped after a small percentage of conversion (<10%) to avoid complications from product absorption.
-
Analysis :
-
Sample : Monitor the change in the concentration of the reactant or formation of the product using UV-Vis spectroscopy or NMR. The change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivity is typically used.
-
Actinometer : Analyze the chemical change in the actinometer according to established protocols. For ferrioxalate, this involves a colorimetric analysis of the Fe(II) ions produced.
-
-
Calculation : The quantum yield of the sample (Φ_s) is calculated relative to the known quantum yield of the actinometer (Φ_a) using the following equation: Φ_s = Φ_a * (ΔC_s / ΔC_a) where ΔC_s and ΔC_a are the changes in concentration of the product for the sample and actinometer, respectively, under conditions of identical light absorption.
Determination of Thermal Isomerization Half-Life (τ1/2)
Objective : To measure the time it takes for half of the metastable Z-isomer to thermally revert to the more stable E-isomer at a specific temperature.
Methodology :
-
Photoconversion : Prepare a solution of the azobenzene in the desired solvent. Irradiate the solution at the λmax of the E-isomer to convert a significant portion of the population to the Z-isomer, reaching a photostationary state.
-
Kinetic Monitoring : Place the solution in a thermostatted cuvette holder within a UV-Vis spectrophotometer to maintain a constant temperature.
-
Data Acquisition : Immediately after irradiation ceases, begin recording UV-Vis spectra at regular time intervals. The spectral changes are monitored, typically by following the increase in absorbance at the λmax of the E-isomer or the decrease at the λmax of the Z-isomer.
-
Analysis : The thermal back-reaction (Z→E) typically follows first-order kinetics. The natural logarithm of the absorbance difference (A_t - A_∞), where A_t is the absorbance at time t and A_∞ is the absorbance after full relaxation, is plotted against time.
-
Calculation : The slope of the resulting linear plot is equal to -k, where k is the first-order rate constant. The half-life (τ1/2) is then calculated using the equation: τ1/2 = ln(2) / k
References
- 1. lle.rochester.edu [lle.rochester.edu]
- 2. lle.rochester.edu [lle.rochester.edu]
- 3. On the Low-Lying Electronically Excited States of Azobenzene Dimers: Transition Density Matrix Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Predicting the Electronic Absorption Band Shape of Azobenzene Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Predicting Excited-State Absorption Spectra from Non-Aufbau Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 14. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Push-Pull Substituted Azobenzenes: Properties and Experimental Protocols
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various push-pull substituted azobenzenes, supported by experimental data. It delves into their synthesis, photoisomerization properties, and the experimental protocols for their characterization.
Push-pull substituted azobenzenes are a class of photoswitchable molecules that have garnered significant interest due to their tunable properties and diverse applications, including in photopharmacology and materials science.[1][2][3][4] The strategic placement of electron-donating (push) and electron-withdrawing (pull) groups on the azobenzene scaffold allows for the modulation of their electronic and, consequently, their photophysical properties.[5][6][7] This guide offers a comparative analysis of key performance metrics, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Comparative Performance Data
The photophysical properties of push-pull azobenzenes are critically dependent on the nature and position of the substituents, as well as the solvent environment. The following tables summarize key quantitative data for a selection of push-pull azobenzenes, allowing for a direct comparison of their performance.
| Compound | Substituents (Push-Pull) | Solvent | trans λmax (π→π) (nm) | cis λmax (n→π) (nm) | ΦE→Z (%) | ΦZ→E (%) | Z-isomer Half-life (t1/2) | Reference |
| Azobenzene | None | n-Hexane | 301 | 440 | 11 | 27 | Days | [6][8] |
| 4-Nitro-4'-aminoazobenzene | -NH2, -NO2 | Dioxane | 472 | - | 4.1 | 38 | 1.3 s | [5] |
| 4-Methoxyazobenzene | -OCH3, -H | Acetonitrile | 347 | 440 | - | - | - | [9] |
| 4-Anilino-4'-nitroazobenzene | -NHPh, -NO2 | Various | - | - | - | - | Highly solvent-dependent | [10] |
| 4-(Dimethylamino)azobenzene | -N(CH3)2, -H | - | - | - | - | - | - | [11] |
Note: The data presented is a selection from various sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not specified in the cited sources.
The introduction of push-pull substituents leads to a significant red-shift in the π→π* absorption band, making these compounds responsive to visible light.[6][8] This is a crucial feature for applications in biological systems where UV light can be damaging.[12] However, this substitution pattern often leads to a shorter thermal half-life of the Z-isomer, a factor that needs to be considered for applications requiring high bistability.[5][13] The quantum yields of photoisomerization are also influenced by the substituents and the excitation wavelength.[8]
Experimental Protocols
Accurate characterization of push-pull azobenzenes is essential for understanding their behavior and for their rational design. Below are detailed methodologies for key experiments.
Synthesis of Push-Pull Azobenzenes
A common synthetic route for push-pull azobenzenes involves a diazo coupling reaction.[14]
-
Diazotization: Aniline bearing an electron-withdrawing group (e.g., 4-nitroaniline) is dissolved in an acidic solution (e.g., HCl in DMF). The solution is cooled to 0°C, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt. The reaction is typically stirred for 1-2 hours at 0°C.
-
Coupling: A solution of an aniline derivative with an electron-donating group (e.g., N,N-dimethylaniline) in a suitable solvent is then added dropwise to the diazonium salt solution.
-
Work-up: The reaction mixture is stirred for several hours, often overnight, at room temperature. The resulting precipitate is collected by filtration, washed, and purified, typically by recrystallization or column chromatography.
UV-Vis Spectroscopy for Photoisomerization Studies
UV-Vis spectroscopy is the primary technique for monitoring the photoisomerization process.
-
Sample Preparation: A dilute solution of the azobenzene derivative is prepared in a suitable solvent in a quartz cuvette.
-
Initial Spectrum: The absorption spectrum of the thermally stable trans-isomer is recorded.
-
Photoisomerization: The solution is irradiated with a light source at a wavelength corresponding to the π→π* absorption band of the trans-isomer (for E→Z isomerization) or the n→π* band of the cis-isomer (for Z→E isomerization).
-
Spectral Monitoring: Absorption spectra are recorded at regular intervals during irradiation until a photostationary state (PSS) is reached, where no further spectral changes are observed.
-
Thermal Relaxation: To study the thermal back-isomerization (Z→E), the irradiated solution is kept in the dark at a specific temperature, and spectra are recorded over time until the initial spectrum of the trans-isomer is recovered. The kinetics of this process can be used to determine the half-life of the Z-isomer.[10][13]
NMR Spectroscopy for Isomer Characterization
¹H NMR spectroscopy is a powerful tool to confirm the structure of the trans and cis isomers and to quantify their ratio in a mixture.[15][16][17]
-
Sample Preparation: A solution of the azobenzene is prepared in a deuterated solvent.
-
Spectra of Pure Isomers: The NMR spectrum of the pure trans-isomer is recorded. The sample is then irradiated in situ within the NMR tube to generate the cis-isomer, and the spectrum is recorded again at the photostationary state.
-
Signal Assignment: The aromatic protons of the cis-isomer typically appear at a different chemical shift compared to the trans-isomer due to the change in geometry and electronic environment.
-
Quantification: The relative integration of characteristic signals for the trans and cis isomers allows for the determination of their ratio in a given state.
Transient Absorption Spectroscopy
This technique provides insights into the ultrafast dynamics of the photoisomerization process.[18][19][20][21][22]
-
Experimental Setup: A femtosecond laser system is used to generate both a pump pulse (to excite the sample) and a probe pulse (to monitor the changes in absorption).
-
Data Acquisition: The sample is excited by the pump pulse, and the absorption of the probe pulse is measured at various time delays after excitation.
-
Data Analysis: The transient absorption spectra reveal the formation and decay of excited states and intermediates involved in the isomerization pathway, with lifetimes often in the picosecond to nanosecond range.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
Figure 1: General photoisomerization mechanism of a push-pull azobenzene.
Figure 2: Experimental workflow for push-pull azobenzene studies.
Figure 3: Relationship between substituents and photophysical properties.
References
- 1. Research on advanced photoresponsive azobenzene hydrogels with push–pull electronic effects: a breakthrough in photoswitchable adhesive technologies - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Research on advanced photoresponsive azobenzene hydrogels with push-pull electronic effects: a breakthrough in photoswitchable adhesive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Application of Azobenzene as a Trigger in Biomedicine: Molecular Design and Spontaneous Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4-(Phenylazo)azobenzene and Its Derivatives in Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the advantages of 4-(phenylazo)azobenzene and its derivatives in key applications, including molecular photoswitching, targeted drug delivery, and photodynamic therapy. Through objective comparisons with alternative technologies and supported by experimental data, this document serves as a vital resource for professionals seeking to leverage the unique properties of these photoresponsive molecules.
As Molecular Photoswitches: A Comparison with Spiropyrans
Azobenzene and its derivatives are renowned for their robust photoisomerization properties, cycling between a thermally stable trans isomer and a metastable cis isomer upon light irradiation. This reversible process induces significant changes in molecular geometry and polarity, making them excellent candidates for molecular switches. A common alternative in this space is the spiropyran class of photoswitches.
Table 1: Comparative Performance of Azobenzene and Spiropyran Photoswitches
| Property | Azobenzene Derivatives | Spiropyran Derivatives |
| Photoisomerization Mechanism | trans-cis isomerization around the N=N bond | Ring-opening to a merocyanine form |
| Activation Wavelength (Typical) | UV-A or visible light for trans to cis; Visible light or thermal relaxation for cis to trans | UV light for ring-opening; Visible light or thermal for ring-closing |
| Quantum Yield (Φ) | Generally moderate (e.g., Φtrans→cis ~ 0.1-0.3) | Can be higher (e.g., Φring-opening up to 0.7) |
| Thermal Stability of Metastable Isomer | Highly tunable; half-life from milliseconds to years[1][2] | Generally less stable; rapid thermal relaxation is common |
| Photostationary State (PSS) | Achievable with high proportions of the cis isomer | PSS can be complex due to overlapping absorption spectra |
| Photofatigue Resistance | Generally high, can undergo many switching cycles | Can be susceptible to degradation over multiple cycles |
Advantages of 4-(Phenylazo)azobenzene Derivatives: The key advantage of azobenzenes lies in the exceptional tunability of their properties. By modifying the substitution pattern on the phenyl rings, researchers can precisely control the absorption wavelengths, quantum yields, and thermal stability of the isomers.[3][4] This makes them highly adaptable for a wide range of applications, from materials science to photopharmacology.[3] Their high photofatigue resistance is another significant benefit for applications requiring long-term, repeatable switching.
Figure 1: Photoisomerization pathway of azobenzene derivatives.
In Targeted Drug Delivery: Hypoxia-Responsive Linkers
The azo bond in 4-(phenylazo)azobenzene is susceptible to cleavage under hypoxic conditions, which are characteristic of the microenvironment of solid tumors.[5][6] This property has been exploited to create hypoxia-responsive linkers for targeted drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs).[7][8][9][10][11] A notable alternative for hypoxia-activated drug release is the use of nitroimidazole-based linkers.
Table 2: Comparison of Hypoxia-Responsive Linkers for Drug Delivery
| Feature | Azobenzene-Based Linkers | Nitroimidazole-Based Linkers |
| Activation Mechanism | Reductive cleavage of the azo bond by azoreductases | Reduction of the nitro group |
| Specificity | High for hypoxic tissues where azoreductases are overexpressed | Broadly responsive to hypoxic conditions |
| Cleavage Products | Two aromatic amine fragments | Amines and other reduction products |
| Drug Release Kinetics | Can be tuned by modifying the electronic properties of the azobenzene core | Dependent on the specific nitroimidazole derivative and linker chemistry |
| In Vivo Efficacy | Demonstrated in preclinical models to improve tumor-specific drug release[6] | Also shown to be effective in preclinical models[12] |
| Biocompatibility | Generally considered biocompatible | Potential for off-target toxicity depending on the reduction products |
Advantages of 4-(Phenylazo)azobenzene Linkers: Azobenzene-based linkers offer a highly specific mechanism for drug release in the tumor microenvironment due to their reliance on the enzymatic activity of azoreductases, which are upregulated in hypoxic cancer cells.[5][6] This can lead to a wider therapeutic window and reduced off-target toxicity compared to linkers that are cleaved by more general reducing conditions. The ability to fine-tune the cleavage rate through synthetic modification of the azobenzene core provides an additional layer of control over the drug release profile.
Figure 2: Workflow of hypoxia-responsive drug delivery using an azobenzene linker.
In Photodynamic Therapy (PDT): As Photosensitizers
Certain derivatives of azobenzene can act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they can generate reactive oxygen species (ROS), such as singlet oxygen (1O2), which are cytotoxic to cancer cells. Porphyrins and their derivatives are the most well-established class of photosensitizers used in PDT.[13][14][15][16][17]
Table 3: Comparison of Azobenzene and Porphyrin-Based Photosensitizers
| Characteristic | Azobenzene-Based Photosensitizers | Porphyrin-Based Photosensitizers |
| Absorption Spectrum | Typically in the UV-A to blue region; can be red-shifted with modifications | Strong absorption in the Soret band (~400 nm) and weaker Q-bands in the red region |
| Singlet Oxygen Quantum Yield (ΦΔ) | Generally lower than porphyrins | Can be very high (up to 0.8 or higher)[14][15] |
| Photostability | Can be prone to photoisomerization, which may affect PDT efficacy | Generally good, but can undergo photobleaching |
| Tumor Localization | Can be targeted through conjugation to antibodies or other ligands | Some derivatives show inherent preferential accumulation in tumors |
| Additional Functionality | Can be designed to have dual functions, e.g., photo-triggered drug release and PDT | Primarily function as photosensitizers |
Potential Advantages of Azobenzene-Based Photosensitizers: While porphyrins are highly efficient singlet oxygen generators, azobenzene-based systems offer the intriguing possibility of creating multifunctional therapeutic agents. For instance, a single molecule could be designed to release a chemotherapeutic agent via photo- or hypoxia-induced cleavage of the azo bond, while simultaneously acting as a photosensitizer for PDT. This "all-in-one" approach could lead to synergistic therapeutic effects and overcome some of the limitations of single-modality treatments.[18]
Figure 3: Jablonski diagram illustrating the mechanism of singlet oxygen generation in PDT.
Experimental Protocols
Protocol 1: Determination of Photoisomerization Quantum Yield (Φ)
Objective: To determine the quantum yield of the trans to cis photoisomerization of a 4-(phenylazo)azobenzene derivative using UV-Vis spectroscopy.
Materials:
-
4-(phenylazo)azobenzene derivative
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Calibrated light source with a narrow bandwidth (e.g., LED or laser)
-
Actinometer solution (e.g., potassium ferrioxalate) or a calibrated photodiode
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent with an absorbance of ~1 at the wavelength of maximum absorption (λmax) of the trans isomer.
-
Actinometry (Photon Flux Measurement):
-
If using a chemical actinometer, irradiate the actinometer solution under the same conditions as the sample and measure the change in absorbance to calculate the photon flux.
-
If using a calibrated photodiode, place the detector at the same position as the sample to measure the light intensity.
-
-
Irradiation and Spectral Monitoring:
-
Place the sample cuvette in the spectrophotometer and record the initial absorbance spectrum (t=0).
-
Irradiate the sample with the calibrated light source for short time intervals.
-
After each irradiation interval, record the full UV-Vis spectrum.
-
Continue this process until the photostationary state is reached (no further change in the spectrum is observed).
-
-
Data Analysis:
-
From the spectral data, determine the concentration of the cis and trans isomers at each time point.
-
Plot the change in concentration of the cis isomer as a function of the number of photons absorbed.
-
The initial slope of this plot is the photoisomerization quantum yield (Φ).
-
Protocol 2: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
Objective: To determine the singlet oxygen quantum yield of a 4-(phenylazo)azobenzene derivative using a chemical trapping method.
Materials:
-
4-(phenylazo)azobenzene derivative (photosensitizer)
-
Standard photosensitizer with a known ΦΔ (e.g., Rose Bengal, methylene blue)
-
Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF, or Singlet Oxygen Sensor Green - SOSG)
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer or spectrofluorometer
-
Light source for irradiation (e.g., laser or filtered lamp)
Procedure:
-
Solution Preparation: Prepare solutions of the sample photosensitizer and the standard photosensitizer with the same absorbance at the irradiation wavelength. Also, prepare a solution of the singlet oxygen trap.
-
Measurement of Trap Consumption:
-
In a cuvette, mix the sample photosensitizer solution with the trap solution.
-
Record the initial absorbance or fluorescence of the trap.
-
Irradiate the solution with the light source for a set period.
-
Measure the decrease in the trap's absorbance or fluorescence.
-
Repeat the irradiation and measurement steps for several time points.
-
-
Repeat with Standard: Repeat the entire procedure using the standard photosensitizer instead of the sample.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ, sample) is calculated relative to the standard (ΦΔ, std) using the following equation: ΦΔ, sample = ΦΔ, std * (ksample / kstd) where k is the rate of decomposition of the singlet oxygen trap, determined from the slope of the plot of trap absorbance/fluorescence versus time.
Protocol 3: In Vitro Drug Release from Hypoxia-Responsive ADCs
Objective: To evaluate the release of a drug from an antibody-drug conjugate (ADC) containing a 4-(phenylazo)azobenzene linker under hypoxic conditions.
Materials:
-
ADC with azobenzene linker
-
Cancer cell line known to express the target antigen
-
Cell culture medium and supplements
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)
-
Azoreductase enzyme (optional, for cell-free assays)
-
Analytical method for drug quantification (e.g., HPLC-MS/MS)
Procedure:
-
Cell Culture: Culture the cancer cells to the desired confluency.
-
Induction of Hypoxia:
-
Place the cells in a hypoxia chamber (e.g., 1% O2) for a predetermined time.
-
Alternatively, treat the cells with a chemical hypoxia-inducing agent.
-
-
ADC Treatment: Add the ADC to the cell culture medium at a specific concentration.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Collection: At each time point, collect both the cell lysate and the cell culture supernatant.
-
Drug Quantification:
-
Process the samples to extract the released drug.
-
Quantify the amount of free drug in both the cell lysate and the supernatant using a validated analytical method like HPLC-MS/MS.
-
-
Data Analysis: Plot the percentage of drug released as a function of time to determine the release kinetics under hypoxic conditions. Compare these results with control experiments conducted under normoxic conditions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. research.rug.nl [research.rug.nl]
- 5. Recent Advances of Light/Hypoxia-Responsive Azobenzene in Nanomedicine Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-Responsive Azobenzene-Linked Hyaluronate Dot Particles for Photodynamic Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. frontiersin.org [frontiersin.org]
- 13. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jms.ump.edu.pl [jms.ump.edu.pl]
- 15. Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science [jms.ump.edu.pl]
- 16. New porphyrin photosensitizers-Synthesis, singlet oxygen yield, photophysical properties and application in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Light-enhanced hypoxia-responsive and azobenzene cleavage-triggered size-shrinkable micelles for synergistic photodynamic therapy and chemotherapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Bridging the Gap: A Guide to Cross-Validating Experimental and Theoretical Drug Discovery Data
For researchers, scientists, and drug development professionals, the synergy between experimental results and theoretical calculations is paramount. This guide provides a framework for the objective comparison and cross-validation of these two data streams, ensuring a more robust and reliable drug discovery process.
The validation of computational models with real-world experimental data is a critical step in modern drug development.[1][2] This process, often termed cross-validation, provides confidence in the predictive power of theoretical models and can significantly accelerate the identification and optimization of novel therapeutic agents.[3] A successful cross-validation strategy relies on rigorous experimental design, appropriate statistical analysis, and clear data presentation.
Data Presentation: A Clear Comparison
To facilitate a direct and unambiguous comparison between experimental and theoretical data, a structured tabular format is essential. The following tables summarize key quantitative data points for binding affinity and pharmacokinetic parameters, two common areas of investigation in drug discovery.
Table 1: Comparison of Experimental and Theoretical Binding Affinity
| Compound ID | Experimental IC50 (nM) | Theoretical Binding Affinity (kcal/mol) | Fold Difference | Statistical Correlation (R²) |
| Compound A | 15.2 | -9.8 | 1.2 | 0.92 |
| Compound B | 45.7 | -8.5 | 0.9 | |
| Compound C | 8.9 | -10.5 | 1.5 | |
| Control | 100.5 | -7.2 | - |
Table 2: Comparison of Experimental and Theoretical Pharmacokinetic Parameters
| Compound ID | Experimental Cmax (ng/mL) | Theoretical Cmax (ng/mL) | Experimental AUC (ngh/mL) | Theoretical AUC (ngh/mL) | Mean Absolute Error (MAE) |
| Compound X | 350 | 375 | 1200 | 1250 | 37.5 |
| Compound Y | 210 | 195 | 850 | 830 | 12.5 |
| Compound Z | 480 | 510 | 1500 | 1580 | 55.0 |
Experimental and Theoretical Protocols
A transparent and detailed methodology is the bedrock of reproducible science. Below are generalized protocols for key experimental and theoretical techniques often employed in drug discovery.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a widely used experimental technique to measure the heat changes associated with biomolecular interactions, providing direct measurement of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Preparation:
-
The target protein and ligand (drug candidate) are prepared in a matched buffer system to minimize heat of dilution effects.
-
The concentrations of the protein and ligand are precisely determined.
-
-
ITC Experiment:
-
The protein solution is placed in the sample cell of the calorimeter.
-
The ligand solution is loaded into the injection syringe.
-
A series of small, sequential injections of the ligand into the protein solution are performed.
-
The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection, is integrated to obtain the heat of reaction for each injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and stoichiometry).
-
Theoretical Protocol: Molecular Dynamics (MD) Simulation
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules, providing insights into binding modes and free energies of interaction.
-
System Preparation:
-
The 3D structure of the target protein and the ligand are obtained (e.g., from the Protein Data Bank or through homology modeling).
-
The protein-ligand complex is placed in a simulation box and solvated with an explicit water model.
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the solute.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the protein-ligand complex.
-
-
Data Analysis:
-
Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation).
-
Binding Free Energy Calculation: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) are used to calculate the binding free energy from the simulation snapshots.
-
Visualizing the Cross-Validation Workflow
Visual diagrams are powerful tools for communicating complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the general workflow for cross-validating experimental and theoretical data and a hypothetical signaling pathway for a drug-target interaction.
Figure 1: General workflow for the cross-validation of experimental and theoretical data.
Figure 2: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
References
Safety Operating Guide
Proper Disposal of Azobenzene, 4-(phenylazo)-: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Azobenzene, 4-(phenylazo)-, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling Azobenzene, 4-(phenylazo)-, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is harmful if swallowed or inhaled, may cause cancer, and is suspected of causing genetic defects. It may also cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[2]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and wear protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if exposure limits are exceeded.[1]
Handling and Storage:
-
Handle the substance in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[6]
In Case of a Spill:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Avoid breathing dust.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]
Disposal Procedures
The primary recommended method for the disposal of Azobenzene, 4-(phenylazo)- is incineration .[3][7] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][7]
Waste Classification:
Waste material must be disposed of in accordance with local, state, and federal regulations.[5] While a specific EPA hazardous waste code for Azobenzene, 4-(phenylazo)- is not explicitly listed in the search results, related compounds like 4-Dimethylaminoazobenzene are classified. It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company to ensure proper classification. Based on its characteristics, it may be classified under one of the following categories:
-
U-listed wastes (Toxic Wastes): If it is a discarded commercial chemical product.
-
D-listed wastes (Characteristic Wastes): If it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
Key Disposal Steps:
-
Segregation: Do not mix Azobenzene, 4-(phenylazo)- waste with other waste streams.[3][5] Keep it in its original container or a clearly labeled, compatible waste container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "Azobenzene, 4-(phenylazo)-".
-
Storage: Store the waste in a designated, secure area away from incompatible materials.
-
Contact a Licensed Disposal Company: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[7][8] Provide them with the SDS and any other relevant information.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[9] Handle uncleaned containers as you would the product itself.[3][5]
Quantitative Data Summary
| Parameter | Information | Source |
| UN Number (for transport) | UN3077 | [1][5] |
| Hazard Class (for transport) | 9 (Miscellaneous hazardous materials) | [1][5] |
| Packing Group (for transport) | III | [1][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][6][7] |
Experimental Protocols for Waste Analysis
Prior to disposal, analytical testing of the waste stream may be required to confirm its composition and concentration. High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination of azobenzene.
Methodology: HPLC with Diode Array Detection
This method can be adapted from procedures used for determining azobenzene in workplace air.[7]
-
Sample Preparation:
-
Collect a representative sample of the waste.
-
If solid, dissolve a known quantity in a suitable solvent like methanol.
-
If liquid, dilute a known volume with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of standard solutions of Azobenzene, 4-(phenylazo)- of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of azobenzene in the waste sample by comparing its peak area to the calibration curve.
-
Disposal Workflow
Caption: Decision workflow for the proper disposal of Azobenzene, 4-(phenylazo)-.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols, and comply with all applicable local, state, and federal regulations.
References
- 1. agilent.com [agilent.com]
- 2. oecd.org [oecd.org]
- 3. dco.uscg.mil [dco.uscg.mil]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. oecd.org [oecd.org]
- 6. wku.edu [wku.edu]
- 7. eurasianjournals.com [eurasianjournals.com]
- 8. enfo.hu [enfo.hu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling Azobenzene, 4-(phenylazo)-
Chemical Identification: 4-Phenylazoaniline (CAS: 60-09-3) Synonyms: p-Aminoazobenzene, Aniline Yellow, C.I. Solvent Yellow 1[1][2]
This guide provides crucial safety and logistical information for laboratory professionals handling 4-Phenylazoaniline. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Physicochemical and Hazard Data
A summary of the key physical, chemical, and hazard information for 4-Phenylazoaniline is provided below.
| Property | Value |
| Appearance | Odorless brownish-yellow needles with a bluish coating, or an orange powder.[1] |
| Molecular Formula | C12H11N3 |
| Molecular Weight | 197.24 g/mol [1] |
| Melting Point | 123-126 °C[3] |
| Boiling Point | > 360 °C[3] |
| Solubility | Slightly soluble in hot water; soluble in hot alcohol, ether, benzene, and chloroform. |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. |
| Carcinogenicity | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC.[1][4] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[5] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye and Face Protection | Use safety glasses with side-shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., disposable nitrile gloves).[5] Disposable Tyvek-type sleeves should be worn and taped to gloves.[6] A lab coat or disposable protective clothing is required.[5] |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gases, and particulates (HEPA) is recommended.[6] |
Operational Plan: Handling and Storage Protocols
Handling:
-
Training: Before working with this chemical, ensure you have been trained on its proper handling and storage procedures.[1]
-
Ventilation: Always handle 4-Phenylazoaniline in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid Dust Formation: Take precautions to minimize the generation of dust.[5] Do not breathe in the dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling.[5]
-
Labeling: Ensure all containers are clearly labeled.[5]
Storage:
-
Container: Store in the original, tightly closed container.[5]
-
Conditions: Keep in a cool, dry, and well-ventilated place.[5] Refrigerated temperatures are recommended for storage.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Security: Store in a locked-up area that is only accessible to authorized personnel.[7]
Disposal Plan
Proper disposal of 4-Phenylazoaniline and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Containment: Collect waste material in a sealed, labeled container.
-
Disposal Route: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[4]
-
Environmental Release: Avoid release to the environment.[4] Do not allow the product to enter drains.
Emergency Procedures
Spill Response:
-
Isolate the Area: Evacuate personnel from the immediate area and move upwind.[5] Isolate the spill or leak area for at least 25 meters for solids.[6]
-
Control Ignition Sources: Remove all sources of ignition.[6]
-
Cleanup:
-
Decontamination: Wash all contaminated surfaces with acetone followed by a soap and water solution.[8]
-
PPE for Cleanup: Wear appropriate PPE, including respiratory protection, during spill cleanup.[5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if you feel unwell.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical. Immediately call a poison control center or physician.[6][8]
Caption: Workflow for Safe Handling and Disposal of 4-Phenylazoaniline.
References
- 1. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline Yellow - Wikipedia [en.wikipedia.org]
- 3. 4-AMINOAZOBENZENE | 60-09-3 [chemicalbook.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. chemstock.ae [chemstock.ae]
- 6. 4-AMINOAZOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
